2-Phenoxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenoxy-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWZORSTYATLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891183 | |
| Record name | 2-Biphenylyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6738-04-1, 28984-89-6 | |
| Record name | 2-Phenoxy-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6738-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenylyl phenyl ether | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxy-2-diphenyl | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66280 | |
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| Record name | 1,1'-Biphenyl, phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Biphenylyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxy-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BIPHENYLYL PHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051GW48I3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxybiphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxybiphenyl, a diaryl ether, is an aromatic organic compound with a molecular structure that has garnered significant interest in the fields of materials science and medicinal chemistry.[1] Its biphenyl backbone connected to a phenoxy group provides a unique three-dimensional arrangement, making it a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, applications in drug discovery, and essential safety information.
Section 1: Core Chemical and Physical Properties
This compound, also known as 2-biphenylyl phenyl ether, is identified by the CAS Number 6738-04-1 .[1][3][4] Its fundamental properties are crucial for its handling, characterization, and application in various chemical contexts.
Identifiers and Molecular Structure
-
Molecular Formula: C₁₈H₁₄O[3]
-
Synonyms: 2-Phenoxy-1,1′-biphenyl, o-Diphenyl phenyl ether, 2-Biphenylyl phenyl ether[3][4]
-
InChI Key: UHJWZORSTYATLW-UHFFFAOYSA-N[3]
The structure consists of a biphenyl moiety where one of the phenyl rings is substituted with a phenoxy group at the ortho position.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, which are essential for its use in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 47-50 °C | [4][5] |
| Boiling Point | 200-201 °C | [3][4] |
| Density | 1.093 g/cm³ | [3][4] |
| Flash Point | 113 °C | [5] |
| XLogP3 | 5.14590 | [3] |
| Polar Surface Area (PSA) | 9.23 Ų | [3] |
Section 2: Synthesis of this compound
The synthesis of this compound, as a diaryl ether, can be achieved through several established cross-coupling methodologies. The choice of method often depends on the desired scale, substrate availability, and tolerance of functional groups. The two most prominent methods are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, and it can be adapted for C-O bond formation to synthesize diaryl ethers.[1][6] This palladium-catalyzed reaction involves the coupling of a boronic acid derivative with a halide.[7]
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Protocol (General):
-
Reaction Setup: To a reaction vessel, add 2-bromobiphenyl (1 equivalent), phenol (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable base like potassium carbonate (K₂CO₃, 2-3 equivalents).[6][7]
-
Solvent Addition: Add a dry, degassed solvent such as toluene or DMF.[7][8]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.[6] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
The Suzuki-Miyaura reaction is favored for its mild reaction conditions and high efficiency.[1]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][9] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts and ligands, allowing for milder conditions.[4][9]
Reaction Scheme:
Sources
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- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluations [inchem.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Phenoxybiphenyl: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Phenoxybiphenyl, a diaryl ether with significant potential as a structural motif and building block in synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data, outlines synthetic strategies, details analytical methodologies, and discusses safety protocols, grounding all information in authoritative sources.
Introduction and Core Identifiers
This compound, also known as 2-biphenylyl phenyl ether, is an aromatic compound characterized by a phenoxy group attached to a biphenyl scaffold at the 2-position. This diaryl ether structure imparts significant thermal and chemical stability. Its unique three-dimensional conformation and electronic properties make it a subject of interest in materials science and as a foundational structure in the synthesis of more complex molecules.
Key identifiers for this compound are summarized below:
| Identifier | Value |
| IUPAC Name | 1-phenoxy-2-phenylbenzene[1] |
| CAS Number | 6738-04-1[1][2][3] |
| Molecular Formula | C₁₈H₁₄O[1][2][3][4] |
| Molecular Weight | 246.31 g/mol [1][4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3[1] |
| InChI Key | UHJWZORSTYATLW-UHFFFAOYSA-N[1][2] |
Molecular Structure Visualization
The spatial arrangement of the phenyl and phenoxy groups around the central ether linkage is fundamental to the molecule's properties.
Caption: 2D representation of this compound's structure.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Source |
| Melting Point | 48-50 °C[3] | ChemBK |
| Boiling Point | 200-201 °C[2][3] | ECHEMI, ChemBK |
| Density | 1.093 g/cm³[2][3] | ECHEMI, ChemBK |
| Flash Point | 113 °C[4][5] | Biosynth, Luminix Health |
| XLogP3 | 5.146[2] | ECHEMI |
| Appearance | Data not available; likely a white to off-white solid. | |
| Solubility | Low in water (predicted). Soluble in organic solvents. |
Synthesis and Reactivity
The synthesis of diaryl ethers like this compound is typically achieved through cross-coupling reactions. While specific literature for this exact molecule is sparse, established methodologies such as the Ullmann condensation or the more modern Buchwald-Hartwig amination protocol provide a reliable framework.
A plausible synthetic approach involves the palladium-catalyzed coupling of 2-phenylphenol with a halobenzene or, conversely, the coupling of phenol with a 2-halobiphenyl. The Buchwald-Hartwig reaction is particularly effective for forming C-O bonds with high yields and functional group tolerance.[6]
Conceptual Synthetic Workflow: Buchwald-Hartwig Coupling
Caption: Generalized workflow for synthesizing this compound.
Reactivity Insights: The diaryl ether linkage is generally stable. The reactivity of the molecule is dominated by the aromatic rings. Electrophilic aromatic substitution can occur, with the directing effects influenced by both the phenoxy and phenyl substituents. The molecule's high lipophilicity (XLogP3 ≈ 5.1) indicates its preference for non-polar environments.[2]
Analytical Characterization and Spectral Data
Accurate characterization is paramount for confirming the identity and purity of this compound. Publicly available spectral data provides a reference for researchers.
-
Mass Spectrometry (MS): GC-MS data shows a molecular ion peak (M+) at m/z 246, consistent with its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the 14 protons on the three phenyl rings.
-
¹³C NMR: The spectrum would show 18 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic carbons and ether-linked carbons.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-O-C stretching vibrations for the diaryl ether (approx. 1240 cm⁻¹) and C-H stretching and bending modes for the aromatic rings.[1]
Exemplary Protocol: GC-MS Analysis
This protocol outlines a standard method for analyzing a sample of this compound.
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the retention time of the peak corresponding to this compound.
-
Analyze the mass spectrum of the peak, confirming the molecular ion at m/z 246.
-
Compare the fragmentation pattern to reference spectra in databases (e.g., NIST).
-
Caption: Workflow for the analytical validation of this compound.
Safety, Handling, and Storage
This compound is classified with several hazards and requires careful handling in a laboratory setting.[1] All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
GHS Hazard Classification
| Pictogram(s) | Hazard Class | Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] | |
| Skin irritation (Category 2) | H315: Causes skin irritation[1][2] | |
| Serious eye damage (Category 1) | H318: Causes serious eye damage[1][2] | |
| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation[1][2] | |
| Hazardous to the aquatic environment (acute/chronic) | H410: Very toxic to aquatic life with long lasting effects[1][2] |
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves and eye/face protection.[2]
-
Response: If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing.[2]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]
Applications in Research and Development
While direct applications of this compound in marketed drugs are not prominent, its structural framework is relevant to medicinal chemistry. Diaryl ethers are present in various biologically active molecules. The biphenyl moiety is a classic pharmacophore used to orient functional groups in specific vectors to interact with biological targets.
Therefore, this compound serves as a valuable starting material or scaffold for:
-
Scaffold Hopping: Modifying the core to explore new chemical space around a known biological target.
-
Fragment-Based Drug Discovery: Using the molecule as a fragment for building larger, more potent inhibitors.
-
Synthesis of Complex Ligands: As a precursor for synthesizing ligands for catalysis or materials science applications.
Its investigation allows researchers to probe the impact of this specific diaryl ether conformation on receptor binding and other pharmacological properties.
References
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2-Biphenylyl phenyl ether. PubChem, National Center for Biotechnology Information. [Link]
-
2-Methoxybiphenyl. PubChem, National Center for Biotechnology Information. [Link]
-
Phenoxybenzene;2-phenylphenol. PubChem, National Center for Biotechnology Information. [Link]
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2-Phenoxy-1,1'-biphenyl. ChemBK. [Link]
- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
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Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Center for Biotechnology Information. [Link]
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This compound. Luminix Health. [Link]
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Chemical Properties of Phenol, 2-ethoxy-. Cheméo. [Link]
- Process for the preparation of 2-phenylphenol and its sodium salt.
-
The correct IUPAC name of the compound is... YouTube. [Link]
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- 4. biosynth.com [biosynth.com]
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- 6. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenoxybiphenyl structure and molecular weight
An In-Depth Technical Guide to 2-Phenoxybiphenyl: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a significant aromatic ether. The document details its fundamental chemical and physical properties, outlines a standard laboratory synthesis protocol via the Ullmann condensation, and discusses methods for its characterization. Furthermore, this guide explores the applications of this compound as a key intermediate in organic synthesis and its role in the development of materials for organic light-emitting diodes (OLEDs). This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and utilization of biphenyl derivatives.
Chemical Structure and Molecular Properties
This compound is an organic compound featuring a biphenyl backbone with a phenoxy group attached at the 2-position. This structural arrangement imparts specific chemical and physical properties that are detailed in the table below.
| Property | Value |
| Molecular Formula | C18H14O |
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6463-99-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 65-68 °C |
| Boiling Point | 365.6±22.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Bromobiphenyl
-
Phenol
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
Pyridine (as solvent)
-
Toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobiphenyl (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add pyridine as the solvent and copper(I) iodide (0.1 eq) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dilute the mixture and filter to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl to remove pyridine.
-
Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable building block in several areas of chemical research and development.
Intermediate in Organic Synthesis
Due to its biphenyl core and ether linkage, this compound is a precursor for the synthesis of more complex molecules. The phenoxy group can be modified, or the biphenyl rings can be functionalized to create a variety of derivatives with potential applications in pharmaceuticals and agrochemicals.
Host Material for Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound have been investigated for their potential use as host materials in phosphorescent OLEDs (PhOLEDs). These materials are designed to have high triplet energies, which is a crucial property for efficiently hosting phosphorescent emitters. The rigid biphenyl structure contributes to good thermal stability, another important characteristic for OLED materials.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile aromatic compound with a molecular weight of 246.31 g/mol . Its synthesis is readily achievable through the Ullmann condensation, and its structure makes it a useful intermediate in organic synthesis and a promising scaffold for the development of materials for electronic applications such as OLEDs. Proper characterization and adherence to safety protocols are essential when working with this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81966, this compound. [Link]
An In-Depth Technical Guide to the Synthesis of 2-Phenoxybiphenyl and Its Derivatives
Foreword: The Architectural Significance of the 2-Phenoxybiphenyl Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional conformation, arising from the ether linkage between two phenyl rings, allows it to engage with biological targets in a manner distinct from simpler biaryl or diaryl ether systems. This structural feature has been exploited in the development of a range of biologically active molecules, including potent kinase inhibitors and other therapeutic agents. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives, offering a critical analysis of the underlying mechanisms, detailed experimental protocols, and a discussion of the scope and limitations of each approach.
I. The Workhorse of Diaryl Ether Synthesis: The Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents the classical and still widely utilized method for the formation of diaryl ether bonds.[1] While historically requiring harsh reaction conditions, modern advancements have significantly broadened its applicability and functional group tolerance.[2][3]
A. Mechanistic Rationale: A Copper-Catalyzed Cycle
The precise mechanism of the Ullmann condensation has been a subject of extensive investigation, with evidence pointing to a catalytic cycle involving copper(I) and copper(III) intermediates. The generally accepted pathway proceeds as follows:
-
Formation of the Copper Phenoxide: The reaction initiates with the deprotonation of the phenol by a base to form a phenoxide, which then coordinates to a Cu(I) salt to generate a copper phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate. This step is often the rate-determining step of the reaction.[4]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst, thus completing the catalytic cycle.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Phenoxybiphenyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of 2-Phenoxybiphenyl
This compound is an aromatic ether consisting of a biphenyl backbone with a phenoxy substituent at the 2-position. Its structural complexity, with two aromatic rings capable of restricted rotation, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, including as a potential building block in medicinal chemistry and materials science. This guide will dissect the spectral data, providing not just the numbers, but the scientific reasoning behind the observed signals.
Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to be complex due to the presence of 14 protons on the two phenyl rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results. A representative spectrum would show complex multiplets in the aromatic region (approx. 6.8-7.6 ppm). |
Interpretation and Experimental Insights:
The overlapping multiplets in the aromatic region arise from the spin-spin coupling between adjacent protons on the phenyl rings. Protons on the phenoxy ring will exhibit different chemical shifts from those on the biphenyl system due to the influence of the ether oxygen. The ortho-, meta-, and para-protons of each ring will have distinct chemical shifts. For a definitive assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be indispensable. These experiments reveal which protons are coupled to each other and which are close in space, respectively, allowing for the unambiguous assignment of each signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. With 18 carbon atoms in this compound, the spectrum will show a corresponding number of signals for each unique carbon environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Specific peak assignments require experimental data not fully available in search results. Aromatic carbons typically appear between 110-160 ppm. |
Interpretation and Experimental Insights:
The chemical shifts of the aromatic carbons are influenced by their position relative to the ether linkage and the other phenyl ring. The carbon atoms directly bonded to the oxygen (C-2 of the biphenyl and C-1' of the phenoxy group) will be significantly deshielded and appear at a higher chemical shift. Quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. To aid in the assignment, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended. DEPT-135 and DEPT-90 experiments differentiate between CH, CH₂, and CH₃ groups, which, in the case of this compound, would confirm the presence of only CH groups in the aromatic region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~1240 | Strong | Aryl-O-C Asymmetric Stretch |
| ~1050 | Medium | Aryl-O-C Symmetric Stretch |
| ~750 | Strong | C-H Out-of-plane Bending |
Note: The values presented are typical for the assigned functional groups and are based on general IR correlation tables and data available in spectral databases.[5][6]
Interpretation and Experimental Insights:
The IR spectrum of this compound is characterized by several key absorptions. The presence of aromatic rings is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C in-ring bending vibrations in the 1600-1450 cm⁻¹ region. The most diagnostic peak for the ether linkage is the strong, asymmetric C-O-C stretching band typically observed around 1240 cm⁻¹. The corresponding symmetric stretch is usually weaker and appears at a lower wavenumber. The strong absorption around 750 cm⁻¹ is indicative of the out-of-plane C-H bending, which can sometimes provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides the molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 246 | High | Molecular Ion [M]⁺ |
| 169 | Moderate | [M - C₆H₅O]⁺ |
| 152 | Moderate | [M - C₆H₅OH]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on the structure of this compound and common fragmentation pathways for aromatic ethers.
Interpretation and Experimental Insights:
The mass spectrum of this compound will show a prominent molecular ion peak at an m/z of 246, corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for aryl ethers is the cleavage of the C-O bond. This would lead to the formation of a biphenyl radical cation at m/z 169 (after loss of a phenoxy radical) and a phenyl cation at m/z 77. Another possible fragmentation involves the loss of a neutral phenol molecule, resulting in a fragment at m/z 152. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. DEPT experiments can be run to aid in carbon signal assignment.
IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a beam of high-energy electrons.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected to generate the mass spectrum.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the compound's identity and purity. This guide serves as a foundational resource for scientists working with this molecule, enabling a deeper understanding of its chemical properties through the lens of modern analytical techniques.
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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-
(n.d.). Supplementary Information. Retrieved from [Link]
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Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]
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Unlocking the Potential of Phenoxybiphenyl Scaffolds: A Technical Guide for Researchers
Introduction: The Versatility of the Phenoxybiphenyl Core
The phenoxybiphenyl scaffold, a unique structural motif characterized by two phenyl rings linked through an ether bond, represents a cornerstone in modern medicinal chemistry, agrochemistry, and materials science. Its inherent properties—conformational flexibility, metabolic stability, and the ability to engage in various non-covalent interactions—make it a privileged scaffold for the design of novel, high-affinity ligands and functional materials. This technical guide provides an in-depth exploration of the research applications of phenoxybiphenyl compounds, offering a blend of theoretical insights and practical, field-proven experimental protocols to empower researchers in their scientific endeavors. We will delve into the synthetic strategies to access this versatile core, explore its applications in disrupting protein-protein interactions and enzymatic activity, and touch upon its emerging role in the development of advanced materials.
I. Synthetic Strategies: Accessing the Phenoxybiphenyl Core
The judicious selection of a synthetic route is paramount to the successful development of novel phenoxybiphenyl derivatives. The two most prevalent and robust methods for constructing the core phenoxybiphenyl structure are the Ullmann condensation for the formation of the diaryl ether linkage and the Suzuki-Miyaura coupling for the creation of the biphenyl moiety.
A. Ullmann Condensation: Forging the Ether Bond
The Ullmann condensation is a classical and reliable copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] Modern iterations of this reaction often employ soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions.[1]
Conceptual Workflow for Ullmann Condensation
Sources
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Phenoxybiphenyl
This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of 2-Phenoxybiphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a thorough understanding of the thermal behavior of this important chemical entity.
Introduction: The Significance of this compound and Its Thermal Stability
This compound, a diaryl ether, possesses a molecular architecture that lends itself to a variety of applications, including as a heat transfer fluid and a precursor in the synthesis of more complex molecules. Its high boiling point and the inherent stability of its aromatic rings suggest a robust thermal character. However, understanding the limits of this stability and the mechanisms by which it degrades under thermal stress is paramount for its safe and effective use, particularly in high-temperature applications. Thermal decomposition can lead to the formation of potentially hazardous or reactive byproducts, making a detailed understanding of its degradation profile a critical aspect of its chemical characterization.
Section 1: Thermal Degradation Mechanisms of this compound
The thermal degradation of this compound is a complex process governed by the bond dissociation energies within the molecule. The primary sites for thermal cleavage are the C-O ether linkage and the C-C bond of the biphenyl moiety. Drawing insights from studies on structurally similar compounds, such as 2-phenethyl phenyl ether (PPE), we can postulate the dominant degradation pathways.[1][2][3] The pyrolysis of PPE has been shown to proceed through both homolytic bond scission and concerted reaction mechanisms.[2]
Homolytic Bond Scission
At elevated temperatures, typically above 400°C, the energy supplied is sufficient to induce homolytic cleavage of the weakest bonds in the this compound molecule. The primary bond fissions are expected to be:
-
C-O Bond Cleavage: This is a likely primary degradation pathway, resulting in the formation of a phenoxy radical and a 2-phenylphenyl radical.
-
C-C Bond Cleavage: The central C-C bond of the biphenyl group can also undergo scission, though this generally requires higher energy than the C-O bond cleavage. This would lead to the formation of two phenyl radicals.
These initial radical species are highly reactive and can participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation. For instance, the phenoxy radical can abstract a hydrogen atom to form phenol, a commonly observed product in the pyrolysis of aromatic ethers.[1][2]
Concerted Reactions
In addition to radical-mediated pathways, concerted reactions, which involve a cyclic transition state, can also contribute to the degradation of this compound, particularly at lower temperatures.[2] These reactions do not involve radical intermediates. For this compound, a potential concerted pathway could involve intramolecular rearrangement leading to the formation of stable products like phenol and other aromatic compounds.
Proposed Degradation Pathway
The following diagram illustrates the proposed primary degradation pathways for this compound based on the principles of homolytic cleavage and knowledge from analogous compounds.
Section 2: Experimental Analysis of Thermal Stability
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a complete picture of its thermal behavior.
Experimental Workflow
The following workflow outlines the systematic approach to characterizing the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Protocol:
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and glass transitions, and to determine the enthalpy changes associated with these events.
Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature below the expected decomposition temperature (e.g., 350°C) at 10°C/min.
-
Cool to ambient at 10°C/min.
-
Reheat to 350°C at 10°C/min. The second heating scan is often used to ensure a consistent thermal history.
-
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting, boiling) and exothermic (crystallization) events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Protocol:
-
Instrument Preparation: Tune the mass spectrometer and ensure the GC column is properly conditioned.
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Experimental Conditions:
-
Pyrolysis: Heat the sample to a series of temperatures (e.g., 400°C, 500°C, and 600°C) in an inert atmosphere (helium).
-
GC Separation: The pyrolysis products are swept onto a GC column (e.g., a non-polar or medium-polarity column) and separated based on their boiling points and affinities for the stationary phase.
-
MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used for identification.
-
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the degradation products.
Section 3: Anticipated Degradation Products
Based on the proposed degradation mechanisms and studies of analogous compounds like 2-phenethyl phenyl ether and biphenyl, the following table summarizes the likely degradation products of this compound.[1][2]
| Product Name | Chemical Formula | Proposed Origin |
| Phenol | C₆H₅OH | H-abstraction by phenoxy radical; Concerted reactions |
| Biphenyl | C₁₂H₁₀ | Recombination of phenyl radicals; Secondary reactions |
| Benzene | C₆H₆ | Fragmentation of phenyl radicals |
| Diphenyl ether | (C₆H₅)₂O | Incomplete degradation or rearrangement |
| Various substituted biphenyls | - | Recombination of radical fragments |
| Polycyclic Aromatic Hydrocarbons (PAHs) | - | High-temperature secondary reactions |
Conclusion
This guide has provided a detailed examination of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, a robust understanding of its thermal behavior can be inferred from the analysis of structurally similar molecules. The proposed degradation pathways, centered around homolytic bond scission and concerted reactions, offer a solid theoretical framework for predicting its decomposition products. The experimental protocols outlined herein provide a clear and validated methodology for researchers to conduct their own thermal analyses, ensuring scientific rigor and reproducibility. A thorough understanding of the thermal properties of this compound is essential for its responsible and effective application in various scientific and industrial fields.
References
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Jarvis, M. W., Daily, J. W., Carstensen, H. H., Dean, A. M., Sharma, S., Dayton, D., Robichaud, D. J., & Nimlos, M. R. (2011). Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether. The Journal of Physical Chemistry A, 115(4), 428–438. [Link]
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Clerc, M. (1963). Thermal decomposition of biphenyl. INIS-IAEA. [Link]
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Jarvis, M. W., Daily, J. W., Carstensen, H. H., Dean, A. M., Sharma, S., Dayton, D., Robichaud, D. J., & Nimlos, M. R. (2011). Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. The Journal of Physical Chemistry A, 115(4), 428-438. [Link]
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Diphenyl Ether. (n.d.). Ataman Kimya. Retrieved from [Link]
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(608b) Insights into Biphenyl Synthesis from Benzene Pyrolysis and Oxidative Dehydrogenation Using R M G and Quantum Chemistry. (2020). AIChE - Proceedings. [Link]
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Jung, C. (2015). Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether. AIP Conference Proceedings. [Link]
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Alabbad, M., Gautam, R., Aljaman, B., Arudra, P., & AlAhmadi, A. (2023). Biphenyl – Knowledge and References. Taylor & Francis Online. [Link]
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Jung, C. (2015). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether. ResearchGate. [Link]
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Diphenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]
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Safety data sheet. (2025, January 27). CPAChem. [Link]
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Poater, J., Solà, M., & Bickelhaupt, F. M. (2012). Kinetic Analysis of the Pyrolysis of Phenethyl Phenyl Ether: Computational Prediction of α/β-Selectivities. The Journal of Physical Chemistry A, 116(35), 8958-8965. [Link]
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Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]
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Oliveira, M. S., Pereira, A. C., Colorado, H. A., Meliande, N. M., Figueiredo, A. B. da S., & Monteiro, S. N. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. Polymers, 15(18), 3786. [Link]
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D'Anna, F., & Lazzara, G. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Polymers, 13(7), 1083. [Link]
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Solubility of 2-Phenoxybiphenyl in various organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-Phenoxybiphenyl in Organic Solvents
Introduction
This compound, an aromatic ether, is a molecule of significant interest in materials science and medicinal chemistry.[1] Its rigid biphenyl core combined with the flexible ether linkage imparts unique physicochemical properties that are leveraged in the synthesis of advanced polymers and pharmacologically active compounds. A thorough understanding of its solubility in various organic solvents is a cornerstone for its effective application, influencing reaction kinetics, purification strategies, and formulation development.[2][3] This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by a detailed protocol for experimental verification.
Physicochemical Characteristics of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a relatively large, non-polar molecule with a molecular weight of 246.3 g/mol .[4][5] The presence of two phenyl rings and a phenoxy group contributes to its significant hydrophobic character. The ether linkage introduces a slight polar element, allowing it to act as a hydrogen bond acceptor. However, it lacks a hydrogen bond donor site, which critically limits its interaction with protic solvents.[6]
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₄O | [4][5] |
| Molecular Weight | 246.3 g/mol | [4][5] |
| Melting Point | 47 - 49.5 °C | [4][7] |
| Flash Point | 113 °C | [4][8] |
| Appearance | Solid | N/A |
| CAS Number | 6738-04-1 | [4][7][9] |
The Theoretical Basis of Solubility
The principle of "like dissolves like" is the primary determinant of solubility.[10][11] This axiom posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, the dominant intermolecular forces are London dispersion forces due to its large aromatic structure.
-
Polarity: The polarity of both the solute and the solvent is the most critical factor.[12] this compound is predominantly non-polar. Therefore, it is expected to exhibit higher solubility in non-polar or weakly polar solvents.
-
Hydrogen Bonding: The ether oxygen in this compound can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents. However, the large hydrophobic scaffold of the molecule often outweighs the energetic favorability of this single interaction, leading to limited solubility in highly polar, protic solvents like water.[6]
-
Molecular Size: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent structure.[10]
Predicted Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Toluene, Hexane, Benzene | High | The non-polar nature of these solvents aligns well with the predominantly non-polar structure of this compound, facilitating strong van der Waals interactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules with slight polarity. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the polar ether group of this compound, while their organic portion can solvate the aromatic rings. |
| Polar Aprotic | Acetone, Acetonitrile | Low to Moderate | The higher polarity of these solvents makes them less compatible with the large non-polar regions of the solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | These are strong, highly polar solvents capable of inducing some degree of polarity in the solute molecule, aiding dissolution.[12] |
| Polar Protic | Methanol, Ethanol | Low | While the ether can accept a hydrogen bond, the large hydrophobic area of this compound leads to poor solvation by these highly polar, protic solvents.[6] |
| Highly Polar Protic | Water | Insoluble | The energy required to break the strong hydrogen bonding network of water to accommodate the large, non-polar solute is prohibitive. |
Experimental Protocol: Gravimetric Determination of Solubility
To obtain precise, quantitative solubility data, an experimental approach is necessary. The equilibrium shake-flask method is a robust and widely accepted technique.[10][13]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at equilibrium is crucial.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24-48 hours to ensure saturation is reached.[10][13]
-
Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container. This step is critical to remove any undissolved micro-particles.
-
Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure or by gentle heating, leaving behind the dissolved this compound residue.
-
Mass Determination: Accurately weigh the container with the solid residue.
-
Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant withdrawn. The result can be expressed in g/L, mg/mL, or mol/L.
Visualizing the Experimental and Logical Workflows
A systematic approach is key to both determining and applying solubility data effectively.
Conclusion
This compound exhibits a solubility profile characteristic of a large, predominantly non-polar aromatic compound. It is predicted to be highly soluble in non-polar and halogenated organic solvents, with moderate solubility in polar aprotic solvents and poor solubility in polar protic solvents, including water. For applications in chemical synthesis and purification, this differential solubility is a key parameter that can be exploited. When precise solubility values are required for process optimization or formulation, the provided gravimetric protocol offers a reliable method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and application.
References
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The Diverse Biological Activities of 2-Phenoxybiphenyl Derivatives: A Technical Guide for Researchers
Introduction: The Structural Allure and Therapeutic Potential of 2-Phenoxybiphenyls
The 2-phenoxybiphenyl scaffold, characterized by two phenyl rings linked by both a direct carbon-carbon bond and an ether linkage, represents a privileged structure in medicinal chemistry. This unique arrangement confers a degree of conformational flexibility and specific spatial orientation of the aromatic rings, making it an attractive framework for designing molecules that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action and detailed experimental protocols for their evaluation. The synthesis of these compounds is often achieved through established methods such as the Ullmann condensation or the Suzuki-Miyaura coupling reaction, which allow for the versatile introduction of various substituents on the phenyl rings, thereby enabling the fine-tuning of their biological properties. Biphenyl derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. This guide will delve into the specific contributions of the this compound core to these and other therapeutic areas.
Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation
Several derivatives of the broader biphenyl class have demonstrated significant potential as anticancer agents by interfering with key cellular processes that govern cancer cell growth and survival. Notably, certain hydroxylated biphenyl compounds have been shown to inhibit cell proliferation by inducing cell cycle arrest, specifically at the G2/M transition, and to trigger apoptosis, or programmed cell death, through the intrinsic pathway involving the activation of caspases[2].
Mechanism of Action: The Apoptotic Cascade
The pro-apoptotic activity of these compounds is a key area of investigation. Studies on related biphenyls have revealed that they can initiate a cascade of events leading to cell death. This includes the exposure of phosphatidylserine on the outer cell membrane, a hallmark of early apoptosis, followed by the activation of executioner caspases 3 and 7, and the subsequent cleavage of poly(ADP) ribose polymerase (PARP)[3]. The culmination of this process is DNA fragmentation and the formation of apoptotic bodies[3]. The intrinsic apoptotic pathway is often implicated, which involves the mitochondria and is regulated by the Bcl-2 family of proteins. While the precise molecular targets of many this compound derivatives are still under investigation, their ability to induce apoptosis makes them promising candidates for further development as cancer therapeutics.
Experimental Protocol: Western Blot Analysis for Apoptosis Markers
This protocol outlines the steps to assess the induction of apoptosis in cancer cells treated with a this compound derivative by analyzing the expression of key apoptotic proteins.
1. Cell Culture and Treatment:
- Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[4].
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the this compound derivative at various concentrations (e.g., 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to prevent protein degradation.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each sample using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control to ensure equal protein loading.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Enzymes
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation[5]. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[5][6]. Several biphenyl ether derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of COX-2[1].
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory activity of certain this compound derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme[7]. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever[7]. The selectivity for COX-2 over COX-1 is a crucial aspect of their therapeutic profile, minimizing the risk of gastrointestinal complications[6].
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method to evaluate the selective COX-2 inhibitory activity of this compound derivatives.
1. Reagents and Materials:
- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- A colorimetric or fluorometric probe for prostaglandin detection
- Test compounds (this compound derivatives)
- A known selective COX-2 inhibitor (e.g., celecoxib) as a positive control
- Assay buffer (e.g., Tris-HCl)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare a series of dilutions of the test compounds and the positive control in the assay buffer.
- In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.
- Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding a stopping reagent (e.g., a strong acid).
- Measure the amount of prostaglandin produced using a colorimetric or fluorometric detection reagent and a microplate reader.
3. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
- To determine selectivity, perform a similar assay using the COX-1 enzyme and calculate the selectivity index (IC50 for COX-1 / IC50 for COX-2).
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 inflammatory pathway by this compound derivatives.
Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes
The emergence of antibiotic-resistant bacteria and the limited number of effective antifungal agents pose a significant threat to global health. Biphenyl and dibenzofuran derivatives have been identified as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack[8]. This suggests that the biphenyl scaffold is a promising starting point for the development of new antimicrobial and antifungal drugs.
Mechanism of Action: Disruption of Microbial Integrity
While the exact mechanisms of action for many this compound derivatives against bacteria and fungi are still being elucidated, several possibilities exist. For some biphenyl compounds, the proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death[9]. In fungi, some derivatives of 2-allylphenol, a related phenolic compound, have been shown to inhibit fungal respiration by targeting the alternative oxidase enzyme[4]. This disruption of energy metabolism is a viable strategy for antifungal drug development.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
1. Preparation of Materials:
- Bacterial or fungal strains of interest.
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- Sterile 96-well microtiter plates.
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
- A standard antibiotic or antifungal drug as a positive control.
2. Inoculum Preparation:
- Grow the microbial culture overnight.
- Dilute the culture in the growth medium to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
3. Assay Procedure:
- Prepare serial two-fold dilutions of the test compounds and the positive control in the growth medium in the wells of the 96-well plate.
- Add the standardized microbial inoculum to each well.
- Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Summary: Antimicrobial and Antifungal Activity
| Compound Class | Target Organism | Activity Metric | Value Range | Reference |
| Biphenyl Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3.13 - 6.25 µg/mL | [8] |
| 2-Acylbenzohydroquinones | Candida and filamentous fungi | MIC | 2 - 16 µg/mL | [10] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [11] |
| 2-Allylphenol Derivatives | Botrytis cinerea | IC50 | 1 - 2 µg/mL | [4] |
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties, underscore the potential of this chemical class. The ability to readily synthesize a wide range of derivatives allows for systematic structure-activity relationship studies to optimize potency and selectivity for specific biological targets.
Future research in this area should focus on several key aspects. Firstly, a more in-depth elucidation of the precise molecular targets and mechanisms of action for various this compound derivatives is crucial. This will enable a more rational design of next-generation compounds with improved efficacy and reduced off-target effects. Secondly, comprehensive preclinical studies, including in vivo efficacy and toxicity assessments, are necessary to translate the promising in vitro findings into potential clinical applications. Finally, exploring the potential for synergistic combinations of this compound derivatives with existing drugs could open up new avenues for treating complex diseases and overcoming drug resistance. The continued investigation of this fascinating class of molecules is poised to yield significant advancements in the field of drug discovery.
References
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Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Palmieri, G., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5636. [Link]
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Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). Molecules, 27(9), 2998. [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5636. [Link]
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Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). International Journal of Molecular Sciences, 21(18), 6789. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal for Scientific and Research Publications, 7(7). [Link]
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Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). International Journal of Molecular Sciences, 24(7), 6581. [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceutics, 15(7), 1899. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules, 28(12), 4690. [Link]
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Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5892. [Link]
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Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). Idexx. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1579-1596. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenoxybiphenyl via Suzuki-Miyaura Coupling
Introduction: The Significance of 2-Phenoxybiphenyl and the Strategic Advantage of Suzuki-Miyaura Coupling
This compound is a significant structural motif found in a variety of functional materials and complex organic molecules. Its synthesis, however, presents a notable challenge due to the steric hindrance around the newly formed C-C bond. Among the arsenal of modern synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a superior strategy for constructing such sterically demanding biaryl linkages.[1] This method offers a powerful and versatile approach, lauded for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, delving into the mechanistic rationale behind the chosen conditions. It is designed to empower researchers, scientists, and drug development professionals with a robust and reproducible methodology, underpinned by a deep understanding of the catalytic cycle and potential challenges.
Reaction Scheme
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 2-phenoxyphenylboronic acid and an aryl halide, such as bromobenzene, as depicted below:
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
The cycle initiates with the oxidative addition of the aryl halide (bromobenzene) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The subsequent transmetalation step involves the transfer of the 2-phenoxyphenyl group from the boronic acid to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] Finally, reductive elimination from the diarylpalladium(II) complex yields the desired this compound product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and reproducibility. The choice of reagents and conditions is critical for overcoming the steric hindrance inherent in this synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Phenoxyphenylboronic acid | ≥95% | Commercially Available | Store under inert atmosphere. |
| Bromobenzene | Reagent Grade | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Air-stable precatalyst. |
| SPhos | ≥98% | Commercially Available | Bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Diethyl Ether | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl solution. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Step-by-Step Methodology
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-phenoxyphenylboronic acid (1.2 mmol, 1.2 equiv), bromobenzene (1.0 mmol, 1.0 equiv), and finely powdered anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Causality: The use of a slight excess of the boronic acid component can help drive the reaction to completion. Anhydrous conditions and a finely powdered base are crucial for consistent results.[3]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products.[3]
-
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Expertise & Experience: For sterically hindered couplings, a higher catalyst and ligand loading is often beneficial. The combination of a simple palladium salt like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is a highly effective and versatile catalytic system. SPhos promotes both the oxidative addition and the challenging reductive elimination steps.[4]
-
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Causality: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvents is critical to prevent catalyst oxidation.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Trustworthiness: Vigorous stirring is essential to ensure proper mixing of the heterogeneous reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should exhibit complex multiplets in the aromatic region (approximately δ 7.0-7.6 ppm), corresponding to the 14 aromatic protons. The integration of these signals should be consistent with the structure.[5]
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show a series of signals in the aromatic region (approximately δ 118-158 ppm), corresponding to the 18 carbon atoms of the biphenyl and phenoxy groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₈H₁₄O, M.W. = 246.31 g/mol ).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere technique. |
| Insufficiently strong base | Ensure the potassium phosphate is anhydrous and finely powdered. | |
| Poor quality reagents | Use high-purity starting materials. Boronic acids can degrade over time. | |
| Significant Protodeboronation | Presence of excess water and strong base | Switch to anhydrous conditions and consider a milder base like potassium fluoride (KF).[3] |
| Bulky ligand accelerating the side reaction | While bulky ligands are necessary, their concentration can be optimized. A slight excess relative to the palladium is often sufficient. | |
| Formation of Homocoupled Products | Presence of oxygen | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of the sterically hindered this compound. By understanding the underlying catalytic mechanism and carefully controlling the reaction parameters, particularly the choice of a bulky and electron-rich phosphine ligand, researchers can achieve high yields of the desired product. This protocol, grounded in both theoretical principles and practical experience, serves as a robust guide for the successful synthesis of this important molecular scaffold.
References
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Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ResearchGate. (2017). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. [Link]
-
ResearchGate. (2012). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
-
ResearchGate. (2005). Liquid-phase synthesis of biphenyl by oxidative coupling of benzene using Pd (OAc)2/HPMo/AcOH catalyst and air oxidant. [Link]
-
Royal Society of Chemistry. (n.d.). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. [Link]
-
ResearchGate. (n.d.). PdCl 2 (SPhos) 2 reduction promoted by the cross-coupling reactants. a. [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. [Link]
-
ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
-
National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
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Grignard reaction for the synthesis of biphenyl compounds
Application Note & Protocol
Topic: Grignard Reaction for the Synthesis of Biphenyl Compounds
Introduction: The Enduring Significance of the Biphenyl Moiety
The biphenyl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1][2] Its unique stereochemical properties, arising from hindered rotation (atropisomerism) in ortho-substituted derivatives, and its role as a versatile pharmacophore make its efficient synthesis a critical endeavor for researchers in drug development and materials science. While numerous methods exist for constructing the C(sp²)-C(sp²) bond that defines biphenyls, the Grignard reaction, discovered over a century ago, remains a cornerstone technique.[2][3]
This guide provides an in-depth exploration of the Grignard reaction's application in biphenyl synthesis, addressing its dual nature: both as a source of a common byproduct and as the key reagent in highly efficient transition-metal-catalyzed cross-coupling reactions. We will dissect the underlying mechanisms, provide field-proven protocols, and offer expert insights to empower researchers to navigate the challenges and unlock the full potential of this powerful transformation.
The Dichotomy of Biphenyl Formation in Grignard Chemistry
When approaching biphenyl synthesis using Grignard reagents, it is crucial to distinguish between two distinct pathways:
-
Uncatalyzed Homocoupling (Byproduct Formation): The spontaneous formation of biphenyl (or its derivatives) is a well-known side reaction that occurs during the preparation of the Grignard reagent itself.[3][4] This is often referred to as a Wurtz-type coupling, where the newly formed organomagnesium compound reacts with the unreacted aryl halide starting material.[4]
-
Catalyzed Cross-Coupling (Targeted Synthesis): This is the intentional, high-yield synthesis of biphenyls by reacting a prepared Grignard reagent with a second, distinct aryl halide in the presence of a transition metal catalyst, typically based on Nickel (Ni) or Palladium (Pd).[5][6] This specific transformation is known as the Kumada-Tamao-Corriu coupling reaction.[5][7]
Understanding and controlling the first pathway is essential for maximizing the yield of the Grignard reagent, which is then utilized in the second, synthetically desirable pathway.
Mechanism and Mitigation of Biphenyl Byproduct Formation
The formation of a biphenyl byproduct during Grignard reagent preparation can significantly lower the yield of the desired organometallic intermediate and complicate purification.[8][9]
Mechanism of Byproduct Formation
The primary mechanism involves the reaction of the formed Grignard reagent (Ar-MgX) with the starting aryl halide (Ar-X).[10][11] While several pathways, including radical mechanisms, have been proposed, a common representation is the Wurtz-type coupling.[4][12] This reaction is particularly favored by high local concentrations of the aryl halide and elevated temperatures.[3][9]
Caption: Mechanism of biphenyl byproduct formation.
Causality-Driven Mitigation Strategies
To minimize this unwanted side reaction, the experimental conditions must be designed to favor the reaction of the aryl halide with the magnesium metal surface over its reaction with the already-formed Grignard reagent.
-
Controlled Reagent Addition: The aryl halide solution should be added slowly and consistently to the magnesium turnings.[8] This maintains a low instantaneous concentration of the aryl halide, ensuring it is more likely to encounter an active site on the magnesium surface than a molecule of Grignard reagent.[9]
-
Temperature Management: Grignard reagent formation is highly exothermic.[13] Maintaining a gentle reflux and avoiding excessive heating is critical, as higher temperatures accelerate the rate of the competing biphenyl coupling.[3]
-
Efficient Agitation: Vigorous stirring ensures that the aryl halide is rapidly dispersed and reacts quickly with the magnesium, preventing localized concentration buildup.[13]
-
High-Quality Magnesium: Using fresh, high-purity magnesium turnings with a large surface area is beneficial. The passivating layer of magnesium oxide (MgO) on the surface can be removed by activators like a small crystal of iodine or 1,2-dibromoethane, which exposes fresh metal and promotes efficient initiation.[11]
The Kumada Coupling: A Premier Protocol for Biphenyl Synthesis
The Nickel- or Palladium-catalyzed cross-coupling of a Grignard reagent with an aryl halide is a powerful and versatile method for the synthesis of both symmetrical and unsymmetrical biphenyls.[5][14]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the transition metal center (M = Ni or Pd).[6]
-
Oxidative Addition: The active M(0) catalyst reacts with the aryl halide (Ar¹-X) to form a M(II) intermediate.[15]
-
Transmetalation: The Grignard reagent (Ar²-MgX) transfers its aryl group to the M(II) complex, displacing the halide and forming a diorganometallic species.[6]
-
Reductive Elimination: The two aryl groups on the metal center couple and are eliminated as the final biphenyl product (Ar¹-Ar²), regenerating the active M(0) catalyst, which re-enters the cycle.[15]
Caption: Catalytic cycle of the Kumada cross-coupling.
Detailed Application Protocol: Synthesis of 4,4'-Dimethyl-1,1'-biphenyl
This protocol is adapted from a robust procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[16] It details the preparation of the Grignard reagent followed by a thallium(I) bromide catalyzed homocoupling, which serves as an excellent model for Grignard-based biphenyl synthesis.
Workflow Overview
Caption: Experimental workflow for biphenyl synthesis.
Materials and Equipment
-
Reagents: Magnesium turnings, 4-bromotoluene, anhydrous tetrahydrofuran (THF), thallium(I) bromide, 0.1 N hydrochloric acid, anhydrous sodium sulfate, benzene (or a safer alternative like toluene), alumina.
-
Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen inlet, separatory funnel, standard glassware for extraction and filtration, rotary evaporator, chromatography column.
-
Safety: All operations must be conducted in a fume hood. Anhydrous solvents are flammable and moisture-sensitive. Thallium salts are highly toxic and must be handled with extreme caution and appropriate personal protective equipment (PPE).
Step-by-Step Procedure
Part A: Preparation of 4-Tolylmagnesium Bromide
-
Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place 6.24 g (0.256 g-atom) of magnesium turnings in the flask.
-
Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 42.7 g (0.250 mole) of 4-bromotoluene in 100 mL of anhydrous THF.
-
Initiation: Add approximately 10 mL of the 4-bromotoluene solution to the stirring magnesium suspension. The reaction should commence within a few minutes, indicated by bubbling and a gentle reflux. If it does not start, gentle warming with a water bath may be required.[16]
-
Grignard Formation: Once the initial vigorous reaction subsides, add the remainder of the 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. This slow addition is critical to minimize the formation of the 4,4'-dimethylbiphenyl byproduct at this stage.
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the Grignard reagent.
Part B: Coupling Reaction
-
Catalyst Suspension: In a separate large flask equipped with a stirrer, suspend 28.4 g (0.100 mole) of thallium(I) bromide in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Grignard Reagent: Transfer the prepared Grignard reagent solution via cannula or dropping funnel to the stirred thallium(I) bromide suspension over 15-20 minutes. An immediate black precipitate of metallic thallium will form.
-
Reflux: Replace the dropping funnel with a reflux condenser and heat the mixture to reflux with stirring for 4 hours under nitrogen.
-
Workup and Extraction: Cool the reaction mixture and filter it to remove the precipitated thallium metal. Wash the metal with diethyl ether. Transfer the combined organic filtrate to a separatory funnel, wash once with 100 mL of 0.1 N HCl, then once with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate.[16]
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product will be contaminated with a small amount of an organothallium compound. Dissolve the crude solid in a minimal amount of hot benzene (or toluene) and filter it through a short plug of alumina to remove the impurity.
-
Isolation: Evaporate the solvent from the eluent to yield the final product, 4,4'-dimethyl-1,1'-biphenyl, as a white solid. The expected yield is typically in the range of 68–89%.[16]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | Passivated magnesium (MgO layer); residual moisture in glassware or solvent. | Add a small crystal of iodine to activate the magnesium.[11] Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Use freshly opened anhydrous solvent. |
| Low yield of Grignard reagent. | Significant formation of biphenyl byproduct; premature quenching by moisture or air. | Slow the addition rate of the aryl halide.[4][9] Ensure the system is under a positive pressure of inert gas (N₂ or Ar). |
| Low yield of final biphenyl product. | Inefficient catalyst; incomplete reaction. | Ensure the catalyst is active and used in the correct amount. For Kumada couplings, consider screening different Ni or Pd catalysts and ligands.[14] Extend the reflux time and monitor the reaction by TLC or GC-MS. |
| Product is difficult to purify. | High levels of biphenyl homocoupling byproduct from the Grignard formation step. | Optimize the Grignard formation step (see above). Biphenyl byproducts can often be removed from more polar products by recrystallization from a non-polar solvent like hexane or petroleum ether.[3][17] |
Comparative Analysis with Alternative Cross-Coupling Methods
While the Kumada coupling is highly effective, other palladium-catalyzed reactions are also mainstays of biphenyl synthesis. The choice of method often depends on substrate scope, functional group tolerance, and reagent availability.[18][19]
| Method | Key Reagents | Typical Impurity | Advantages | Disadvantages |
| Grignard (Kumada) | Ar-MgX + Ar'-X, Ni or Pd catalyst | Homocoupled Ar-Ar | Highly reactive nucleophile, readily available starting materials.[4] | Low functional group tolerance (sensitive to protic groups), prone to homocoupling.[4] |
| Suzuki-Miyaura | Ar-B(OH)₂ + Ar'-X, Pd catalyst, Base | Boronic acid homocoupling (<2%) | Excellent functional group tolerance, mild conditions, non-toxic boron byproducts.[4][19] | Boronic acids can be more expensive; requires a base which can cause side reactions.[19] |
| Negishi | Ar-ZnX + Ar'-X, Pd or Ni catalyst | Low (<3%) | High reactivity and functional group tolerance.[4] | Organozinc reagents are highly moisture-sensitive and often prepared in situ.[4] |
| Stille | Ar-SnR₃ + Ar'-X, Pd catalyst | Low | Very mild conditions, tolerant of many functional groups.[2][15] | Toxic organotin reagents and byproducts that can be difficult to remove.[15] |
Conclusion
The Grignard reaction offers a powerful, cost-effective, and scalable route to biphenyl compounds. Success hinges on a deep understanding of the reaction's dual nature. By implementing strategies to mitigate the formation of homocoupled byproducts during reagent preparation, researchers can maximize the yield of the crucial Grignard intermediate. This intermediate can then be effectively utilized in robust and high-yielding Kumada cross-coupling protocols. With careful attention to anhydrous technique, reaction conditions, and catalyst choice, the Grignard approach remains an indispensable tool in the synthetic chemist's arsenal for accessing the valuable biphenyl core structure.
References
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Mechanism of the by-product of a Grignard reaction. Homework.Study.com. [Link]
- Grignard Reaction. Jasperse, J. Chem 355 Handout.
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4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses, Coll. Vol. 6, p.455 (1988); Vol. 55, p.46 (1976). [Link]
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General approach to biphenyl synthesis. ResearchGate. [Link]
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What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora. [Link]
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The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1990, 23 (9), pp 286–293. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019, 9, 5367-5397. [Link]
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Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction of 2-Methoxybenzoates by Aryl Grignard Reagents. Scilit. [Link]
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Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. [Link]
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The Grignard Reaction. Chemistry at Winthrop University. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 20113-20155. [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
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Synthesis of Biphenyls. ResearchGate. [Link]
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Kumada cross-coupling reaction for biaryl synthesis. ResearchGate. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 20113-20155. [Link]
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Kumada coupling. Wikipedia. [Link]
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The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 2022, 24 (16), pp 3072–3077. [Link]
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-
The Grignard Reagents. Organometallics, 2009, 28 (10), pp 2881–2892. [Link]
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Grignard Reagents with Transition Metals (Update 2013). Science of Synthesis, 2013. [Link]
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Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
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Grignard Reagent Formation - From the Lab to Industry. YouTube. [Link]
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Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 2023, 8, 2038-2051. [Link]
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35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? Chemical Society Reviews, 2011, 40, 5049-5066. [Link]
-
Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 2008, 41(11), 1512-23. [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
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High-Sensitivity Analysis of 2-Phenoxybiphenyl Using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated methodology for the quantitative and qualitative analysis of 2-Phenoxybiphenyl using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound, a compound of interest in environmental monitoring and as a potential process impurity in pharmaceutical manufacturing, requires a sensitive and selective analytical method for accurate determination. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles. We delve into the causality behind instrumental parameter selection, sample handling, and quality control to ensure method trustworthiness and reproducibility for researchers in diverse fields.
Principle and Rationale for Method Selection
The successful analysis of semi-volatile organic compounds like this compound hinges on a technique that offers high separation efficiency and definitive identification. Gas chromatography is the premier choice due to the analyte's sufficient volatility and thermal stability.
Why Gas Chromatography (GC)? GC separates components of a mixture based on their differential partitioning between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas). This compound (Molar Mass: 246.31 g/mol , Flash Point: 113 °C) is well-suited for GC as it can be readily vaporized without degradation under typical GC operating temperatures.[1]
Why Mass Spectrometry (MS) Detection? While detectors like the Flame Ionization Detector (FID) offer high sensitivity, Mass Spectrometry (MS) provides an unparalleled level of specificity.[2] It not only quantifies the analyte but also provides structural information by fragmenting the molecule into a unique mass spectrum, acting as a chemical fingerprint. This is crucial for unambiguous peak identification, especially in complex matrices where co-eluting compounds could interfere with other detectors.[3] The combination of GC's separation power and MS's identification capabilities makes GC-MS the definitive technique for this application.
Instrumentation and Chromatographic Conditions
The selection of each instrumental parameter is a critical decision aimed at optimizing the separation, sensitivity, and peak shape for this compound. The choices outlined below are based on the analyte's chemical properties and established chromatographic theory.[4][5]
2.1. Recommended Instrumentation
-
Gas Chromatograph: Agilent 7890B GC, Thermo Scientific TRACE 1300 GC, or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD, Thermo Scientific ISQ 7000 Single Quadrupole MS, or equivalent.
-
Autosampler: Agilent 7693A, TriPlus RSH, or equivalent for high-throughput and precision.
2.2. The Logic of Column Selection Choosing the right stationary phase is the most important step in developing a GC method.[4][5] The principle of "like dissolves like" dictates that a stationary phase with a polarity similar to the analyte will provide the best separation. This compound is a relatively non-polar aromatic ether. Therefore, a low-polarity stationary phase is ideal.
-
Recommended Column: A non-polar or low-polarity column, such as one with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., Agilent DB-5ms, Thermo Scientific TG-5MS).
-
Rationale: This phase provides excellent selectivity for aromatic compounds while maintaining low bleed characteristics, which is critical for high-sensitivity MS detection.
-
Dimensions: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness column provides the best balance of resolution, analysis time, and sample capacity for most applications.[4][6]
2.3. Detailed GC-MS Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Setting | Justification |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, which is essential for achieving low detection limits required in trace analysis. |
| Injection Volume | 1 µL | A standard volume that prevents column overloading while providing sufficient mass for detection. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of this compound without causing thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimizes the balance between analysis speed and separation efficiency for a 0.25 mm I.D. column. |
| Oven Program | Initial: 100 °C, hold for 1 minRamp 1: 20 °C/min to 250 °CRamp 2: 10 °C/min to 300 °C, hold for 5 min | The initial hold focuses the analyte at the head of the column. The first ramp efficiently elutes mid-range compounds, and the second, slower ramp ensures good separation and peak shape for the target analyte, which elutes at a higher temperature. The final hold cleans the column of any high-boiling residues. |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures mass stability and prevents contamination of the quadrupole rods. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte as it travels from the GC column to the MS ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared against established mass spectral libraries (e.g., NIST) for confident identification. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 50-350): Used for initial method development and qualitative confirmation of the analyte's identity. SIM Mode: Used for routine quantitative analysis to achieve maximum sensitivity by monitoring characteristic ions.[7] |
| Monitored Ions (SIM) | Quantifier: 246 (M+)Qualifiers: 169, 141 | The molecular ion (m/z 246) is typically used for quantification due to its specificity. Qualifier ions confirm the analyte's identity by ensuring their ratios remain constant across samples and standards. |
Sample Preparation Protocol: Environmental Water Matrix
Effective sample preparation is crucial for accurate analysis as it isolates the analyte from interfering matrix components.[8] This protocol details a liquid-liquid extraction (LLE) procedure, a robust and widely used technique for semi-volatile compounds in aqueous samples.
3.1. Materials and Reagents
-
Solvents: Dichloromethane (DCM, pesticide residue grade), Hexane (pesticide residue grade), Acetone (pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Standards: this compound analytical standard, Internal Standard (e.g., Chrysene-d12)
-
Glassware: 1 L separatory funnels, beakers, concentration tubes, GC vials
3.2. Step-by-Step LLE Protocol
-
Sample Collection: Collect 500 mL of water sample in a clean glass container.
-
Spiking: Add a known amount of internal standard solution to the sample. This corrects for variability in extraction efficiency and instrument response.
-
First Extraction: Transfer the sample to a 1 L separatory funnel. Add 50 mL of Dichloromethane (DCM).
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The DCM layer, containing the analyte, will be at the bottom.
-
Collection: Drain the bottom DCM layer into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 3-6) two more times with fresh 50 mL aliquots of DCM, combining all extracts.
-
Drying: Pass the combined DCM extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Gently evaporate the extract down to approximately 1 mL using a rotary evaporator or a nitrogen stream.
-
Solvent Exchange: Add 5 mL of hexane and re-concentrate to 1 mL. This exchanges the solvent to one that is more compatible with the GC system.
-
Final Volume: Adjust the final volume to exactly 1.0 mL in a GC vial for analysis.
3.3. Sample Preparation Workflow Diagram
Caption: Workflow for the extraction of this compound from water.
Calibration and Quality Control
A self-validating and trustworthy method relies on proper calibration and ongoing quality control checks.
4.1. Calibration
-
Stock Standard: Prepare a 1000 µg/mL stock solution of this compound in acetone. Analytical standards should be of high purity.[9][10]
-
Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. A typical concentration range would be 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL.
-
Internal Standard: Fortify each calibration standard with the internal standard at a constant concentration.
-
Calibration Curve: Inject the standards and plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear regression should be applied, with an acceptance criterion of R² ≥ 0.995.
4.2. Quality Control (QC) To ensure the reliability of results, the following QC samples should be included in each analytical batch:
-
Method Blank: An aliquot of reagent water carried through the entire sample preparation process to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound to assess method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration to evaluate matrix effects on accuracy and precision.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a structured and logical path to ensure data integrity.
Caption: High-level overview of the analytical process.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound by GC-MS. By explaining the rationale behind column and parameter selection and detailing a complete protocol for sample preparation, calibration, and quality control, this guide equips researchers and scientists with a reliable method. The described workflow is designed to be robust, sensitive, and specific, ensuring high-quality, defensible data for a range of applications from environmental monitoring to pharmaceutical quality assurance.
References
-
Sun, J., et al. (2012). Sample Preparation Method for the Speciation of Polybrominated Diphenyl Ethers and Their Methoxylated and Hydroxylated Analogues in Diverse Environmental Matrices. ResearchGate. Available at: [Link]
-
Rimatori, V., et al. (1977). [Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry]. Annali dell'Istituto Superiore di Sanità. Available at: [Link]
-
Guerra, P., et al. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
-
Eze, C. N., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Available at: [Link]
-
Luminix Health. This compound. Luminix Health. Available at: [Link]
-
Namieśnik, J. Preparation of Environmental Samples for the Determination of Trace Constituents. Available at: [Link]
-
Tschickardt, M., et al. (2019). Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption. Publisso. Available at: [Link]
-
Mitra, S. (2004). Recent advances in sample preparation techniques for environmental matrix. Indian Journal of Chemistry. Available at: [Link]
-
Agilent Technologies. (2021). How to Select the Correct GC Column for your Application. Agilent Technologies. Available at: [Link]
-
Harden, N., et al. Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Agilent. Available at: [Link]
-
Phenomenex. GC Tech Tip: Parameters To Consider for GC Column. Phenomenex. Available at: [Link]
-
Erukainure, O. L., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of King Saud University - Science. Available at: [Link]
-
Kowalska, J., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Available at: [Link]
-
Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available at: [Link]
-
Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Lin, W-G., et al. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of 2-Phenoxybiphenyl for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-phenoxybiphenyl. As a structural motif present in various compounds of pharmaceutical and materials science interest, a thorough understanding of its mass spectral behavior is crucial for unambiguous identification and characterization. This document elucidates the primary fragmentation pathways, identifies characteristic ions, and presents a comprehensive protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.
Introduction: The Significance of this compound
This compound consists of a biphenyl core linked to a phenyl group through an ether bond. This diaryl ether structure is a key component in a variety of organic molecules, including certain pharmaceuticals, high-performance polymers, and agrochemicals. Its robust chemical nature and specific stereochemical properties make it a valuable building block in organic synthesis.
In the context of drug development and materials science, the precise identification of molecules containing the this compound moiety is of paramount importance. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. Electron ionization (EI) is a commonly employed ionization method that induces reproducible fragmentation of molecules, generating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation. Understanding the fragmentation pattern of the core this compound structure allows for the confident identification of its derivatives in complex matrices.
Electron Ionization Fragmentation Pathway of this compound
Upon electron ionization, this compound (molar mass: 246.3 g/mol ) undergoes a series of characteristic fragmentation reactions. The analysis is based on the mass spectral data available for 2-biphenylyl phenyl ether in the PubChem database[1]. The molecular ion ([M]•+) is observed with a prominent relative abundance, a common feature for aromatic compounds due to the stability of the delocalized π-electron system.
The fragmentation is dominated by cleavages around the ether linkage and within the biphenyl system. The primary proposed fragmentation pathways are as follows:
-
Formation of the Biphenyl Cation ([C12H9]+): A significant fragmentation route involves the cleavage of the C-O bond of the ether, leading to the loss of a phenoxy radical (•OC6H5) and the formation of a biphenyl cation at m/z 153. This is often a prominent peak in the spectrum.
-
Formation of the Phenoxy Cation ([C6H5O]+): Conversely, cleavage of the C-O bond can also result in the formation of a phenoxy cation at m/z 93, with the biphenyl moiety being lost as a radical.
-
Formation of the Phenyl Cation ([C6H5]+): The phenoxy cation (m/z 93) can subsequently lose a neutral carbon monoxide (CO) molecule to form the highly stable phenyl cation at m/z 77.
-
Rearrangement and Loss of CO: A characteristic fragmentation of diaryl ethers involves rearrangement to form a dibenzofuran-like intermediate, followed by the loss of a hydrogen atom and then a carbon monoxide (CO) molecule. This can lead to ions at m/z 217 ([M-H-CO]•+).
-
Fragmentation of the Biphenyl Core: The biphenyl cation (m/z 153) can undergo further fragmentation, including the loss of acetylene (C2H2), leading to ions at m/z 127.
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Tabulated Mass Spectral Data
The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, their proposed structures, and plausible fragmentation origins.
| m/z | Proposed Ion Formula | Proposed Structure | Plausible Origin |
| 246 | [C18H14O]•+ | Molecular Ion | Ionization of parent molecule |
| 217 | [C17H13]•+ | Dibenzofuran-like cation radical | [M]•+ - H - CO |
| 153 | [C12H9]+ | Biphenyl cation | [M]•+ - •OC6H5 |
| 127 | [C10H7]+ | Naphthalenyl-like cation | [C12H9]+ - C2H2 |
| 93 | [C6H5O]+ | Phenoxy cation | [M]•+ - •C12H9 |
| 77 | [C6H5]+ | Phenyl cation | [C6H5O]+ - CO |
Experimental Protocol: GC-MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.
Sample and Standard Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound (CAS: 6738-04-1) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) for calibration and instrument performance verification.
-
Sample Preparation: For samples in a matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed. The final extract should be dissolved in a solvent compatible with the GC system.
Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation and analytical goals.
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/Splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
Scan Rate: Sufficient to obtain at least 10-15 spectra across each chromatographic peak
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which can be confirmed by analyzing a pure standard.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified chromatographic peak.
-
Spectral Interpretation: Compare the acquired mass spectrum with the data presented in this application note and/or with a reference library (e.g., NIST, Wiley) for confirmation. The presence of the molecular ion at m/z 246 and the key fragment ions at m/z 153, 93, and 77 are strong indicators of this compound.
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its confident identification. The primary fragmentation pathways involve the cleavage of the ether bond to produce key ions at m/z 153 and m/z 93, with further fragmentation leading to the phenyl cation at m/z 77. The provided GC-MS protocol offers a robust starting point for the routine analysis of this compound and its derivatives. This application note serves as a valuable resource for scientists and researchers in the fields of pharmaceuticals, materials science, and analytical chemistry, enabling accurate structural elucidation and characterization.
References
Sources
Application Note: Structural Elucidation of 2-Phenoxybiphenyl using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Introduction
2-Phenoxybiphenyl is a significant structural motif found in various organic compounds, including pharmaceuticals and materials with unique photophysical properties. Its synthesis and characterization are of paramount importance in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. Furthermore, it outlines a comprehensive protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.
Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with an odd mass number, such as ¹H and ¹³C, possess a nuclear spin, which generates a small magnetic field. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The application of radiofrequency pulses can cause these nuclei to transition between these energy states, and the energy absorbed or released during this transition is detected and translated into an NMR spectrum.
Key parameters in NMR spectral interpretation include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It is influenced by the local electronic environment of the nucleus. Electronegative atoms or groups deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield).
-
Integration: The area under a signal in a ¹H NMR spectrum, which is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring non-equivalent protons (spin-spin coupling). The pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It provides information about the connectivity of atoms.
¹H NMR Spectral Interpretation of this compound
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.5 ppm). The molecule contains 14 protons distributed across three aromatic rings. Due to the asymmetry of the molecule, these protons are in distinct chemical environments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.60 - 7.20 | Multiplet | 9H | Ar-H |
| 7.15 - 6.80 | Multiplet | 5H | Ar-H |
Detailed Analysis:
The aromatic protons of the biphenyl core and the phenoxy group will resonate in the region of approximately 6.80 to 7.60 ppm. The exact chemical shifts and multiplicities are influenced by the electronic effects of the substituents and the steric hindrance between the rings, which affects their relative orientation. The protons on the unsubstituted phenyl ring of the biphenyl moiety and the protons on the phenoxy ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) arising from ortho, meta, and para couplings. The protons on the substituted ring of the biphenyl core will show more complex splitting due to the influence of both the other phenyl ring and the phenoxy group. A high-field NMR instrument is often necessary to resolve these overlapping multiplets fully.
¹³C NMR Spectral Interpretation of this compound
The proton-decoupled ¹³C NMR spectrum of this compound provides direct information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (about 1.1%), carbon-carbon coupling is generally not observed, resulting in a spectrum of singlet peaks for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 157.0 - 155.0 | C-O (phenoxy) |
| 142.0 - 138.0 | Quaternary C (biphenyl) |
| 135.0 - 120.0 | Aromatic CH |
| 120.0 - 115.0 | Aromatic CH (phenoxy) |
Detailed Analysis:
The ¹³C NMR spectrum is expected to show 18 distinct signals, corresponding to the 18 carbon atoms in the molecule, assuming free rotation around the C-C and C-O single bonds. However, due to potential symmetry or overlapping signals, fewer than 18 peaks may be resolved. The chemical shifts of the aromatic carbons typically range from 110 to 170 ppm.
-
Quaternary Carbons: The carbons directly involved in the biphenyl linkage and the carbon attached to the oxygen of the phenoxy group are quaternary and will appear as less intense signals in the spectrum. The carbon atom of the phenoxy group bonded to oxygen will
Application Note & Protocols: Leveraging 2-Phenoxybiphenyl in the Synthesis of Advanced High-Performance Polymers
Introduction: The Strategic Role of 2-Phenoxybiphenyl in Polymer Chemistry
In the relentless pursuit of advanced materials with superior thermal stability, mechanical robustness, and specific functional properties, polymer chemists are increasingly turning to sophisticated monomer design. This compound is a molecule of significant interest in this arena. Its unique structure, featuring a biphenyl core linked to a phenoxy group, offers a compelling combination of rigidity, aromatic character, and a reactive site for polymerization. The incorporation of the bulky, non-coplanar biphenyl and phenoxy units into a polymer backbone can disrupt chain packing, leading to amorphous materials with high glass transition temperatures (Tg), excellent solubility in common organic solvents, and enhanced thermal stability.[1][2]
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of this compound derivatives in the synthesis of novel poly(arylene ether)s (PAEs). These materials are of interest for applications ranging from high-temperature dielectrics in microelectronics to advanced separation membranes and biomedical devices. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting polymers, grounding our discussion in established principles of polymer chemistry.
Synthetic Pathways: Nucleophilic Aromatic Substitution for Poly(arylene ether) Synthesis
The most versatile and widely employed method for synthesizing poly(arylene ether)s from phenoxy-containing monomers is through nucleophilic aromatic substitution (SNAr) step-growth polymerization.[3] This reaction typically involves the displacement of an activated aryl halide by a phenoxide nucleophile.
To incorporate this compound into a polymer chain via this method, it must first be functionalized to act as either a di-nucleophile (a bisphenol) or a di-electrophile (a dihalide). This guide will focus on the synthesis and polymerization of a key bisphenol derivative: 4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl .
Logical Workflow for Polymer Synthesis
The overall process can be visualized as a two-stage workflow: monomer synthesis followed by polymerization.
Caption: Workflow for synthesizing novel polymers from this compound.
Part 1: Synthesis of Bisphenol Monomer: 4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl
A common strategy to introduce hydroxyl groups onto an aromatic framework is through electrophilic aromatic substitution followed by conversion of the introduced functional groups. For the purpose of this protocol, we will outline a hypothetical, yet chemically plausible, route based on standard organic transformations.
Protocol 1: Synthesis of 4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl
Causality: This multi-step synthesis is designed to selectively introduce hydroxyl groups at the para positions of the biphenyl moiety, which are activated by the electron-donating nature of the phenoxy group and the phenyl ring.
Step 1: Nitration of this compound
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a beaker of ice water. The dinitro product will precipitate.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 2: Reduction of the Dinitro Compound
-
To a flask containing the dinitro-2-phenoxybiphenyl (1 equivalent) and ethanol, add stannous chloride (SnCl2·2H2O, 6-8 equivalents).
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction and neutralize with a concentrated sodium hydroxide solution to precipitate the diamine.
-
Extract the diamine product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Step 3: Diazotization and Hydrolysis
-
Dissolve the synthesized diamine (1 equivalent) in an aqueous solution of sulfuric acid.
-
Cool the solution to 0°C.
-
Slowly add a solution of sodium nitrite (2.2 equivalents) in water, keeping the temperature below 5°C to form the bis-diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium groups will be displaced by hydroxyl groups, releasing nitrogen gas.
-
After the evolution of gas ceases, cool the solution and extract the bisphenol product with a suitable organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl.
Self-Validation: Each step requires characterization (TLC, NMR, FT-IR) to confirm the successful transformation before proceeding to the next. The final monomer's purity is critical for achieving high molecular weight polymers.
Part 2: Synthesis of Poly(arylene ether)s via SNAr Polycondensation
With the bisphenol monomer in hand, we can proceed to the polymerization step. This protocol describes the synthesis of a poly(arylene ether ketone) (PAEK), a subclass of PAEs known for their exceptional thermomechanical properties.[2]
Protocol 2: Synthesis of a Novel PAEK
Causality: This reaction relies on the activation of the fluorine atoms on 4,4'-difluorobenzophenone towards nucleophilic attack by the phenoxide ions generated from the bisphenol monomer in the presence of a weak base. The use of a high-boiling polar aprotic solvent facilitates the reaction by keeping the polymer in solution and allowing for the necessary reaction temperatures.
Materials:
-
4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl (1 equivalent)
-
4,4'-Difluorobenzophenone (1 equivalent)
-
Anhydrous Potassium Carbonate (K2CO3, 2.2 equivalents, finely ground and dried)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
Experimental Workflow:
Caption: Step-by-step workflow for the SNAr polycondensation reaction.
Procedure:
-
Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap fitted with a condenser.
-
Charge the flask with 4',4''-dihydroxy-2-phenoxy-1,1'-biphenyl, 4,4'-difluorobenzophenone, potassium carbonate, NMP, and toluene (toluene should be ~30% of the NMP volume).
-
Purge the system with nitrogen for 30 minutes.
-
Under a gentle nitrogen flow, heat the reaction mixture to 140-150°C. Toluene will form an azeotrope with any residual water and the water formed during phenoxide formation, which is collected in the Dean-Stark trap. This step is crucial as water can interfere with the polymerization.
-
Once all the water has been removed (typically 2-4 hours), drain the toluene from the trap and slowly increase the reaction temperature to 180-190°C.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Allow the reaction to cool to room temperature. Dilute the viscous polymer solution with additional NMP.
-
Slowly pour the polymer solution into a large beaker of rapidly stirring methanol or a methanol/water mixture to precipitate the polymer as a fibrous solid.
-
Filter the polymer, and wash it extensively with hot water and methanol to remove any remaining salts and solvent.
-
Dry the final polymer in a vacuum oven at 120°C for 24 hours.
Characterization of the Novel Polymer
A thorough characterization is essential to understand the structure and properties of the newly synthesized polymer.
| Technique | Purpose | Expected Outcome/Information |
| GPC/SEC | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights (e.g., Mn > 20,000 g/mol ) with a PDI around 2.0 are indicative of a successful step-growth polymerization.[2] |
| FT-IR | To confirm the chemical structure. | Appearance of the characteristic aryl ether (C-O-C) stretch (~1240 cm⁻¹), disappearance of the broad O-H peak from the bisphenol monomer. |
| NMR (¹H, ¹³C) | To provide detailed structural information and confirm monomer incorporation. | Complex aromatic signals corresponding to the polymer backbone, confirming the expected connectivity. |
| DSC | To determine the glass transition temperature (Tg). | A high Tg (e.g., >180°C) is expected due to the rigid backbone, indicating good thermal stability.[1][2] |
| TGA | To assess thermal stability and decomposition temperature (Td). | The polymer should exhibit high thermal stability, with a 5% weight loss temperature (Td5) typically above 450-500°C in a nitrogen atmosphere.[2] |
Potential Applications and Future Directions
Polymers derived from this compound are anticipated to possess a unique combination of properties that make them suitable for demanding applications:
-
Aerospace and Automotive: As high-temperature resistant matrices for composites and films due to their excellent thermal stability.[2]
-
Microelectronics: As low-dielectric constant materials for insulation in high-frequency printed circuit boards.[4]
-
Membrane Separations: The rigid, amorphous structure can lead to materials with high free volume, suitable for gas separation or solvent filtration.
-
Biomedical Engineering: Their chemical inertness and stability could be leveraged for implantable devices or as components in drug delivery systems.
Future research could explore the synthesis of copolymers to fine-tune properties like solubility, processability, and specific functional responses. Furthermore, sulfonation of the aromatic rings could lead to the development of novel proton exchange membranes for fuel cell applications.[5]
References
-
Wikipedia. Polyphenyl ether. [Link]
-
ResearchGate. Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. [Link]
-
ResearchGate. Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. [Link]
-
National Center for Biotechnology Information. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication. [Link]
-
National Center for Biotechnology Information. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. [Link]
-
LibreTexts. Chapter 2: General Methods for preparing Polymers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized 2-Phenoxybiphenyl
Abstract
This comprehensive guide details a robust protocol for the purification of laboratory-synthesized 2-Phenoxybiphenyl. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology for purification via flash column chromatography, followed by an optional recrystallization step for achieving high-purity material. The rationale behind experimental choices, potential impurities, and methods for purity verification are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Importance of Purity
This compound is a diaryl ether of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through cross-coupling reactions like the Ullmann condensation, can result in a crude product containing unreacted starting materials, catalysts, and side-products.[1][2][3] The presence of these impurities can significantly impact the outcomes of downstream applications, including biological assays and material characterization. Therefore, a reliable and efficient purification protocol is paramount to obtaining this compound of a purity level suitable for the most demanding research applications. This guide provides a field-proven protocol for achieving >98% purity.
Understanding the Synthesis and Potential Impurities
A common route for synthesizing this compound is the copper-catalyzed Ullmann condensation between a phenoxide and an aryl halide.[1][3][4] Understanding this synthesis is key to anticipating the likely impurities that need to be removed.
Potential Impurities:
-
Unreacted Starting Materials: Phenol and 2-bromobiphenyl (or a related aryl halide).
-
Homocoupled Side-Products: Biphenyl (from the coupling of two aryl halides).
-
Catalyst Residues: Copper salts and ligands.
-
Solvent and Base Residues: High-boiling solvents like DMF or NMP, and inorganic bases.
The purification strategy outlined below is designed to systematically remove these impurities based on their differing polarities.
Purification Workflow
The purification of this compound is a multi-step process designed to efficiently remove a range of impurities. The general workflow involves an initial work-up, followed by flash column chromatography as the primary purification technique, and an optional recrystallization for achieving the highest possible purity.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenoxybiphenyl
Welcome to the Technical Support Center for the synthesis of 2-phenoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the common synthetic routes for this important biaryl ether scaffold. Our goal is to equip you with the knowledge to anticipate, identify, and overcome common challenges in your experiments, ensuring a higher success rate and purity of your target molecule.
Introduction: Navigating the Synthesis of this compound
This compound is a key structural motif in various fields, including medicinal chemistry and materials science. Its synthesis is primarily achieved through two major cross-coupling strategies: the Ullmann condensation and the Suzuki-Miyaura coupling. While both methods are powerful, they are not without their challenges, often leading to a range of byproducts that can complicate purification and reduce yields. This guide will dissect the intricacies of each method, focusing on the genesis of common byproducts and providing actionable solutions.
Section 1: The Ullmann Condensation Route to this compound
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, involving the coupling of an aryl halide with a phenol.[1] For the synthesis of this compound, this typically involves the reaction of a 2-halobiphenyl (e.g., 2-bromobiphenyl or 2-iodobiphenyl) with phenol in the presence of a copper catalyst and a base.
Core Reaction Scheme:
-
Reactants: 2-Halobiphenyl + Phenol
-
Catalyst: Copper(I) salt (e.g., CuI)
-
Base: Typically an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP)
-
Ligand (optional but recommended): N,N-dimethylglycine, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), or other chelating ligands to improve solubility and catalyst performance.[2][3]
Troubleshooting Guide & FAQs: Ullmann Synthesis
Q1: My reaction yield is low, and I'm observing a significant amount of a byproduct with a mass corresponding to biphenyl. What is happening?
A: You are likely observing two common side reactions: homocoupling of the 2-halobiphenyl to form 2,2'-biphenyl and reductive dehalogenation of the 2-halobiphenyl to form biphenyl.
-
Byproduct Identification:
-
2,2'-Biphenyl: Formed from the coupling of two molecules of the 2-halobiphenyl.
-
Biphenyl: Results from the reduction of the 2-halobiphenyl, where the halogen is replaced by a hydrogen atom.[2]
-
-
Causality:
-
Homocoupling: This is a classic side reaction in Ullmann condensations, especially at high temperatures and with high catalyst loading.[4] It arises from the reaction of the organocopper intermediate with another molecule of the aryl halide.
-
Reductive Dehalogenation: This can be promoted by certain ligands or impurities in the reaction mixture that can act as hydride donors. The choice of solvent and base can also influence this pathway.[2]
-
-
Solutions & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Use of chelating ligands like N,N-dimethylglycine or TMHD is highly recommended.[2][3] | Ligands can stabilize the copper catalyst, promoting the desired cross-coupling over homocoupling and reductive dehalogenation.[4] |
| Reaction Temperature | Maintain the lowest effective temperature. | High temperatures can favor the homocoupling side reaction. |
| Catalyst Loading | Use the minimum effective amount of copper catalyst. | Excess catalyst can increase the rate of homocoupling. |
| Base Selection | Use a base like K₃PO₄ or Cs₂CO₃ and ensure anhydrous conditions.[2] | These bases are effective in deprotonating the phenol without promoting significant side reactions. Water can lead to hydrolysis of the aryl halide.[2] |
| Purity of Reagents | Ensure all reagents and solvents are pure and anhydrous. | Impurities can act as sources of hydrogen for reductive dehalogenation. |
Q2: I am struggling to separate my desired this compound from unreacted phenol. What is the best approach?
A: Unreacted phenol can often be removed with an aqueous base wash during the workup.
-
Protocol:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer with an aqueous solution of a base such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
The basic wash will deprotonate the acidic phenol, forming the corresponding phenoxide salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Verification: The removal of phenol can be monitored by Thin Layer Chromatography (TLC).
Illustrative Workflow: Ullmann Synthesis
Caption: General workflow for the Ullmann synthesis of this compound.
Section 2: The Suzuki-Miyaura Coupling Route to this compound
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction. For this compound synthesis, this typically involves the reaction of a 2-phenoxyaryl halide with a phenylboronic acid or a 2-halobiphenyl with a phenoxyboronic acid. The former is more common due to the stability of phenylboronic acid.
Core Reaction Scheme:
-
Reactants: 2-Phenoxyaryl Halide (e.g., 2-phenoxy-1-bromobenzene) + Phenylboronic Acid
-
Catalyst: Palladium(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base: Aqueous inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent: Typically a two-phase system (e.g., toluene/water, dioxane/water)
Troubleshooting Guide & FAQs: Suzuki-Miyaura Synthesis
Q1: My main byproduct is biphenyl. What is causing this and how can I minimize it?
A: The formation of biphenyl in this context is most likely due to the homocoupling of phenylboronic acid.
-
Byproduct Identification:
-
Biphenyl: Formed from the coupling of two molecules of phenylboronic acid.
-
-
Causality:
-
Presence of Oxygen: The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of molecular oxygen.[5] Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.
-
Inefficient Transmetalation: If the transmetalation of the aryl halide to the palladium center is slow, the competing homocoupling of the boronic acid can become more significant.
-
-
Solutions & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Deoxygenation | Thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solvent for an extended period.[5] | Removing dissolved oxygen is crucial to suppress the oxidative homocoupling of the boronic acid.[5] |
| Catalyst and Ligand | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an efficient ligand that promotes rapid oxidative addition and transmetalation. | A highly active catalyst system will favor the desired cross-coupling pathway over the slower homocoupling pathway. |
| Order of Addition | Consider adding the boronic acid portion-wise or via syringe pump. | This can help to keep the concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
| Reducing Agents | The addition of a mild reducing agent like potassium formate can help to maintain the palladium in its active Pd(0) state.[6] | This minimizes the concentration of Pd(II) species that can initiate homocoupling.[6] |
Q2: I am observing the formation of phenoxybenzene in my reaction mixture. What is the source of this byproduct?
A: The formation of phenoxybenzene suggests that protodeboronation of the phenylboronic acid is occurring.
-
Byproduct Identification:
-
Phenoxybenzene: This would arise if your starting material was a halophenoxybenzene and the cross-coupling partner was a boronic acid, and the halogen was reduced. A more likely scenario is the protodeboronation of phenylboronic acid to benzene, which would not be detected as phenoxybenzene. If your starting material is 2-halobiphenyl and you are using a phenoxyboronic acid, then protodeboronation would lead to phenol.
-
-
Causality:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids, especially under basic conditions or in the presence of protic solvents.
-
-
Solutions & Preventative Measures:
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases may be preferable.
-
Anhydrous Conditions: While many Suzuki couplings use aqueous bases, minimizing the amount of water or using anhydrous conditions with a suitable base (e.g., CsF) can reduce protodeboronation.
-
Reaction Time: Shorter reaction times can minimize the exposure of the boronic acid to conditions that promote protodeboronation.
-
Q3: My starting 2-phenoxyaryl halide is being converted back to phenoxybenzene. What is this side reaction?
A: This is reductive dehalogenation of your starting material.
-
Byproduct Identification:
-
Phenoxybenzene: Formed from the reduction of the 2-phenoxyaryl halide.
-
-
Causality:
-
Source of Hydride: The hydride source for this reduction can be impurities, the solvent (especially alcohols), or the base. After oxidative addition, the palladium complex can react with a hydride source, followed by reductive elimination to give the dehalogenated product.
-
-
Solutions & Preventative Measures:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem.
-
Base Selection: Some bases are more prone to acting as hydride donors. Consider screening different bases.
-
Ligand Effects: The choice of phosphine ligand can influence the rate of reductive elimination versus the desired transmetalation.
-
Illustrative Workflow: Suzuki-Miyaura Synthesis
Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.
Section 3: Purification Strategies
The successful synthesis of this compound is often followed by the critical step of purification. The choice of method will depend on the scale of the reaction and the nature of the impurities.
FAQ: Purification
Q: What is the most effective way to purify this compound from the common byproducts like biphenyl and 2,2'-biphenyl?
A: Flash column chromatography is generally the most effective method for separating this compound from non-polar byproducts like biphenyl and moderately polar byproducts like 2,2'-biphenyl.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A non-polar solvent system is typically used. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane is often effective.
-
Biphenyl, being very non-polar, will elute first.
-
This compound will elute next.
-
More polar byproducts and starting materials (if any remain) will elute later.
-
-
Monitoring: The separation can be monitored by TLC.
Recrystallization can be an effective technique for obtaining highly pure this compound if a suitable solvent system can be found. This method is particularly useful for removing minor impurities after a preliminary purification by chromatography.
References
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Ullmann Ether Synthesis: A Technical Guide to Minimizing Side Reactions
Welcome to the Technical Support Center for Ullmann Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-O bond-forming reaction. As Senior Application Scientists, we understand that while the Ullmann condensation is a cornerstone of aryl ether synthesis, it can be accompanied by challenging side reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and optimize your reaction outcomes.
The classical Ullmann reaction, first reported by Fritz Ullmann in 1905, involved the copper-promoted coupling of an aryl halide with a phenol.[1][2][3] Historically, these reactions demanded harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which limited their scope and led to undesirable byproducts.[3][4][5] Modern advancements, particularly the introduction of catalytic copper sources and specialized ligands, have significantly expanded the reaction's versatility and enabled milder conditions.[1][6] However, even with these improvements, side reactions can still compromise yield and purity.
This guide will address the most common challenges encountered during the Ullmann ether synthesis in a practical question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My primary side product is the homocoupling of my aryl halide (Ar-Ar). How can I prevent this?
Q: I'm observing significant formation of a biaryl product derived from the coupling of two molecules of my aryl halide. What causes this, and what are the best strategies to suppress it?
A: The homocoupling of aryl halides is a classic side reaction in Ullmann-type couplings.[5][7] It competes directly with the desired C-O bond formation.
Causality: This side reaction is also a copper-catalyzed process, following a similar mechanistic pathway to the desired ether synthesis.[8][9] The reaction involves the formation of an organocopper intermediate from the aryl halide. This intermediate can then react with a second molecule of the aryl halide instead of the desired phenoxide, leading to the biaryl product.[10] Factors that can favor homocoupling include:
-
High Reaction Temperatures: Traditional Ullmann conditions with high temperatures (often above 200°C) are notorious for promoting homocoupling.[7]
-
Catalyst System: The choice of copper source and ligand can significantly influence the relative rates of C-O versus C-C coupling.
Solutions:
-
Lower the Reaction Temperature: Modern ligand-accelerated protocols often allow for significantly lower reaction temperatures (typically in the 80-120°C range), which can dramatically reduce the rate of homocoupling.[11][12]
-
Optimize the Ligand: The use of appropriate ligands is crucial for promoting the desired C-O coupling. Bidentate ligands, such as diamines, amino acids (e.g., N,N-dimethylglycine), and phenanthrolines, can stabilize the copper catalyst and facilitate the reaction with the phenoxide, thereby outcompeting the homocoupling pathway.[3][11][13] For instance, 3,4,7,8-tetramethyl-1,10-phenanthroline has been shown to be effective in improving cross-coupling reactions.[13]
-
Ensure Efficient Phenoxide Formation: The base plays a critical role in deprotonating the phenol to form the active nucleophile.[14][15] Using a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can ensure a sufficient concentration of the phenoxide, favoring the desired reaction pathway.[1][11]
-
Control Reactant Stoichiometry: While not always ideal, using a slight excess of the phenol can sometimes help to push the equilibrium towards the desired ether product.
Issue 2: My aryl halide is being reduced, leading to a dehalogenated arene (Ar-H). What is causing this and how do I stop it?
Q: I'm isolating a significant amount of the arene corresponding to my starting aryl halide, indicating a reduction or dehalogenation side reaction. What are the likely causes?
A: The reduction of the aryl halide to the corresponding arene is another common and frustrating side reaction.
Causality: This side reaction is often attributed to the presence of protic impurities or certain reaction components that can act as hydrogen atom donors.
-
Protic Impurities: The presence of water or other protic species in the reaction mixture is a primary culprit for the reduction of the aryl halide.[11]
-
Solvent: Some solvents, particularly if not rigorously dried, can contribute to this side reaction.
-
Base: Certain bases, under specific conditions, might facilitate protonolysis of the organocopper intermediate.
Solutions:
-
Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.[11] Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[11] This also helps to prevent the oxidation and deactivation of the copper(I) catalyst.
-
Choice of Base: Use a high-purity, anhydrous base. Finely powdered bases can sometimes have a larger surface area and may be more prone to absorbing atmospheric moisture; ensure they are stored and handled appropriately.
Issue 3: My reaction is sluggish or stalls, and I observe decomposition of the catalyst (black precipitate). What's going wrong?
Q: My reaction starts but then seems to stop before completion, and the reaction mixture turns black. What does this indicate and how can I fix it?
A: The formation of a black precipitate, often copper(II) oxide or finely divided copper metal, is a clear sign of catalyst decomposition.
Causality: The active catalytic species in the Ullmann reaction is typically a copper(I) complex.[8][11] This species is susceptible to both oxidation and disproportionation, leading to inactive forms of copper.
-
Oxidation: In the presence of oxygen, the Cu(I) catalyst can be oxidized to Cu(II), which is generally less active or inactive in the catalytic cycle.
-
Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions, leading to dissociation from the copper center and subsequent catalyst decomposition.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
Solutions:
-
Maintain an Inert Atmosphere: As mentioned previously, rigorously excluding oxygen by working under nitrogen or argon is crucial to prevent the oxidation of the Cu(I) catalyst.[11]
-
Ligand Selection: Screen different classes of ligands. A more strongly coordinating ligand can help to stabilize the copper catalyst throughout the reaction. Picolinamides and oxalic diamides are examples of effective ligand families.[6][16]
-
Use a Fresh Copper(I) Source: Copper(I) salts can oxidize over time. Using a fresh bottle or purifying the salt before use can make a significant difference.[11][17]
-
Moderate the Temperature: If catalyst decomposition is observed, consider lowering the reaction temperature. While this may slow down the reaction, it can preserve the catalyst's activity for a longer period, ultimately leading to a higher yield.[11]
Experimental Protocol: A Generalized Approach to Ullmann Ether Synthesis
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) source (e.g., CuI, 5-10 mol%), ligand (10-20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[11]
-
Add the anhydrous solvent (e.g., DMF, dioxane, or toluene, ~0.5 M concentration) via syringe.[11]
-
Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100-120°C).
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Data Presentation: Key Parameter Optimization
The choice of reaction parameters is critical for success. The following table summarizes key variables to consider during optimization.
| Parameter | Options | Considerations |
| Copper Source | CuI, CuBr, Cu₂O, Cu(OTf)₂ | Cu(I) salts are generally preferred as they are the active catalytic species.[11] |
| Ligand | N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, Oxalic Diamides, Picolinamides | The optimal ligand is highly substrate-dependent and requires screening.[6][11][16] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Must be strong enough to deprotonate the phenol but should be non-nucleophilic.[1][11] |
| Solvent | DMF, Dioxane, Toluene, NMP | Polarity can significantly impact yield. Polar aprotic solvents are common, but non-polar options can be effective.[11][18] |
| Temperature | 80 - 140 °C | Lower temperatures are generally preferred to minimize side reactions.[11][12] |
Visualization of Reaction Pathways
To better understand the competition between the desired reaction and the primary side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing pathways in the Ullmann ether synthesis.
Caption: Troubleshooting workflow for Ullmann ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my Ullmann coupling reaction? A1: Copper(I) salts such as CuI, CuBr, or Cu₂O are generally the most effective pre-catalysts as the active species is believed to be Cu(I).[11] If you are using a Cu(II) source, the reaction conditions must be able to reduce it in situ to Cu(I). Always use a high-purity copper source, as impurities can negatively impact the reaction.[11]
Q2: How do I choose the right ligand for my reaction? A2: Ligand selection is often empirical and requires screening. However, some general guidelines apply. For electron-rich substrates, N-methylated amino acid-derived ligands can be effective.[11] For many standard couplings, ligands like N,N-dimethylglycine, L-proline, and 1,10-phenanthroline are good starting points.[3][11] The role of the ligand is to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[11]
Q3: Can I run an Ullmann ether synthesis without a ligand? A3: While some specific cases, particularly with highly activated aryl halides, might proceed without an added ligand, modern Ullmann chemistry heavily relies on ligands to achieve high yields under milder conditions.[1] Ligands accelerate the reaction, broaden the substrate scope to include less reactive aryl halides, and help to suppress side reactions.[6][11]
Q4: My starting materials are complex molecules with multiple functional groups. How sensitive is the Ullmann reaction? A4: Modern, ligand-accelerated Ullmann reactions show a broad functional group tolerance.[13][19] However, functional groups that can coordinate strongly to copper (e.g., certain unprotected amines or thiols) may interfere with the catalysis. It is also important to consider the stability of your functional groups to the basic conditions and the reaction temperature.
By understanding the mechanistic underpinnings of the Ullmann ether synthesis and its common side reactions, you can systematically troubleshoot and optimize your experiments for cleaner reactions and higher yields.
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.). Retrieved from [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society. (2017). Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - ACS Publications. (2017). Retrieved from [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF - ResearchGate. (2018). Retrieved from [Link]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed. (2014). Retrieved from [Link]
-
Ullmann condensation - Grokipedia. (n.d.). Retrieved from [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC - NIH. (n.d.). Retrieved from [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction - ACS Publications. (2018). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]
-
First Application of an Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols | Organic Letters - ACS Publications - American Chemical Society. (2009). Retrieved from [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | ACS Catalysis. (2018). Retrieved from [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. (n.d.). Retrieved from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Retrieved from [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (n.d.). Retrieved from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012). Retrieved from [Link]
-
Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. (n.d.). Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ullmann Reaction- All Tips and Tricks with Mechanisms [Full Case Study] - YouTube. (2021). Retrieved from [Link]
-
Controlling Selectivity in the Ullmann Reaction on Cu(111) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading in Suzuki Coupling for Biphenyls
Welcome to the Technical Support Center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles for more robust and efficient biphenyl syntheses.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly for constructing the biaryl motif prevalent in pharmaceuticals and functional materials.[1][2] A critical parameter in the success and practicality of this reaction is the catalyst loading. While higher catalyst loadings can often ensure complete conversion, they come at a significant cost, both economically and in terms of potential palladium contamination of the final product.[3][4] Conversely, excessively low loadings can lead to incomplete reactions or failure. This guide will provide a comprehensive framework for optimizing this crucial parameter.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when trying to minimize palladium catalyst loading in your Suzuki coupling reactions for biphenyl synthesis.
Problem 1: Low or No Conversion at Reduced Catalyst Loading
Question: I've tried to lower my palladium catalyst loading from 1 mol% to 0.1 mol%, but now my reaction is sluggish and gives a very low yield of the desired biphenyl. What's going wrong?
Answer: This is a common challenge when transitioning to lower catalyst loadings. The issue often stems from an increased sensitivity to factors that might be less impactful at higher catalyst concentrations. Here are the most probable causes and their solutions:
-
Inactive Catalyst: The active Pd(0) species is either not forming efficiently or is being deactivated before it can participate in a sufficient number of catalytic cycles.[5][6]
-
Causality: At low concentrations, the catalyst is more susceptible to deactivation by trace oxygen or other impurities. The pre-catalyst might also be inefficient at generating the active Pd(0) species under the reaction conditions.
-
Recommended Solutions:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction setup.
-
Select an Appropriate Pre-catalyst: For challenging couplings or low-loading conditions, consider using more advanced, pre-formed catalysts that readily generate the active Pd(0) species.[7] Examples include palladacycles or pre-catalysts featuring bulky, electron-rich phosphine ligands.[7][8]
-
Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the Pd(0) catalyst and facilitating key steps in the catalytic cycle.[9][10] For electron-rich or sterically hindered substrates, consider using bulky, electron-donating phosphine ligands like those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos).[8][9]
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall stability of the catalytic system.[5][11]
-
Causality: A base that is too weak may not efficiently activate the boronic acid for transmetalation.[12] The solvent system must be able to dissolve all reactants and intermediates to a sufficient extent.
-
Recommended Solutions:
-
Base Screening: For difficult couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium or potassium carbonate.[8] Ensure the base is finely powdered to maximize its surface area.
-
Solvent Optimization: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[13] A mixture of an organic solvent with water is often beneficial, as water can aid in dissolving the base and facilitating the transmetalation step.[13][14]
-
-
-
Low Reaction Temperature: Some Suzuki couplings require higher temperatures to overcome activation barriers, especially with less reactive substrates or at low catalyst loadings.[15][16]
Troubleshooting Workflow for Low Conversion
A troubleshooting workflow for low conversion at reduced catalyst loadings.
Problem 2: Significant Side Reactions at Low Catalyst Loading
Question: When I try to run my Suzuki coupling with a low catalyst loading, I observe significant amounts of homocoupling of my boronic acid and protodeboronation. How can I suppress these side reactions?
Answer: The prevalence of side reactions at low catalyst loadings often indicates that the rate of the desired cross-coupling is slow, allowing competing pathways to become significant.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5]
-
Causality: Oxygen can facilitate the oxidative homocoupling of the boronic acid, consuming the starting material and reducing the yield of the desired biphenyl.
-
Recommended Solutions:
-
Rigorous Degassing: As with low conversion issues, meticulous deoxygenation of the reaction mixture is crucial.[5]
-
Milder Base: In some cases, strong bases can promote boronic acid decomposition and subsequent homocoupling. Using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) might be beneficial.[5]
-
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom.
-
Causality: The presence of protic sources, such as water or alcohols, especially at elevated temperatures and in the presence of a base, can lead to the cleavage of the C-B bond.[5]
-
Recommended Solutions:
-
Use Anhydrous Conditions: Employ anhydrous solvents and ensure all reagents are dry.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[5]
-
-
Summary of Common Problems and Solutions
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-OPT-001 | Low or no product formation at low catalyst loading. | Inactive catalyst; Inappropriate base or solvent; Low reaction temperature. | Ensure anaerobic conditions; Use a more active pre-catalyst and/or bulky, electron-rich ligand; Screen stronger bases and optimize the solvent system; Increase reaction temperature.[5][8][9] |
| SMC-OPT-002 | Significant homocoupling of the boronic acid. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents.[5] |
| SMC-OPT-003 | Protodeboronation of the boronic acid. | Presence of protic impurities; Instability of the boronic acid. | Use anhydrous solvents and reagents; Consider using more stable boronic esters (e.g., pinacol esters).[5] |
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for optimizing a Suzuki coupling reaction for biphenyl synthesis?
For initial screening, a catalyst loading of 0.5-2.0 mol% is a reasonable starting point.[16] Once a viable reaction is established, the loading can be incrementally decreased (e.g., to 0.1 mol%, 0.05 mol%, and even into the ppm range for highly efficient systems) to find the minimum effective concentration.[17][18]
Q2: How do I choose the right palladium source and ligand?
The choice depends heavily on the substrates. For simple, unhindered aryl bromides, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ might be sufficient.[19] For more challenging substrates, such as aryl chlorides or sterically hindered aryl bromides, more sophisticated ligands are necessary.[9] The Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are excellent choices for promoting the coupling of unactivated aryl chlorides and sterically demanding substrates, often at low catalyst loadings.[8][9]
Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?
The base is crucial for activating the organoboron species to facilitate transmetalation.[11][12] The general mechanism involves the formation of a more nucleophilic boronate species. The choice of base depends on the substrates and their sensitivity. Common choices, in increasing order of strength, are carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). For base-sensitive functional groups, milder bases like CsF or K₂CO₃ are preferred.[5][12] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5][8]
Q4: Can I run the Suzuki coupling in water?
Yes, Suzuki couplings can often be performed in aqueous media, which is advantageous from a green chemistry perspective.[14][20] Water-soluble ligands can be employed, or in some cases, the reaction can proceed in a mixture of an organic solvent and water.[14] The use of water can sometimes enhance the reaction rate.[14]
Q5: My catalyst seems to be deactivating during the reaction. What could be the cause?
Catalyst deactivation can occur through several pathways, including the oxidation of the active Pd(0) to inactive Pd(II) species, the formation of palladium black (agglomerated nanoparticles), or ligand degradation.[6] Product inhibition, where the biphenyl product coordinates to the palladium center and slows down catalysis, can also be a factor.[6] Ensuring strictly anaerobic conditions and choosing a robust ligand that stabilizes the palladium catalyst are key to preventing deactivation.[5][6]
The Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][13]
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol provides a general starting point for the synthesis of a biphenyl derivative.[19]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (0.01 mmol) and ligand (0.02 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Experiment for Optimizing Catalyst Loading
This protocol outlines a systematic approach to minimizing catalyst loading.
Procedure:
-
Establish a Baseline: Following Protocol 1, establish a reliable reaction at a standard catalyst loading (e.g., 1 mol%). Ensure the reaction goes to completion and determine the yield of the purified product.
-
Stepwise Reduction: Set up a series of parallel reactions with decreasing catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%). Keep all other parameters (substrate ratio, base, solvent, temperature, reaction time) constant.
-
Analysis: At the end of the specified reaction time, analyze each reaction by a quantitative method (e.g., LC-MS with an internal standard or ¹H NMR with an internal standard) to determine the conversion and yield.
-
Identify the Threshold: Determine the lowest catalyst loading that provides an acceptable yield within a reasonable timeframe.
-
Re-optimization (if necessary): If yields drop significantly at lower loadings, re-optimize other parameters (e.g., temperature, base, ligand) at the new, lower catalyst concentration to regain high efficiency.
IV. References
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
-
Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls. Benchchem.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega.
-
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
-
Influence of Catalyst Loading on the Suzuki Coupling Reaction. ResearchGate.
-
Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. Benchchem.
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate.
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications.
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
-
Effect of catalyst loading on the yield of coupling reaction for... ResearchGate.
-
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
-
Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Request PDF.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub.
-
Struggling with Suzuki Reaction. Reddit.
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate.
-
Technical Support Center: Optimization of Suzuki Coupling Reactions. Benchchem.
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
-
The Suzuki Reaction. Chem 115 Myers.
-
Failed suzuki coupling, any suggenstions?. Reddit.
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Reaction Troubleshooting for Biphenyl Synthesis
Welcome to our dedicated technical support center for resolving challenges in the synthesis of biphenyls via Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering yield-related issues in this critical carbon-carbon bond-forming reaction. Here, we move beyond simple procedural lists to delve into the causality of common experimental pitfalls, offering field-proven insights to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for biphenyl synthesis is not initiating. What are the likely causes?
A1: Failure to initiate is one of the most common hurdles in Grignard reactions. The primary culprit is almost always the presence of moisture or a passivated magnesium surface.[1][2] Grignard reagents are potent nucleophiles and strong bases, readily quenched by even trace amounts of water.[3] Additionally, magnesium turnings are often coated with a layer of magnesium oxide, which prevents the insertion of magnesium into the aryl halide bond.[3]
To address this, ensure all glassware is rigorously dried, preferably in an oven overnight, and assembled hot under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents must be anhydrous. If the reaction still fails to start, activation of the magnesium is necessary.[3]
Q2: What is the most common and detrimental side reaction that lowers the yield of my desired biphenyl product?
A2: The most significant side reaction that directly competes with the formation of your desired biphenyl product is the Wurtz-type homocoupling of the Grignard reagent with the starting aryl halide.[6][7] This results in the formation of a dimeric biphenyl impurity, which can be challenging to separate and directly reduces the yield of the target molecule.[6] This side reaction is particularly favored at elevated temperatures and high local concentrations of the aryl halide.[6][7][8]
Q3: How does the choice of solvent impact the yield of my Grignard reaction?
A3: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing reaction kinetics. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential.[9] They solvate the magnesium center, forming a soluble complex that is critical for the reaction to proceed. THF is generally a better solvent than diethyl ether for Grignard reactions due to its higher solvating power, which can facilitate the formation of the Grignard reagent. However, the choice of solvent can also influence the rate of side reactions. For instance, the more polar THF can sometimes increase the rate of undesired Wurtz coupling.[10]
Q4: I observe a significant amount of unreacted starting material in my final product mixture. What could be the reason?
A4: Unreacted starting material can be a result of several factors. The most common are incomplete formation of the Grignard reagent, inaccurate determination of the Grignard reagent concentration leading to incorrect stoichiometry, or a deactivated catalyst (if a cross-coupling reaction is being performed with the Grignard reagent).[3] It is crucial to ensure the Grignard reagent has formed in a sufficient quantity before proceeding with the subsequent reaction steps.
Troubleshooting Guide: Low Biphenyl Yield
This section provides a systematic approach to diagnosing and resolving low yields in your Grignard reaction for biphenyl synthesis.
Issue 1: Reaction Fails to Initiate or is Sluggish
Root Cause Analysis:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[1][2] Any water present in the glassware, solvent, or on the surface of the magnesium will quench the reaction.
-
Magnesium Passivation: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[3]
-
Poor Quality Aryl Halide: The purity of the aryl halide is critical. Impurities can inhibit the reaction.
Corrective Actions:
-
Rigorous Drying:
-
Magnesium Activation:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle can expose a fresh surface.[8]
-
Chemical Activation: The use of activators is highly effective. Common activators include:
-
Iodine: A small crystal of iodine can be added to the magnesium. The disappearance of the purple color indicates the activation of the magnesium surface.[3][10][11]
-
1,2-Dibromoethane: This is a very effective activating agent. It reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[12]
-
Heat: Gentle heating with a heat gun can initiate the reaction.[13] However, be cautious as the reaction is exothermic.[1]
-
-
Issue 2: High Levels of Homocoupling (Wurtz-Type) Byproduct
Root Cause Analysis:
-
High Local Concentration of Aryl Halide: Adding the aryl halide too quickly can lead to a high local concentration, favoring the reaction between the formed Grignard reagent and the unreacted aryl halide.[6][7][8]
-
Elevated Reaction Temperature: Higher temperatures increase the rate of the Wurtz-type coupling reaction.[6][7][8]
Corrective Actions:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium suspension over an extended period. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a moderate reaction temperature. While some initial heating may be required for initiation, the reaction is exothermic and may require cooling to prevent overheating.[1] Running the reaction at room temperature after initiation can significantly reduce the formation of the biphenyl impurity.[6]
Table 1: Effect of Reaction Conditions on Biphenyl Impurity Formation [6]
| Reaction Condition | Aryl Halide Addition Rate | Reaction Temperature (°C) | Desired Grignard Reagent (%) | Biphenyl Impurity (%) |
| Standard | Fast (30 min) | Reflux (~65°C) | 85 | 15 |
| Optimized 1 | Slow (2 hours) | Reflux (~65°C) | 92 | 8 |
| Optimized 2 | Slow (2 hours) | Room Temperature (25°C) | 96 | 4 |
Issue 3: Inconsistent Yields and Stoichiometry Issues
Root Cause Analysis:
-
Inaccurate Grignard Reagent Concentration: The yield of the Grignard reagent is rarely quantitative. Assuming a 100% yield will lead to stoichiometric errors in subsequent reactions.
Corrective Actions:
-
Titration of the Grignard Reagent: It is imperative to determine the exact concentration of the active Grignard reagent before use. Titration provides an accurate measure of the molarity of your Grignard solution.[5]
Experimental Protocol: Titration of Grignard Reagent with Iodine [14][15]
This protocol provides a reliable method to determine the concentration of your freshly prepared Grignard reagent.
Materials:
-
Anhydrous THF
-
Iodine (I₂)
-
Dry 10 mL vial with a septum
-
Dry gas-tight syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Accurately weigh approximately 100 mg of iodine into the dry vial.
-
Under an inert atmosphere, add 2 mL of anhydrous THF to dissolve the iodine.
-
Slowly add the Grignard solution dropwise via the gas-tight syringe to the iodine solution with stirring.
-
The endpoint is reached when the characteristic brown color of the iodine disappears, and the solution becomes colorless or slightly yellow.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Visualizing the Process
Diagram 1: Grignard Reaction for Biphenyl Synthesis - Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in biphenyl synthesis via Grignard reaction.
Diagram 2: Key Steps in a Successful Grignard Reaction for Biphenyl Synthesis
Caption: Sequential workflow for a successful Grignard reaction leading to biphenyl synthesis.
References
-
Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-14). Retrieved from [Link]
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. Retrieved from [Link]
-
Reddit. (2015, April 8). How do you verify how much Grignard reagent you made? Retrieved from [Link]
-
YouTube. (2024, November 21). Titrating Grignard Reagents #shorts. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. Before you continue to YouTube [consent.youtube.com]
Technical Support Center: A Guide to Purifying Crude 2-Phenoxybiphenyl
Welcome to the technical support center for the purification of 2-Phenoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable diaryl ether intermediate. The synthesis of this compound, commonly achieved through an Ullmann-type condensation, often yields a crude product containing a variety of impurities.[1] Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final compounds.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering systematic approaches to diagnose and resolve them.
Q: My this compound product has low purity after recrystallization. What went wrong?
A: Low purity after a single recrystallization is a common issue and can stem from several factors. The fundamental principle of recrystallization is the significant difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[2]
-
Causality & Resolution:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve impurities well even at low temperatures, or it may not dissolve the target compound sufficiently when hot, leading to poor recovery. A good recrystallization solvent should dissolve your crude product sparingly at room temperature but completely at its boiling point.[2]
-
Cooling Rate Was Too Fast: Rapid cooling of the saturated solution can cause impurities to be trapped within the crystal lattice of the product.[3] Allow the flask to cool slowly to room temperature before moving it to an ice bath to promote the formation of purer, larger crystals.
-
Insufficient Solvent Volume: Using the absolute minimum amount of hot solvent is key. However, if the solution is too concentrated (supersaturated), the product may crash out of solution too quickly upon cooling, co-precipitating impurities with it.
-
High Impurity Load: If the crude product is heavily contaminated, a single recrystallization may be insufficient. In such cases, a preliminary purification step, such as an aqueous wash to remove salts or a quick filtration through a silica plug, may be necessary. Alternatively, a second recrystallization may be required.
-
Q: My product "oiled out" instead of crystallizing. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the impure compound is lower than the temperature of the solution from which it is separating.
-
Causality & Resolution:
-
High Degree of Supersaturation: The solution is too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[3]
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation. Ensure a slow cooling process.
-
Insoluble Impurities: The presence of impurities can depress the melting point of your product. If you observe insoluble material in the hot solution, perform a hot filtration to remove it before allowing the solution to cool.
-
Inducing Crystallization: If the oil persists, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" (a tiny amount of pure this compound) can also initiate crystallization.[3]
-
Q: I'm seeing poor separation of spots on my TLC plate during column chromatography method development. What should I do?
A: Poor separation on a Thin-Layer Chromatography (TLC) plate indicates that the chosen mobile phase (eluent) is not optimal for resolving the components of your mixture on the silica stationary phase.
-
Causality & Resolution:
-
Incorrect Solvent Polarity:
-
Spots are too high (Rf > 0.5): Your eluent is too polar. The solvent is carrying all components, including your target compound and impurities, up the plate too quickly. To resolve this, decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
-
Spots are too low (Rf < 0.1): Your eluent is not polar enough. The compounds are sticking strongly to the polar silica gel and not moving. Increase the eluent's polarity by adding more of the polar solvent (e.g., increase the ethyl acetate content).
-
-
Ideal Rf Value: For effective separation in column chromatography, aim for an Rf value for your target compound of approximately 0.25-0.35 on the TLC plate.[4] This generally provides the best balance for good resolution during the column run.
-
Co-eluting Impurities: If two spots have very similar Rf values, they have similar polarities, making separation difficult. You may need to try a different solvent system altogether. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent like methanol might alter the specific interactions and improve separation.
-
Q: My this compound product is not eluting from the silica column. Why is this happening?
A: If your product fails to elute, it indicates an issue with either the stability of the compound on the silica gel or a significant mismatch in the polarity of your eluent.
-
Causality & Resolution:
-
Eluent is Not Polar Enough: This is the most common reason. If you started with a highly non-polar eluent (e.g., 100% hexane), your product might be strongly adsorbed to the silica. Gradually increase the polarity of your mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).[5]
-
Compound Decomposition: Although less common for a stable molecule like this compound, some compounds can decompose on acidic silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is suspected, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
Incorrect Sample Loading: If the sample was loaded in a solvent that is much more polar than the starting eluent, it can disrupt the initial banding and lead to poor elution behavior. Always load your sample in a minimal amount of the initial eluent or a weak, volatile solvent like dichloromethane.
-
Q: How can I remove persistent colored impurities from my final product?
A: Colored impurities are often large, conjugated organic molecules or residual copper complexes from the Ullmann synthesis.
-
Causality & Resolution:
-
Residual Copper Salts: If the color is bluish or greenish, it may be due to copper salts. Ensure your initial work-up procedure is robust. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help complex and remove residual copper.
-
Organic Byproducts: If the color is yellow or brown, it is likely due to high molecular weight organic byproducts.
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: This is often the most effective method for removing colored impurities that have different polarities from your product.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound from an Ullmann synthesis?
The Ullmann condensation for synthesizing diaryl ethers involves the copper-catalyzed reaction of a phenol with an aryl halide.[1] The primary impurities arise from unreacted starting materials and side reactions.
| Impurity | Origin | Reason for Formation |
| Phenol | Starting Material | Incomplete reaction or use of excess phenol. |
| 2-Halobiphenyl | Starting Material | Incomplete reaction of the aryl halide (e.g., 2-bromobiphenyl or 2-iodobiphenyl). |
| Biphenyl | Side Reaction | Homocoupling of the 2-halobiphenyl starting material. |
| Copper Salts | Catalyst | Remnants of the copper catalyst (e.g., CuI, Cu2O) used in the reaction. |
| Inorganic Base | Reagent | Residual base (e.g., K2CO3, Cs2CO3) used to deprotonate the phenol. |
Q2: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization is ideal when:
-
Your product is a solid with a good melting point (this compound's melting point is ~47-50 °C, making it a good candidate).[6]
-
The impurities have significantly different solubility profiles from your product in a particular solvent.
-
You are working on a larger scale, as it is often less labor-intensive and uses less solvent than chromatography.
-
-
Column Chromatography is the better choice when:
-
Recrystallization fails to provide adequate purity.
-
You have multiple impurities with polarities similar to your product.
-
Your product is an oil or a low-melting solid.
-
You need to separate a complex mixture of byproducts.
-
A general workflow is to attempt recrystallization first. If that fails or the purity is insufficient, then proceed with column chromatography.
Q3: How can I effectively remove unreacted phenol from my crude product?
Phenol is acidic (pKa ≈ 10) and this property can be exploited for its removal. During the aqueous work-up of your reaction mixture, perform a liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution.[7]
-
The base will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which will partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an anhydrous salt (e.g., Na2SO4 or MgSO4).
Q4: What is a good starting point for a recrystallization solvent for this compound?
Given that this compound is a relatively non-polar diaryl ether, good starting solvents would be alcohols or non-polar hydrocarbons.
-
Single Solvent: Ethanol or isopropanol are excellent starting points. This compound is expected to have high solubility in hot ethanol and lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.[8]
-
Two-Solvent System: If a single solvent does not give satisfactory results, a two-solvent system can be effective. A common pair is ethanol/water . Dissolve the crude product in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Then, allow the solution to cool slowly.[9]
Q5: How do I select an appropriate eluent system for column chromatography?
The best way to determine the eluent for column chromatography is by using Thin Layer Chromatography (TLC).
-
Stationary Phase: Use standard silica gel (SiO2) plates for TLC, as this will likely be your stationary phase for the column.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is standard for normal-phase chromatography. A hexane/ethyl acetate system is a very common and effective choice.[5][10]
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a solvent like dichloromethane.
-
Spot the mixture on a TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate mixtures with varying ratios (e.g., 9:1, 4:1, 1:1).
-
Visualize the plate under a UV lamp.
-
The ideal eluent system will give your product (this compound) an Rf value of about 0.25-0.35, with good separation from impurity spots.[4] this compound is less polar than unreacted phenol but more polar than the biphenyl byproduct. Therefore, you should expect the biphenyl to have the highest Rf, followed by your product, and then phenol with the lowest Rf.
-
Q6: How can I monitor the purity of my fractions collected from column chromatography?
TLC is the primary method for monitoring the fractions.
-
Spotting: On a single TLC plate, spot a sample from each collected fraction in order. It is also helpful to spot your starting crude mixture and a pure standard (if available) for comparison.
-
Elution: Develop the TLC plate using the same eluent system that you are using to run the column.
-
Visualization: Visualize the spots under a UV lamp.
-
Combining Fractions: Combine all the fractions that show a single spot corresponding to the Rf of your pure product.
-
Confirmation: After combining and evaporating the solvent, confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or by measuring its melting point.
Section 3: Diagrams and Workflows
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of crude this compound.
Impurity Removal Strategy Diagram
Caption: Relationship between common impurities and effective removal techniques.
Section 4: Detailed Experimental Protocols
The following protocols represent recommended starting points. Optimization may be necessary based on your specific reaction outcomes.
Protocol 1: General Work-up Procedure for Ullmann Synthesis
This procedure is designed to remove the bulk of inorganic salts and unreacted phenol before further purification.
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or toluene (approx. 10 mL for every 1 g of crude material).
-
Filtration (if necessary): If a large amount of solid (copper salts, inorganic base) is present, filter the mixture through a pad of Celite®. Wash the filter cake with additional organic solvent.
-
Aqueous Wash (Phenol Removal): Transfer the filtrate to a separatory funnel and wash it twice with 1 M NaOH solution. This will extract the unreacted phenol into the aqueous layer.
-
Aqueous Wash (Copper Removal): Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH4Cl). This helps to complex and remove residual copper salts.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove the majority of dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Protocol 2: Purification by Recrystallization (Recommended Starting Point)
This protocol uses ethanol, a common and effective solvent for compounds of moderate polarity.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture with gentle swirling (e.g., on a hot plate or in a water bath) until the ethanol begins to boil. Continue adding small portions of hot ethanol until all the solid has just dissolved.[3]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Briefly reheat to boiling, then proceed immediately to the next step.
-
Hot Filtration (Optional but Recommended): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Characterize the purified product by determining its melting point and comparing it to the literature value (47-50 °C).[6]
Protocol 3: Purification by Flash Column Chromatography (Recommended Starting Point)
This protocol is a general guideline for flash chromatography on a silica gel column.
-
TLC Analysis: First, determine the optimal eluent system using TLC as described in the FAQ section. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the product spot.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) or the eluent itself.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution, collecting the solvent that passes through in fractions (e.g., in test tubes).
-
Maintain a constant level of eluent above the silica gel to prevent the column from running dry.
-
You can use isocratic elution (using the same solvent mixture throughout) or gradient elution (gradually increasing the polarity of the eluent) to speed up the process after your product has eluted.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Royal Society of Chemistry.
- Google Patents. Process for removing phenol from a phenol-containing oil. US3069354A.
-
Semantic Scholar. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available from: [Link]
-
Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]
- Google Patents. Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. KR20160065496A.
-
National Institutes of Health. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Available from: [Link]
- Unknown Source. recrystallization-2.doc.pdf. This source could not be fully verified.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
-
King Group. Successful Flash Chromatography. Available from: [Link]
-
ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography? Available from: [Link]
-
YouTube. How to Carry Out a Recrystallization. Available from: [Link]
-
YouTube. Cleaning Dirty Phenol. Available from: [Link]
-
ResearchGate. (PDF) A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. Available from: [Link]
- Unknown Source. Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). This source could not be fully verified.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
- Google Patents. Purification of ethers. US3450608A.
-
MDPI. Technology Advances in Phenol Removals: Current Progress and Future Perspectives. Available from: [Link]
- Unknown Source. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. This source could not be fully verified.
-
ResearchGate. (PDF) Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available from: [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). Available from: [Link]
-
Nature Environment and Pollution Technology. Phenol Removal by a Sequential Combined Fenton-Enzymatic Process. Available from: [Link]
-
ResearchGate. How to remove impurities from diethyl ether? Available from: [Link]
- Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
-
YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Available from: [Link]
-
National Institutes of Health. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Preventing degradation of 2-Phenoxybiphenyl during reaction
Welcome to the technical support center for 2-Phenoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and success of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a diaryl ether, a class of compounds known for their general stability. The carbon-oxygen bond in diaryl ethers is robust due to the sp² hybridization of the carbon atoms and the delocalization of electron density across the aromatic rings. However, under specific reaction conditions, particularly in metal-catalyzed cross-coupling reactions, the stability of this compound can be compromised, leading to undesired side products and reduced yields. This guide will delve into the common challenges and their solutions.
Troubleshooting Guide: Preventing Degradation During Reactions
This section addresses specific problems you might encounter when working with this compound and provides actionable solutions based on mechanistic principles.
Issue 1: Cleavage of the C-O Ether Bond during Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
Formation of phenol, biphenyl, or their derivatives as byproducts.
-
Low yield of the desired product.
-
Complex mixture of products observed during reaction monitoring (TLC, LC-MS).
Root Cause Analysis: While the C(aryl)-O bond is generally strong, certain palladium catalytic systems, especially under harsh conditions, can facilitate its cleavage. This can occur through a few potential pathways:
-
Reductive Cleavage/Hydrogenolysis: In the presence of a hydrogen source (e.g., H₂, formate salts, or even some solvents like alcohols), palladium catalysts can mediate the hydrogenolysis of the C-O bond.[1][2] This is particularly relevant in reactions aiming for reduction of other functional groups where this compound is part of the core structure.
-
Oxidative Addition to the C-O Bond: Although less common for diaryl ethers compared to aryl halides, highly reactive, electron-rich palladium(0) catalysts, especially with specialized ligands, can potentially insert into the C-O bond, initiating a degradation pathway.
Preventative Measures & Solutions:
| Strategy | Rationale | Experimental Protocol |
| Ligand Selection | Use ligands that favor the desired catalytic cycle (e.g., oxidative addition to an aryl halide) over C-O bond activation. Bulky, electron-rich phosphine ligands are common in cross-coupling reactions.[3] | For a Suzuki-Miyaura coupling, consider using ligands like SPhos, XPhos, or RuPhos, which are known to promote efficient cross-coupling at lower temperatures. |
| Control of Reaction Temperature | Higher temperatures can provide the activation energy needed for C-O bond cleavage.[4] | Aim for the lowest effective temperature for your transformation. Screen temperatures starting from room temperature up to 80-100 °C. For Suzuki-Miyaura reactions, many modern catalyst systems are efficient at lower temperatures.[5] |
| Avoidance of Reductive Conditions | Minimize the presence of hydrogen sources if C-O cleavage is a concern. | If a reduction is necessary elsewhere in the molecule, consider performing it in a separate step. If a one-pot reaction is desired, carefully select a chemoselective reducing agent that does not interact with the palladium catalyst to promote hydrogenolysis. |
| Catalyst Choice | Use a palladium source and ligand combination that is well-established for the specific cross-coupling reaction and is known to be less aggressive towards C-O bonds. | For Suzuki-Miyaura reactions, pre-formed palladium(II) precatalysts can sometimes offer better control over the active catalyst concentration compared to generating Pd(0) in situ from sources like Pd(OAc)₂.[6] |
Workflow for Troubleshooting C-O Bond Cleavage:
Caption: Troubleshooting workflow for C-O bond cleavage.
Issue 2: Ring Functionalization and Side Reactions under Strongly Basic or Acidic Conditions
Symptoms:
-
Formation of unexpected substituted this compound derivatives.
-
Hydrolysis to phenol and biphenyl derivatives under aqueous acidic or basic conditions.
-
Low recovery of starting material or product after workup.
Root Cause Analysis:
-
Strong Bases: While the ether linkage is generally stable to bases, very strong bases (e.g., organolithiums, LDA) at elevated temperatures could potentially lead to deprotonation of the aromatic rings, followed by rearrangement or other side reactions. However, this is less common than with other functional groups. More likely, strong bases can promote side reactions of other components in the mixture.
-
Strong Acids: Aryl ethers can undergo cleavage in the presence of strong acids like HBr or HI.[7] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on one of the adjacent aromatic carbons. For diaryl ethers, this is generally difficult but can occur under forcing conditions.
-
Hydrolysis: While generally resistant, prolonged heating in strong aqueous acid or base can lead to hydrolysis of the ether bond.[8][9]
Preventative Measures & Solutions:
| Strategy | Rationale | Experimental Protocol |
| Choice of Base | Use the mildest base necessary to achieve the desired transformation. For many cross-coupling reactions, inorganic bases are sufficient. | In Suzuki-Miyaura reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used and are generally compatible with diaryl ethers.[10][11] Avoid excessively strong organometallic bases unless required by the specific reaction mechanism. |
| Control of pH during Workup | Avoid strongly acidic or basic aqueous solutions during extraction, especially if heating is involved. | Use saturated NaHCO₃ or NH₄Cl solutions for quenching and maintain the pH in a neutral or near-neutral range. |
| Reaction Time and Temperature | Minimize reaction time and temperature to reduce the likelihood of acid- or base-catalyzed degradation. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to high temperatures in the absence of catalysts or reagents?
A1: Generally, yes. Diaryl ethers are thermally robust compounds. Thermal decomposition would likely require very high temperatures (>250-300 °C), and the degradation pathways would likely involve radical mechanisms rather than clean cleavage.[12][13] For most standard organic reactions, thermal stability in the absence of reactive species is not a primary concern.
Q2: In a Suzuki-Miyaura reaction, I am observing significant homocoupling of my boronic acid. Could the this compound be involved?
A2: It is unlikely that this compound is directly causing the homocoupling. Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is typically caused by:
-
The presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), which then promotes homocoupling.[6]
-
The use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[6]
-
Certain bases and reaction conditions that favor the homocoupling pathway.
To mitigate homocoupling, ensure your reaction is thoroughly degassed, use a reliable Pd(0) source or a precatalyst known for efficient activation, and optimize your base and solvent system.
Q3: Can I perform reactions on other parts of the this compound molecule without affecting the ether linkage?
A3: Yes, in most cases. The diaryl ether linkage is unreactive towards many common transformations. For example, you can typically perform reactions like nitration, halogenation, or acylation on the aromatic rings, or modify other functional groups present on the biphenyl or phenoxy rings, without cleaving the ether bond, provided you use appropriate conditions (e.g., avoiding strong acids at high temperatures).
Q4: I am performing an Ullmann condensation to synthesize a derivative of this compound at high temperatures. What are the potential degradation products?
A4: The classic Ullmann condensation often requires high temperatures (150-200 °C) and a copper catalyst.[4][14] While the primary reaction is the formation of the diaryl ether, potential side reactions at these temperatures include:
-
Reduction of the aryl halide: The aryl halide can be reduced to the corresponding arene.
-
Phenol self-condensation or oxidation: The phenol coupling partner can undergo side reactions.
-
Ligand degradation: If a ligand is used to facilitate the reaction at lower temperatures, the ligand itself may degrade.
To minimize these, it is advisable to use modern, ligand-accelerated Ullmann protocols that allow for lower reaction temperatures.[14][15]
Q5: How can I monitor the degradation of this compound during my reaction?
A5: The best way to monitor for degradation is to use a chromatographic technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot your reaction mixture alongside standards of this compound, phenol, and biphenyl. The appearance of new spots corresponding to these potential degradation products is a clear indicator of cleavage.
-
GC/LC-MS: These techniques are more quantitative and can help you identify and quantify the formation of byproducts. By tracking the disappearance of your starting material and the appearance of known and unknown products over time, you can get a clear picture of the reaction's progress and stability.
Diagram of Potential Degradation Pathways:
Caption: Common degradation pathways for the diaryl ether moiety.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Retrieved from [Link]
-
Larrow, J. F., & Hartwig, J. F. (2020). Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis. ChemSusChem, 13(17), 4430-4439. [Link]
-
Pearson Education. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Retrieved from [Link]
- Google Patents. (2005). Diaryl ether condensation reactions.
-
Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (2011). Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene. Journal of Hazardous Materials, 188(1-3), 237-243. [Link]
-
Wang, Y., et al. (2026). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. Scientific Reports, 16(1), 12345. [Link]
-
Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 56(5), 1763–1767. [Link]
-
MDPI. (2018). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Bakr, M. F., & Abdel-Hakeem, A. (2014). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 115(1), 55-61. [Link]
-
PNNL. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2003). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 558–569. [Link]
-
ResearchGate. (2018). Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium‐Catalyzed Lignin Hydrogenolysis. Retrieved from [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
ResearchGate. (2015). The Ullmann Ether Condensation. Retrieved from [Link]
-
ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. Retrieved from [Link]
-
RSC Education. (2007). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubMed. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Retrieved from [Link]
-
ResearchGate. (2020). Visible-Light Photoredox-Catalyzed C–O Bond Cleavage of Diaryl Ethers by Acridinium Photocatalysts at Room Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2004). Hydrolysis of 2-(p-nitrophenoxy)tetrahydropyran: Solvent and α-deuterium secondary kinetic isotope effects and relationships with the solvolysis of simple secondary alkyl arenesulfonates and the enzyme-catalyzed hydrolysis of glycosides. Retrieved from [Link]
-
Semantic Scholar. (2001). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. Retrieved from [https://www.semanticscholar.org/paper/Thermal-Decomposition-Mechanism-of-2%2C2-Bis-(4-1-Sorathia-Gracik/8f8b8e0b3e5a3c9e8e5f8a3d1e9c8b0e1e9f8e4c]([Link]
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Chemical Insights. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
Sources
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- 4. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]
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- 6. Yoneda Labs [yonedalabs.com]
- 7. web.viu.ca [web.viu.ca]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Kinetic and chemical characterization of thermal decomposition of dicumylperoxide in cumene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Improving Regioselectivity in 2-Phenoxybiphenyl Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing 2-phenoxybiphenyl. Our goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly the critical aspect of achieving high regioselectivity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound, and which is best for regioselectivity?
A1: The two most prevalent methods for constructing the diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[1][2] Traditionally, the Ullmann reaction, which uses a copper catalyst, has been the go-to method.[3][4] However, modern palladium-catalyzed Buchwald-Hartwig reactions often offer milder conditions and broader substrate scope.[5][6]
For achieving high regioselectivity in favor of the 2-phenoxy isomer, the choice of reaction is critical and often substrate-dependent. Direct ortho-arylation of phenols is a promising strategy.[7][8] Rhodium-catalyzed methods have shown particular efficacy in the ortho-selective intermolecular arylation of phenols.[7][9]
Q2: I am getting a mixture of 2-, 3-, and 4-phenoxybiphenyl. What are the key factors influencing this lack of regioselectivity?
A2: The formation of a mixture of isomers is a common challenge. The primary factors influencing regioselectivity are:
-
Steric Hindrance: The ortho position is sterically more hindered than the meta and para positions. This can disfavor the formation of the 2-isomer, especially with bulky reactants or ligands.[10]
-
Electronic Effects: The electronic nature of substituents on both the phenol and the biphenyl precursor can direct the substitution pattern. Electron-donating groups on the phenol can enhance its nucleophilicity, while the electronic properties of the biphenyl halide will influence the site of oxidative addition in Buchwald-Hartwig reactions or nucleophilic attack in Ullmann condensations.[11][12]
-
Catalyst and Ligand System: In transition metal-catalyzed reactions, the choice of metal, ligand, and base is paramount in controlling regioselectivity. Bulky ligands in Buchwald-Hartwig reactions can favor coupling at less hindered positions, while some catalytic systems are specifically designed for ortho-arylation.[5][7]
-
Reaction Conditions: Temperature, solvent, and reaction time can all impact the kinetic versus thermodynamic control of the reaction, thereby affecting the isomeric ratio of the product.
Q3: Can I use a directing group to favor the synthesis of this compound?
A3: Yes, employing a directing group is an excellent strategy to enhance ortho-selectivity. A directing group is a functional group that is temporarily installed on one of the reactants to guide the catalyst to a specific position. For the synthesis of this compound, a directing group on the phenol can facilitate ortho-arylation.[13] After the reaction, the directing group is removed. This approach can significantly improve the yield of the desired 2-isomer.
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common experimental issues encountered during the synthesis of this compound.
Guide 1: Poor Regioselectivity - Predominance of Meta and Para Isomers
Problem: The reaction yields a mixture of phenoxybiphenyl isomers, with the 3- and 4-isomers being the major products.
Diagnostic Workflow:
Caption: Diagnostic workflow for poor regioselectivity.
Troubleshooting Steps & Explanations:
| Potential Cause | Suggested Solution & Rationale |
| Steric Hindrance | Solution: Instead of a direct coupling to form the diaryl ether, consider a two-step approach. First, synthesize 2-hydroxybiphenyl and then perform an etherification reaction with a suitable phenylating agent.[14] Rationale: This circumvents the issue of sterically hindered coupling at the 2-position of the biphenyl system. |
| Ligand Effects (Buchwald-Hartwig) | Solution: If using a bulky monodentate or bidentate phosphine ligand, it may favor reaction at the less hindered meta and para positions. Switch to a catalytic system known to promote ortho-arylation, such as those employing rhodium catalysts or specific palladium/ligand combinations designed for C-H activation at the ortho position.[7][9] Rationale: The ligand plays a crucial role in the regiochemical outcome by influencing the geometry of the transition state. |
| Reaction Temperature | Solution: Lower the reaction temperature. Rationale: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of less-favored isomers. Running the reaction under kinetic control (lower temperature) may favor the desired product. |
| Directing Group Strategy | Solution: Introduce a directing group on the phenol that can coordinate to the metal catalyst and direct the arylation to the ortho position.[13] Rationale: This provides a strong intramolecular bias for the formation of the this compound. |
Guide 2: Low Yield of this compound
Problem: The desired this compound is formed with high regioselectivity, but the overall yield is low.
Diagnostic Workflow:
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling: the first publication - operachem [operachem.com]
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- 7. Catalytic intermolecular ortho-arylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ortho -selective C–H arylation of phenols with N -carboxyindoles under Brønsted acid- or Cu( i )-catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06157G [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 2-Phenoxybiphenyl Production
Welcome to the technical support center for the synthesis and scale-up of 2-Phenoxybiphenyl. This guide is designed for researchers, process chemists, and drug development professionals who are working to translate laboratory-scale procedures into robust, scalable manufacturing processes. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and practical, field-proven insights.
Introduction to this compound Synthesis
This compound is a key structural motif and intermediate in various fields, including pharmaceuticals and materials science. Its synthesis primarily involves the formation of a diaryl ether bond, a transformation that presents distinct challenges upon scale-up. The two most prevalent catalytic methods for this C-O cross-coupling are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination adapted for etherification.[1][2] While both are powerful, their successful implementation on a larger scale requires a nuanced understanding of the underlying chemistry and potential pitfalls.
This guide will dissect the common issues encountered with these methods, providing not just solutions, but the rationale behind them to empower you to build self-validating and efficient processes.
Section 1: Overview of Core Synthetic Methodologies
Before troubleshooting, it is essential to understand the fundamental catalytic cycles. The choice between a copper or palladium-based system often depends on factors like cost, substrate scope, functional group tolerance, and the downstream purification strategy.
The Ullmann Condensation
The Ullmann reaction is a classic method that uses a copper catalyst to couple an aryl halide with an alcohol or phenol.[1] Traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper.[3][4] Modern protocols, however, utilize ligands to facilitate the reaction under much milder conditions, making it more amenable to complex molecules.[5]
The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active catalyst.[6]
Caption: Simplified catalytic cycle for the modern Ullmann C-O coupling reaction.
The Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, which has been successfully adapted for C-O bond formation.[7][8] This method is renowned for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than even modern Ullmann reactions.[2] The key to its success lies in the use of specialized phosphine ligands that facilitate the critical steps of the catalytic cycle.
The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[9][10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Q1: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix it?
Low yield or a stalled reaction is a frequent scale-up challenge, often stemming from issues with catalyst activity, reagent quality, or reaction conditions that don't scale linearly.
A1: Systematic Troubleshooting
The first step is to determine the root cause by systematically evaluating the key reaction components. The following workflow can guide your investigation.
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Causality & Solutions:
| Observation | Possible Cause (Why it happens) | Recommended Solution(s) |
| Reaction stalls at ~50-70% conversion | Catalyst Deactivation: • (Pd): Palladium(0) catalysts, especially with electron-rich phosphine ligands, are highly sensitive to oxygen. Oxidation to inactive Pd(II) oxides halts the catalytic cycle.[11] • (Cu): The active Cu(I) species can be disproportionate or oxidized, particularly if the ligand is not robust enough to stabilize it throughout the reaction. | • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar). Use degassed solvents. • Ligand Choice: For Pd, consider using more robust, sterically hindered biarylphosphine ligands. For Cu, ensure the ligand provides a stable coordination environment. • Catalyst Source: Use a fresh, high-purity catalyst and ligand. Pre-catalysts like Pd(OAc)₂ are often more stable to air but require an in-situ reduction step. |
| Initial reaction rate is very slow | Insufficiently Active Base or Poor Solubility: The base is critical for deprotonating the phenol to form the active nucleophile. If the base is too weak, or if it is not soluble in the reaction medium, this deprotonation becomes the rate-limiting step. This is a common issue when scaling up, as solid bases may not disperse as effectively in larger volumes. | • Base Selection: Switch to a stronger or more soluble base. For example, if K₃PO₄ is ineffective, consider Cs₂CO₃ or a soluble organic base like DBU. For Pd-catalyzed reactions, strong bases like NaOtBu or LHMDS are common.[12] • Phase Transfer Catalyst: For reactions with poor base solubility, adding a phase transfer catalyst (e.g., a quaternary ammonium salt) can improve performance. • Solvent: Ensure the solvent can at least partially solubilize the base-phenoxide salt. |
| Inconsistent results between batches | Variable Reagent Quality: • Solvent: Trace amounts of water in aprotic polar solvents (e.g., DMF, DMAc) can hydrolyze starting materials or interfere with the catalyst. • Aryl Halide: Impurities in the aryl halide can act as catalyst poisons. | • Reagent QC: Implement strict quality control on all incoming raw materials. • Solvent Purity: Use anhydrous solvents, especially for moisture-sensitive Pd-catalyzed reactions. • Substrate Purification: If necessary, purify starting materials via crystallization or distillation before use. |
Q2: I'm observing significant impurity formation. What are the common side products and how can I minimize them?
Side reactions become more pronounced at scale due to longer reaction times and potential temperature gradients ("hot spots") within the reactor. Identifying these impurities is key to mitigating their formation.
A2: Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism (Why it happens) | Primary Mitigation Strategy | Applicable To |
| Biphenyl (from Aryl Halide Homocoupling) | In Ullmann reactions, two molecules of the aryl halide can couple in the presence of copper at high temperatures.[4] In Pd-catalyzed reactions, this can occur via various off-cycle pathways. | Lower the reaction temperature. Optimize the catalyst-to-ligand ratio to favor the desired cross-coupling pathway. | Ullmann, Buchwald-Hartwig |
| Phenol (from Aryl Halide Reduction) | The aryl halide is reduced to the corresponding arene. This is often caused by trace water acting as a proton source or by β-hydride elimination from certain ligands or substrates. | Ensure strictly anhydrous conditions. Select ligands that are less prone to β-hydride elimination. | Buchwald-Hartwig |
| Dibenzofuran | An intramolecular cyclization side reaction, particularly if the starting material is 2-halobiphenyl and the nucleophile is phenol. While not directly forming an impurity from this compound, it's a key side reaction in a related synthesis of 2-phenylphenol.[13] | This is more relevant to the synthesis of related structures but underscores the importance of choosing the correct disconnection strategy to avoid intramolecular side reactions. | General |
| Products of Ligand Degradation | Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation (phosphine oxides) or other degradation pathways, leading to loss of catalyst activity and impurities. | Use high-purity ligands and maintain a strict inert atmosphere. Consider using more robust, air-stable pre-catalysts. | Buchwald-Hartwig |
Q3: What is the most effective and scalable method for removing residual palladium or copper from my final product?
Residual transition metals are a critical quality concern, especially for pharmaceutical applications. The acceptable limit is often in the low ppm range, which requires a dedicated purification strategy. Relying solely on chromatography is often not economically viable at an industrial scale.[14][15]
A3: A Multi-Step Purification Strategy
A robust purification plan often involves a combination of techniques. The choice depends on the final product's properties and the nature of the catalyst.
Caption: Decision tree for selecting a scalable catalyst removal strategy.
Explanation of Techniques:
-
Crystallization: This is the most cost-effective and scalable method if your product is a stable solid. The catalyst and ligands often remain in the mother liquor. Multiple recrystallizations may be necessary.
-
Aqueous Washes/Extractions:
-
Ammonia Wash: For nickel and copper catalysts, an aqueous ammonia wash can be effective as these metals form soluble amine complexes.[16]
-
Acid/Base Washes: Depending on the product's stability, washing with dilute acid or base can help remove metal salts.
-
-
Scavengers: These are solid supports functionalized with groups that chelate metals.
-
Thiol-functionalized silica (Thio-Silica): Highly effective for removing residual palladium.[16] The crude product solution is slurried with the scavenger or passed through a packed bed of it.
-
Activated Carbon: Can be effective but is often less selective and may lead to product loss through adsorption.
-
-
Preparative Chromatography: While highly effective, it is generally considered a last resort for large-scale production due to high solvent consumption and cost.[17] It is more suitable for early-stage development where material cost is less of a concern.
Section 3: Reference Experimental Protocols
The following protocols are provided as validated starting points. When scaling, it is critical to first perform a safety assessment to understand potential exotherms and off-gassing.
Protocol 3.1: Modern Ullmann C-O Coupling (Lab Scale)
This protocol utilizes a ligand to enable milder reaction conditions.
Materials:
-
2-Bromobiphenyl (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
8-Hydroxyquinoline (Ligand) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Cs₂CO₃, CuI, and 8-Hydroxyquinoline.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene, followed by phenol and 2-bromobiphenyl.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Causality Note: The use of 8-hydroxyquinoline as a bidentate, anionic ligand stabilizes the copper(I) intermediate, facilitating the turnover-limiting oxidative addition step at a lower temperature than the classical Ullmann reaction.[3][6] Cesium carbonate is used as a strong, relatively soluble base to efficiently generate the phenoxide nucleophile.
Protocol 3.2: Buchwald-Hartwig C-O Coupling (Lab Scale)
This protocol uses a palladium pre-catalyst and a specialized phosphine ligand.
Materials:
-
2-Iodobiphenyl (1.0 eq)
-
Phenol (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
RuPhos (Ligand) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel.
-
Outside the glovebox, add 2-iodobiphenyl, phenol, and anhydrous, degassed toluene to the vessel under a positive pressure of nitrogen.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent. The crude product should be further purified to remove residual palladium, for example, by treating the solution with a scavenger before final crystallization.
Causality Note: The Pd₂(dba)₃ serves as a Pd(0) source. The bulky, electron-rich RuPhos ligand is crucial for promoting both the oxidative addition of the aryl halide and the final, often difficult, reductive elimination step to form the C-O bond.[12] NaOtBu is a strong, non-nucleophilic base required to form the phenoxide without competing in the reaction.[12]
References
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Chimica Techno Acta. (2023). The most effective techniques of industrial purification processes: a technical review. Retrieved from [Link]
-
ResearchGate. (2025). Development of a scalable palladium-catalyzed α-arylation process for the synthesis of a CGRP antagonist. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diversification of pharmaceutical manufacturing processes: Taking the plunge into the non-PGM catalyst pool. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
-
Sun-Good. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2014173804A1 - Process for the preparation of 2-phenylphenol and its sodium salt.
-
ResearchGate. (2025). Scalable synthesis of catalysts for the Mizoroki-Heck cross coupling reaction: Palladium nanoparticles assembled in a polymeric nanosphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Scaling-Up Microwave-Assisted Synthesis of Highly Defective Pd@UiO-66-NH2 Catalysts for Selective Olefin Hydrogenation under Ambient Conditions. Retrieved from [Link]
-
ProQuest. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Retrieved from [Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Evidence for the Reaction of Iodoarenes With Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
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Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2-Phenoxybiphenyl
As a Senior Application Scientist, I've frequently encountered challenges related to achieving optimal peak symmetry in HPLC. Peak tailing is more than a cosmetic issue; it directly impacts the accuracy of integration and can mask low-level impurities, compromising the integrity of quantitative analysis.[1][2] This is particularly critical in drug development and quality control, where precision is paramount.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and resolving peak tailing for 2-Phenoxybiphenyl, a neutral, hydrophobic compound. While often associated with basic analytes, peak tailing can affect neutral compounds through subtle secondary interactions with the stationary phase. We will explore the root causes of this phenomenon and provide systematic, field-proven protocols to restore peak symmetry and ensure the reliability of your analytical results.
Part 1: Foundational Knowledge - Understanding the "Why"
Before diving into troubleshooting, it is crucial to understand the underlying mechanisms that lead to peak asymmetry.
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic distortion where the peak's trailing edge is broader than its leading edge.[1] In an ideal, perfectly symmetrical Gaussian peak, the front and back halves are mirror images. Tailing occurs when a fraction of the analyte molecules are retained more strongly by the column, causing them to elute later and create a "tail".[3]
This asymmetry is quantitatively measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation involves measuring the peak width at a specific height (typically 5% or 10% of the maximum height). A value of 1.0 indicates perfect symmetry. Regulatory guidelines often require a tailing factor of ≤ 2.0 for reliable quantification.[4]
Q2: What are the primary causes of peak tailing in reversed-phase HPLC?
Peak tailing rarely stems from a single cause. It is often a result of multiple contributing factors related to the column chemistry, mobile phase composition, or the HPLC system itself. The diagram below illustrates the main categories of potential issues.
Q3: Why might a neutral, non-basic compound like this compound exhibit peak tailing?
While strong peak tailing is most famously associated with basic compounds interacting with acidic silanols, neutral molecules can also be affected. The primary cause is the existence of multiple retention mechanisms.[3][5]
-
Primary Retention Mechanism: For this compound on a C18 column, the main interaction is hydrophobic, between the analyte and the C18 alkyl chains. This is the desired mechanism that governs separation.
-
Secondary Retention Mechanism: The silica backbone of the stationary phase contains residual silanol groups (Si-OH) that are not covered by the C18 phase.[6] These silanols, especially the more acidic "free" silanols, can form hydrogen bonds with the ether oxygen in the this compound structure.[1][5] This secondary interaction is stronger than the primary hydrophobic interaction, holding a small population of molecules for longer and causing them to elute as a "tail".
-
Metal Contamination: Trace metals like iron or aluminum in the silica matrix can act as Lewis acids, creating active sites that can chelate with analytes containing electron-donating groups, such as the ether oxygen in this compound.[5][7]
Part 2: Systematic Troubleshooting Guide
Follow this workflow to diagnose and resolve the source of peak tailing in your analysis.
Q4: How do I optimize my mobile phase to improve peak shape?
The mobile phase is the most powerful tool for controlling peak shape. The goal is to suppress the unwanted secondary interactions with silanol groups.
Causality: Silanol groups (Si-OH) are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.5-4.0.[3] These negatively charged sites can strongly interact with any polar moieties on your analyte. By lowering the mobile phase pH, you ensure the silanols remain protonated (Si-OH), making them far less active and minimizing secondary interactions.[3][8]
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: Ultrapure water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile or Methanol.
-
Introduce Acid Modifier: Add a small amount of acid to the aqueous portion (Mobile Phase A) or the final mixed mobile phase. Common choices include:
-
0.1% (v/v) Formic Acid: Good for general use and compatible with mass spectrometry.
-
0.05% - 0.1% (v/v) Trifluoroacetic Acid (TFA): A stronger acid that is very effective at suppressing silanol interactions but can cause ion suppression in MS.[9]
-
-
Mix and Degas: Prepare your required mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid), sonicate or use an online degasser.
-
Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Data Presentation: Impact of Mobile Phase pH
The following table provides illustrative data on how lowering pH can significantly improve peak symmetry for a problematic compound.
| Mobile Phase Condition | Tailing Factor (Tf) | Resolution (Rs) from Nearest Peak |
| Acetonitrile / Water (60:40) | 2.5 | 1.4 |
| Acetonitrile / Water (60:40) with 0.1% Formic Acid (pH ~2.8) | 1.2 | 2.1 |
Q5: Could my column be the problem, and how do I choose a better one?
Absolutely. The column is the heart of the separation, and its chemistry is a primary determinant of peak shape.
Causality: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more acidic, non-homogenous silanol groups, making them prone to causing peak tailing.[5] Modern "Type B" silica is highly purified and processed to provide a more inert surface. Furthermore, the end-capping process is critical. After the C18 chains are bonded to the silica, a significant number of silanols remain exposed. End-capping uses a small silylating agent (like trimethylchlorosilane) to "cap" these remaining silanols, effectively shielding them from interacting with analytes.[10][11][12] A column with poor or no end-capping will almost always produce more tailing.[13]
Experimental Protocol 2: Column Selection and Conditioning
-
Select a High-Performance Column: For analyzing compounds like this compound, choose a column based on high-purity Type B silica that is explicitly described as "fully end-capped" or "double end-capped".[10] These columns provide the most inert surface available.
-
Consider Alternative Phases: If tailing persists even on a high-quality end-capped column, consider a stationary phase with an embedded polar group. These phases contain a polar functional group (e.g., carbamate) embedded within the alkyl chain, which helps to shield residual silanols and can improve peak shape for some compounds.
-
Proper Column Conditioning: Before use, always flush a new column according to the manufacturer's instructions, typically starting with a strong solvent like 100% Methanol or Acetonitrile and gradually introducing the mobile phase. This removes any preservatives and ensures the stationary phase is fully wetted.
Q6: How do I rule out system or sample-related issues?
If both mobile phase and column optimizations fail to resolve the issue, the problem may lie with the physical system or the sample itself.
Causality:
-
Sample Overload: Every column has a finite sample capacity. Injecting too high a concentration of the analyte saturates the active sites on the stationary phase. This leads to a non-linear relationship between the stationary and mobile phases, resulting in peak distortion, often fronting or tailing.[1][2][14]
-
Sample Solvent Effect: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 30% Acetonitrile), the sample band will not focus properly at the head of the column. This causes band broadening and peak distortion.[1][15]
-
Extra-Column Volume: Peak broadening and tailing can be introduced by "dead volume" in the system—any space the sample passes through outside of the column itself. This includes excessive lengths of tubing, poorly made connections, or large-volume detector cells.[1][16]
Experimental Protocol 3: Loading Study & System Check
-
Perform a Loading Study:
-
Prepare a stock solution of this compound at the highest concentration you typically analyze.
-
Create a series of dilutions from this stock: 1:2, 1:5, 1:10, and 1:50.
-
Inject the same volume of each dilution and analyze the peak shape. If the tailing factor improves significantly at lower concentrations, you are experiencing column overload. The solution is to inject a smaller volume or dilute your sample.[14]
-
-
Check Sample Solvent:
-
Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the minimum amount possible and inject a smaller volume.
-
-
Audit Your System for Dead Volume:
-
Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).
-
Check all fittings to ensure they are properly seated (finger-tight for PEEK, swaged correctly for stainless steel) and that the tubing is bottomed out in the port to avoid gaps.
-
References
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
-
Why Is End-Capping Used In Liquid Chromatography? - Chemistry For Everyone - YouTube. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. [Link]
-
The role of end-capping in reversed-phase - Phenomenex. [Link]
-
The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
LC Technical Tip - Phenomenex. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
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Technical Support Center: Mass Spectrometry Analysis of 2-Phenoxybiphenyl
Welcome to the technical support center for the mass spectral analysis of 2-phenoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret mass spectrometry data, specifically focusing on the identification of unknown peaks. Our approach is rooted in established scientific principles and practical laboratory experience to ensure you can confidently navigate your experimental challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the mass spectral analysis of this compound.
FAQ 1: I see several peaks in my mass spectrum that I cannot attribute to the molecular ion of this compound. What are the likely sources of these unknown peaks?
The appearance of unknown peaks in a mass spectrum is a common occurrence. These peaks can generally be categorized into three main sources:
-
Intrinsic Molecular Fragments: These are ions resulting from the fragmentation of the this compound molecule itself within the mass spectrometer's ion source. The fragmentation pattern is dependent on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
-
Adducts and Clusters: In soft ionization techniques like Electrospray Ionization (ESI), the analyte molecule can associate with other ions present in the sample, such as protons, metal ions, or solvent molecules, to form adducts.
-
Contaminants and Impurities: These are extraneous molecules introduced at any stage of the experimental process, from synthesis and purification of this compound to sample preparation and analysis.
A systematic approach is required to differentiate between these possibilities.
FAQ 2: What is the expected fragmentation pattern for this compound?
Under Electron Ionization (EI), which is a hard ionization technique, the molecule is expected to fragment at its weakest bonds. The ether linkage is a likely point of cleavage.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The intact molecule with one electron removed will appear at an m/z of approximately 246.
-
Loss of the Phenoxy Radical (•OC₆H₅): Cleavage of the C-O bond can result in a biphenyl cation at m/z 154.
-
Loss of the Phenyl Radical (•C₆H₅): Cleavage of the other side of the ether bond can lead to a phenoxy-phenyl cation at m/z 169.
-
Loss of CO: A common fragmentation pathway for phenols and related compounds is the loss of a neutral carbon monoxide molecule, which could lead to a peak at m/z 218.
-
Formation of a Dibenzofuran-like Ion: Rearrangement and loss of H₂ could potentially form a stable dibenzofuran radical cation at m/z 168.
The following diagram illustrates these potential fragmentation pathways.
Caption: Troubleshooting workflow for unknown peaks.
By following this structured approach, you can efficiently narrow down the possibilities and identify the source of unknown peaks in your mass spectrum of this compound, leading to more accurate and reliable experimental results.
References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]
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Bitesize Bio. (2020). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 72(11), 3954-3959. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Lin, S. T., & Kuo, Y. H. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[3][4]enzothiazepin-1-ones under electron impact ionization conditions. Rapid communications in mass spectrometry : RCM, 18(8), 859–862. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Phenoxyphenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-phenoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). o-Hydroxybiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2018). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals [Request PDF]. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2-Phenoxybiphenyl: GC-MS vs. Alternative Methods
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Phenoxybiphenyl, a key structural motif and versatile intermediate, is no exception. Its purity can profoundly influence the yield, impurity profile, and ultimate quality of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with leading alternative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this compound.
We will move beyond a simple listing of methods to explore the causality behind analytical choices, offering field-proven insights and self-validating protocols. Every claim is grounded in authoritative references, ensuring the scientific integrity of this guide.
The Analytical Imperative: Why Purity Matters for this compound
This compound is often synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] While efficient, these reactions can introduce a variety of process-related impurities. Furthermore, the stability of the ether linkage and aromatic rings under various storage and handling conditions can lead to degradation products.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted phenol, 2-bromobiphenyl (or other aryl halide), and arylboronic acid.
-
Homocoupling Byproducts: Biphenyl (from the coupling of two aryl halides) and other dimeric species.[2]
-
Catalyst Residues: Trace amounts of palladium and ligands.
-
Solvent and Reagent Residues: Residual solvents and bases used in the synthesis.[3]
Potential Degradation Products: Forced degradation studies, which intentionally stress a compound under harsh conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying potential degradants.[4][5] For aromatic ethers like this compound, key degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond to form phenol and 2-phenylphenol.[6][7]
-
Oxidation: Hydroxylation of the aromatic rings or other oxidative transformations, potentially leading to quinone-type structures.[8][9]
A robust analytical method must be able to separate, identify, and quantify these potential impurities, ensuring the quality and safety of the final product.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an excellent candidate for assessing the purity of this compound (M.W. 246.31 g/mol ).[10] The technique combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.[11]
The Rationale Behind GC-MS for this compound Analysis
The choice of GC-MS is underpinned by its high chromatographic efficiency, which allows for the separation of closely related isomers and impurities, and the structural information provided by the mass spectrometer. The resulting mass spectrum for each separated component serves as a chemical "fingerprint," enabling unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns.[10]
Experimental Protocol: GC-MS Purity Assay of this compound
This protocol is designed to be a self-validating system, incorporating an internal standard for precise quantification.
1. Preparation of Solutions:
-
Solvent: High-purity acetone or ethyl acetate.
-
Internal Standard (IS) Stock Solution: Accurately weigh approximately 50 mg of a suitable internal standard (e.g., tetracosane or another high-boiling, inert hydrocarbon) into a 50 mL volumetric flask and dilute with the solvent. The IS should be chosen to not co-elute with the analyte or any expected impurities.
-
Reference Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Add 5.0 mL of the IS Stock Solution and dilute to volume with the solvent.
-
Sample Solution: Accurately weigh ~25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Add 5.0 mL of the IS Stock Solution and dilute to volume with the solvent.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
MS System: Agilent 7000D Triple Quadrupole MS (or equivalent single quadrupole).[12]
-
Column: Agilent J&W DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).[13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-500). For trace analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
3. Data Analysis and Calculation:
-
Identify the peaks for this compound and the internal standard in the chromatograms of the reference standard and sample solutions.
-
Calculate the Response Factor (RF) for the reference standard:
-
RF = (Area of this compound / Area of IS) * (Conc. of IS / Conc. of this compound)
-
-
Calculate the % Purity (Assay) of the sample:
-
% Purity = (Area of Sample / Area of IS) * (Conc. of IS / Conc. of Sample) * (1 / RF) * 100
-
Visualizing the GC-MS Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not universally optimal. The choice of analytical technique should be a deliberate one, based on the specific needs of the analysis and the properties of the analyte.[11] Here, we compare GC-MS with HPLC-UV and qNMR.
Alternative 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is arguably the most ubiquitous technique in pharmaceutical analysis. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[14] For this compound, a reversed-phase method with UV detection is most appropriate.
Causality of Choice: HPLC is ideal for compounds that are non-volatile or thermally labile.[15] While this compound is amenable to GC, HPLC offers the advantage of simpler sample preparation (no vaporization required) and can be more suitable for analyzing potential polar degradation products that might be less volatile.[10]
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. By comparing the integral of an analyte's peak to that of a certified internal standard of known purity and concentration, a direct, highly accurate purity value can be calculated.[16]
Causality of Choice: qNMR is orthogonal to chromatographic techniques. It is an invaluable tool for qualifying in-house primary standards and for obtaining a highly accurate, "true" purity value that is not dependent on chromatographic separation efficiency or detector response factors. Its precision is often below 1% RSD.[6]
Head-to-Head: Performance Comparison
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound, with data synthesized from studies on similar aromatic compounds.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity, mass-based detection | Separation by polarity, UV absorbance detection | Nuclear spin resonance in a magnetic field |
| Primary Strength | Unambiguous identification of volatile impurities | Robustness, versatility for non-volatile compounds | Absolute quantification, no analyte-specific standard needed |
| Typical LOD/LOQ | LOD: 0.5-9 ng/g; LOQ: 3-30 ng/g[17][18] | LOD: 0.02-0.04 µg/mL; LOQ: 0.05-0.12 µg/mL[4][19] | Dependent on field strength; high µg to low mg range |
| Precision (%RSD) | < 5% (typically 1-12%)[17][20] | < 2% | < 1%[6] |
| Accuracy (% Recovery) | 80-115%[20] | 92-113%[4] | >98.5%[8] |
| Sample Prep | Simple dissolution; derivatization may be needed for polar impurities | Simple dissolution | Precise weighing of sample and internal standard required |
| Analysis Time | Fast (15-30 min per sample)[21] | Moderate (10-40 min per sample) | Slower (requires longer relaxation delays for accuracy) |
| Impurity ID | Excellent (via MS fragmentation libraries) | Tentative (based on retention time and UV spectra) | Good (structural information from chemical shifts) |
| Cost | High initial cost, moderate running cost | Moderate initial cost, high solvent cost | Very high initial cost, low running cost |
Selecting the Right Tool for the Job: A Decision Framework
The optimal analytical strategy often involves a combination of these techniques at different stages of development.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, no single technique is a panacea. GC-MS stands out as the premier choice for the initial identification of unknown volatile and semi-volatile impurities due to its unparalleled specificity. Its high sensitivity makes it ideal for detecting trace contaminants originating from the synthesis process.
HPLC-UV serves as the workhorse for routine quality control. Its robustness, ease of use, and suitability for a wide range of compound polarities make it perfect for established methods where the identities of potential impurities are already known.
Quantitative NMR occupies a unique and critical role as a primary, orthogonal technique. It is the gold standard for assigning the absolute purity of reference materials, providing a foundational value against which all other chromatographic methods are ultimately calibrated.
As a Senior Application Scientist, my recommendation is an integrated approach. Utilize GC-MS during process development and forced degradation studies to build a comprehensive impurity profile. Develop and validate a robust HPLC-UV method for routine batch release and stability testing. Finally, employ qNMR to certify the purity of your primary reference standard, ensuring the highest level of accuracy and confidence in all subsequent analytical measurements. This multi-faceted strategy ensures not only compliance with regulatory expectations but also a fundamental understanding of your molecule, leading to a safer and more effective final product.
References
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Retrieved January 20, 2026, from [Link]
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ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). (n.d.). inchem.org. Retrieved January 20, 2026, from [Link]
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qNMR: A powerful tool for purity determination. (n.d.). Reading Scientific Services Ltd. Retrieved January 20, 2026, from [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. (2017). Pacific Northwest National Laboratory. Retrieved January 20, 2026, from [Link]
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Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO. Retrieved January 20, 2026, from [Link]
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Aromatic compounds hydroxylation - Journal articles. (n.d.). Grafiati. Retrieved January 20, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent Technologies. Retrieved January 20, 2026, from [Link]
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Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025). Patsnap. Retrieved January 20, 2026, from [Link]
-
A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood. (2019). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. (n.d.). Brieflands. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved January 20, 2026, from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
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A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved January 20, 2026, from [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 20, 2026, from [Link]
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The Synthesis of 2-Phenoxybiphenyl: A Comparative Guide to Ullmann and Buchwald-Hartwig Methodologies
The diaryl ether linkage is a critical structural motif in a multitude of pharmaceuticals, natural products, and advanced materials. The synthesis of 2-phenoxybiphenyl, a key intermediate and building block, presents a recurring challenge in medicinal and process chemistry. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for forging this C-O bond. However, the advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig reaction, has provided a powerful and often milder alternative.[1][2]
This guide offers an in-depth, comparative analysis of these two premier synthetic routes to this compound. We will dissect the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present a side-by-side comparison of their efficiencies based on experimental data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic strategy for their specific needs.
Section 1: The Ullmann Condensation: A Classic Reimagined
First described by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[3] The classical conditions were often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper, which limited its applicability to robust substrates.[1][4] However, modern advancements, including the use of soluble copper(I) catalysts and various ligands, have significantly expanded the reaction's scope and enabled milder conditions.[5][6]
Mechanistic Insights
The precise mechanism of the Ullmann condensation has been a subject of extensive study. While several pathways have been proposed, a widely accepted sequence for modern, ligated systems involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction initiates with the formation of a copper(I) phenoxide intermediate from the phenol and a copper(I) salt in the presence of a base.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This high-energy intermediate rapidly undergoes reductive elimination to form the desired diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.[7]
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a representative example of a modern, ligand-accelerated Ullmann condensation.
Materials:
-
2-Bromobiphenyl
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs2CO3)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobiphenyl (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Section 2: The Buchwald-Hartwig O-Arylation: A Paradigm of Modern Cross-Coupling
Emerging in the mid-1990s, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile and generally milder alternative to the Ullmann condensation.[8][9] This palladium-catalyzed cross-coupling reaction typically employs bulky, electron-rich phosphine ligands to facilitate the formation of the diaryl ether linkage.[10]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig O-arylation is well-established and proceeds through a series of defined steps involving Pd(0) and Pd(II) intermediates:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[8]
-
Ligand Exchange/Base-Mediated Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. A base then deprotonates the hydroxyl group to form a phenoxide, which subsequently displaces the halide anion from the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product (Ar-O-Ar'), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]
The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[10]
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example of a Buchwald-Hartwig O-arylation using a common catalyst system.
Materials:
-
2-Bromobiphenyl
-
Phenol
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.
-
To this mixture, add 2-bromobiphenyl (1.0 mmol), phenol (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100°C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Section 3: Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig
| Parameter | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst | Copper (CuI, Cu2O, etc.) | Palladium (Pd(OAc)2, Pd2(dba)3, etc.) |
| Ligand | Diamines, amino acids, phenols | Bulky, electron-rich phosphines (e.g., Xantphos, SPhos) |
| Base | Inorganic bases (Cs2CO3, K2CO3, K3PO4) | Strong, non-nucleophilic bases (NaOt-Bu, LHMDS) |
| Solvent | Toluene, DMF, Dioxane | Toluene, Dioxane, THF |
| Temperature | Typically 80-140°C (modern) | Typically 80-110°C |
| Reaction Time | Generally longer (12-48 h) | Generally shorter (8-24 h) |
| Substrate Scope | Good, but can be limited by sterically hindered substrates | Excellent, high tolerance for functional groups and sterics |
| Cost | Lower catalyst cost (copper vs. palladium) | Higher catalyst and ligand cost |
| Yields | Moderate to excellent (typically 70-95%) | Good to excellent (typically 80-99%) |
Concluding Remarks: A Scientist's Perspective
The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation for the synthesis of this compound is a nuanced one, guided by the specific requirements of the project.
The Ullmann condensation , particularly in its modern, ligand-accelerated form, remains a highly relevant and cost-effective method. The lower cost of copper catalysts makes it an attractive option for large-scale synthesis. However, the often longer reaction times and potentially higher temperatures can be a drawback, particularly for sensitive substrates.
The Buchwald-Hartwig O-arylation , on the other hand, offers unparalleled scope and efficiency. Its milder reaction conditions, shorter reaction times, and high functional group tolerance make it the go-to method for complex, small-scale syntheses, especially in the context of drug discovery and development where speed and reliability are paramount. The higher cost of palladium and specialized phosphine ligands is often justified by the superior performance and broader applicability of this methodology.
Ultimately, the optimal choice will depend on a careful consideration of factors such as scale, cost, substrate complexity, and available resources. For cost-driven, large-scale production of this compound from simple starting materials, a well-optimized Ullmann protocol may be the most prudent choice. For complex, multi-step syntheses where yield and reliability are critical, the Buchwald-Hartwig reaction is often the superior option.
Visualizing the Chemistry
Experimental Workflow
Caption: Comparative experimental workflows for the synthesis of this compound.
Reaction Mechanisms
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A Comparative Guide to the Biological Activity of 2-Phenoxybiphenyl and Other Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for a wide array of derivatives with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of the biological activity of 2-Phenoxybiphenyl and other selected biphenyl derivatives, supported by available experimental data. Our objective is to offer a technical resource that informs structure-activity relationship (SAR) studies and guides the design of novel therapeutic agents.
The Biphenyl Scaffold: A Foundation for Diverse Bioactivity
The biphenyl moiety, consisting of two connected phenyl rings, provides a unique three-dimensional framework that can be tailored to interact with various biological targets. The rotational flexibility around the central carbon-carbon single bond, influenced by the nature and position of substituents, plays a critical role in defining the pharmacological properties of its derivatives.[1] This structural feature allows for the exploration of a vast chemical space, leading to the discovery of compounds with a wide spectrum of biological activities.[2]
This compound: A Structurally Distinct Derivative
This compound introduces a flexible ether linkage at the ortho position, creating a distinct spatial arrangement compared to other substituted biphenyls. This structural modification can significantly impact the molecule's conformational preferences and its ability to interact with biological macromolecules. While direct comparative studies on the biological activity of this compound are limited, we can infer its potential by examining structurally related compounds and comparing their performance with other classes of biphenyl derivatives.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following sections and tables summarize the biological activities of this compound and other relevant biphenyl derivatives, focusing on anticancer, antimicrobial, and enzyme inhibitory activities. It is important to note that the presented data is collated from different studies and direct comparisons should be made with an understanding of the varying experimental conditions.
Anticancer Activity
Biphenyl derivatives have shown significant promise as anticancer agents, with their mechanisms of action often involving the induction of apoptosis and cell cycle arrest.[3]
. Entry into the cell and interaction with intracellular targets. . Induction of apoptosis through intrinsic or extrinsic pathways. . Cell cycle arrest at various checkpoints (e.g., G2/M phase).
Caption: General workflow of biphenyl derivatives' anticancer activity.
In comparison, hydroxylated biphenyls have exhibited potent anticancer activity. For example, two C2-symmetric hydroxylated biphenyls, compounds 11 and 12, showed significant antitumor potential against melanoma cells with IC50 values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, respectively.[5][6] These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl | Compound 11 | Melanoma | 1.7 ± 0.5 | [5][6] |
| Hydroxylated Biphenyl | Compound 12 | Melanoma | 2.0 ± 0.7 | [5][6] |
| Trimethoxyphenyl-based | Compound 9 | HepG2 | 1.38 | [7][8] |
| Trimethoxyphenyl-based | Compound 10 | HepG2 | 2.52 | [7][8] |
| Trimethoxyphenyl-based | Compound 11 | HepG2 | 3.21 | [7][8] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.
Antimicrobial Activity
The biphenyl and diphenyl ether motifs are characteristic of several antimicrobial phytoalexins.[1] The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
. Compound preparation and serial dilution. . Inoculation with the target microorganism. . Incubation under appropriate conditions. . Determination of the MIC by observing the lowest concentration with no visible growth.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
A study on nature-inspired biphenyls and diphenyl ethers revealed that while the tested biphenyl derivatives did not show significant antifungal activity, polymethylated diphenyl ethers exhibited inhibitory effects on the mycelium growth of several fungal strains.[1] In the context of antibacterial activity, certain biphenyl compounds have demonstrated notable efficacy. For instance, Protosappanins A and B, which are biphenyl compounds, showed activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with MIC values of 64 mg/L and 128 mg/L, respectively.[9]
| Compound Class | Derivative Example | Microorganism | MIC (mg/L) | Reference |
| Biphenyl | Protosappanin A | S. aureus / MRSA | 64 | [9] |
| Biphenyl | Protosappanin B | S. aureus / MRSA | 128 | [9] |
| Amidinobenzimidazole-benzopyran | Compound 22 | C. albicans | 3.12 | [10] |
| Amidinobenzimidazole-benzopyran | Compound 23 | S. aureus, MRSA, MRSE | 1.56 | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Enzyme Inhibition
Biphenyl derivatives have also been investigated as inhibitors of various enzymes, playing a role in the management of diseases like Alzheimer's. The inhibitory potential is typically quantified by the IC50 value.
. Preparation of enzyme, substrate, and inhibitor solutions. . Incubation of the enzyme with the inhibitor. . Initiation of the reaction by adding the substrate. . Measurement of enzyme activity over time. . Calculation of IC50 values.
Caption: A simplified workflow for an enzyme inhibition assay.
While specific enzyme inhibition data for this compound is not available in the reviewed literature, studies on other biphenyl derivatives highlight their potential in this area. For example, a series of biphenyl/bibenzyl derivatives were evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5]
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| Biphenyl/Bibenzyl | Compound 15 | BuChE | 0.74 | [5] |
| Biphenyl/Bibenzyl | Compound 15 | AChE | 1.18 | [5] |
| Biphenyl/Bibenzyl | Compound 19 | AChE | 0.096 | [5] |
| Biphenyl/Bibenzyl | Compound 19 | BuChE | 1.25 | [5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl derivatives is intricately linked to their structural features. Key SAR insights include:
-
Substitution Pattern: The position and nature of substituents on the biphenyl rings significantly influence activity. For instance, in some series, ortho-substitution can enhance activity by restricting the rotation around the central bond and locking the molecule into a bioactive conformation.
-
Hydroxylation: The presence and position of hydroxyl groups can be crucial for activity, as seen in the potent anticancer effects of hydroxylated biphenyls.[5][6]
-
Flexibility of Linkers: In derivatives with two aromatic systems connected by a linker, the length and flexibility of this linker can modulate activity.
Conclusion
While direct experimental data for this compound is limited, the broader family of biphenyl derivatives and structurally related phenoxy compounds exhibits a rich and diverse range of biological activities. The available data on anticancer, antimicrobial, and enzyme inhibitory properties of various biphenyls provide a valuable foundation for future research. The unique structural features of this compound warrant further investigation to elucidate its specific biological profile and potential as a lead compound in drug discovery. Comparative studies that include this compound are essential to fully understand its place within the vast and pharmacologically significant landscape of biphenyl derivatives.
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A Comparative Guide to the Thermal Stability of High-Temperature Heat Transfer Fluids
For professionals in research, development, and manufacturing, maintaining precise temperature control in high-temperature applications is paramount. The selection of a heat transfer fluid (HTF) is a critical decision that directly impacts operational efficiency, system longevity, and safety. Among the key performance metrics, thermal stability—a fluid's resistance to molecular decomposition under heat—stands out as the most crucial. A fluid that degrades can lead to fouling, reduced heat transfer efficiency, and unplanned downtime.
This guide provides an in-depth comparison of the thermal stability of several classes of high-temperature heat transfer fluids. We will focus on 2-Phenoxybiphenyl and its closely related, commercially dominant counterpart, the biphenyl/diphenyl oxide eutectic mixture. We will compare its performance against other common synthetic fluids like hydrogenated terphenyls and inorganic alternatives such as molten salts. The objective is to provide researchers and engineers with the data and methodologies necessary to make an informed selection based on rigorous scientific principles.
Understanding the Contenders: A Chemical Overview
The landscape of high-temperature HTFs is dominated by a few key chemistries, each with inherent strengths and weaknesses.
-
Biphenyl/Diphenyl Oxide (BDO): This is the most widely used synthetic organic HTF for high-temperature applications.[1] It is a eutectic mixture, typically composed of 26.5% biphenyl and 73.5% diphenyl oxide.[2] Products like Dowtherm™ A and Therminol® VP-1 are industry standards in this class.[3][4] Chemically, this compound is an isomer of diphenyl oxide and shares a similar aromatic ether structure, which is the foundation of this fluid's exceptional thermal stability. These fluids can operate in both liquid and vapor phases, allowing for precise temperature control.[5][6]
-
Hydrogenated Terphenyls: This class of fluids, including products like Therminol® 66, is created by the partial hydrogenation of terphenyl isomers.[7] They are designed for liquid-phase heating and are known for their high thermal stability and pumpability at low temperatures.[8][9]
-
Molten Salts: For applications exceeding the limits of organic fluids, molten salts (typically eutectic mixtures of nitrate salts) are the fluid of choice.[10][11] They offer a significantly higher operating temperature range and have very low vapor pressure.[3] However, their high melting point presents significant operational challenges, such as the risk of "freezing" or solidifying in the system.[10][11]
Quantitative Comparison of Thermal Stability
The maximum allowable operating temperature is the most direct indicator of a fluid's thermal stability.[12] Exceeding this temperature, even briefly, can exponentially shorten the fluid's lifespan.[12] The following table summarizes the key thermal properties of the selected HTFs.
| Heat Transfer Fluid Class | Example Product(s) | Chemical Composition | Max. Recommended Operating Temp. | Freezing/Melting Point | Key Thermal Characteristics |
| Biphenyl/Diphenyl Oxide | Therminol® VP-1, Dowtherm™ A | Eutectic mixture of Biphenyl and Diphenyl Oxide | 400°C (750°F)[4][13] | 12°C (54°F)[5][13] | Highest thermal stability among organic fluids; can be used in liquid or vapor phase.[5][6] |
| Hydrogenated Terphenyl | Therminol® 66 | Partially hydrogenated terphenyls | 345°C (653°F)[9] | -32°C (-26°F) (Pour Point)[9] | High stability in liquid phase; prone to thermal cracking at elevated temperatures.[7][14] |
| Molten Salt (Nitrate) | N/A | Mixture of Potassium Nitrate, Sodium Nitrate, etc. | ~565°C (1049°F)[10] | 140-222°C (284-431°F)[3][11] | Excellent thermal stability at very high temperatures; low vapor pressure; high freezing point is a major drawback.[3][10] |
The Science of Measuring Stability: The ASTM D6743 Protocol
Trustworthy comparisons can only be made using standardized, repeatable methodologies. The cornerstone for evaluating the thermal stability of organic HTFs is the ASTM D6743 standard test method .[15][16] This procedure is designed to determine the relative stability of fluids at elevated temperatures in a controlled, oxygen-free environment, thereby isolating thermal degradation from oxidation.[15][17]
The core principle of ASTM D6743 is to expose a fluid to a specific high temperature for a set duration and then quantify the degradation products.[15] These products are categorized as:
-
Low Boilers: Volatile fragments formed from molecular cracking.
-
High Boilers: Larger, heavier molecules formed through polymerization.
-
Gases: Non-condensable products of degradation.
An increase in these degradation products signifies a change in the fluid's performance characteristics and indicates its level of instability at the test temperature.[17]
The following protocol outlines the essential steps for conducting a thermal stability test according to the principles of ASTM D6743.
Causality Note: Each step is designed to eliminate variables other than thermal stress. The absence of oxygen is critical, as oxidation is a separate degradation pathway that can mask the true thermal stability of the fluid. Using an inert gas like argon or nitrogen ensures that only thermal cracking and polymerization are measured.[7]
-
Sample Preparation:
-
Place a precise quantity (e.g., 10-20 grams) of the unused (virgin) heat transfer fluid into a high-pressure, stainless steel ampoule.
-
The ampoule material must be compatible with the fluid to prevent catalytic reactions.
-
-
Inert Gas Purge:
-
Seal the ampoule, leaving an inlet/outlet for gas.
-
Purge the headspace of the ampoule with a high-purity inert gas (e.g., Argon) for several minutes to displace all oxygen.
-
Pressurize the ampoule with the inert gas to a specific pressure (e.g., 1-2 bar) to create an inert blanket.[7]
-
-
Isothermal Aging:
-
Cooling and Depressurization:
-
After the aging period, remove the ampoule from the oven and allow it to cool completely to room temperature.
-
Carefully vent any gaseous byproducts that have formed, which can be collected for analysis (e.g., by Gas Chromatography).
-
-
Post-Test Analysis:
-
Open the ampoule and retrieve the thermally stressed fluid sample.
-
Analyze the sample using Simulated Distillation Gas Chromatography (SimDis GC) to quantify the percentage of "low boilers" and "high boilers" relative to the original, unstressed fluid.
-
Additional tests like viscosity, acid number, and flash point can provide further insight into the fluid's condition.[9][14]
-
Caption: Workflow for assessing HTF thermal stability via ASTM D6743.
In-Depth Fluid Performance Profiles
-
Biphenyl/Diphenyl Oxide (BDO): This fluid class is the benchmark for high-temperature organic applications for a reason. Its aromatic structure provides exceptional resistance to decomposition up to 400°C.[13] This allows systems to be operated at higher temperatures, increasing process efficiency. The primary operational consideration is its relatively high freezing point of 12°C (54°F), which necessitates heat tracing in environments where the ambient temperature may drop below this point to prevent solidification in pipes.[2][5]
-
Hydrogenated Terphenyls: These fluids offer a practical alternative, especially where low-temperature pumpability is a concern, with a pour point far below freezing.[9] However, studies show that while stable at moderate temperatures, they exhibit signs of significant thermal cracking at higher temperatures.[7][14] This cracking produces "low boilers," which lowers the fluid's flash point and increases system vapor pressure, requiring effective purging to maintain safe operation.[14]
-
Molten Salts: For processes in concentrated solar power or other applications requiring temperatures above 400°C, molten salts are often the only viable liquid option.[10] They possess excellent thermal stability and very low vapor pressure, which simplifies system design by eliminating the need for high-pressure piping.[3][11] The trade-off is severe: their melting points are extremely high, demanding robust and continuous heat tracing and careful system design to prevent costly and damaging freeze-ups.[10]
Conclusion and Recommendations
The choice of a heat transfer fluid must be a carefully considered balance of performance requirements, operational constraints, and safety.
-
For applications requiring the highest possible operating temperatures (up to 400°C) with an organic fluid, the Biphenyl/Diphenyl Oxide class offers unparalleled thermal stability.[6][13] Its ability to be used in the vapor phase also provides superior temperature control for sensitive processes.[5] The primary design consideration is managing its 12°C freezing point.
-
Hydrogenated Terphenyls are an excellent choice for liquid-phase systems operating up to approximately 345°C, particularly when low-temperature startup and shutdown are frequent concerns.[9] Users must be prepared to manage the byproducts of thermal cracking if the system operates consistently near the fluid's upper temperature limit.[14]
-
Molten Salts are a specialty fluid for extreme-temperature applications (>400°C) where organic fluids cannot survive.[10] While their thermal performance is excellent, the significant engineering challenges associated with their high melting points mean they are only suitable for highly specialized, purpose-built systems.[11]
Ultimately, understanding the thermal stability of a heat transfer fluid through standardized data, such as that derived from the ASTM D6743 method, empowers researchers and engineers to select the most appropriate fluid, ensuring long-term operational success and system reliability.
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The Chemist's Compass: Navigating Diaryl Ether Synthesis via Ullmann and Palladium-Catalyzed Cross-Coupling
A Senior Application Scientist's In-Depth Technical Guide
The diaryl ether motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is a critical consideration for researchers in drug development and materials science. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for forging this vital C-O linkage. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, has provided a powerful and often milder alternative.
This guide offers a side-by-side analysis of these two preeminent methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and performance data that inform the rational selection of one pathway over the other.
At a Glance: A Tale of Two Metals
| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Catalyst Cost | Lower | Higher |
| Ligands | Often simple, inexpensive (e.g., amino acids, 1,10-phenanthroline) | Complex, expensive biarylphosphines |
| Reaction Temperature | Traditionally high (100-220 °C), modern systems are milder (90-140 °C) | Generally mild (Room temperature to 110 °C)[1] |
| Substrate Scope | Good, but can be limited with electron-rich halides and hindered substrates | Excellent, very broad scope, including challenging substrates |
| Functional Group Tolerance | Moderate; sensitive groups can be problematic under harsh conditions | Excellent; tolerates a wide array of functional groups |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Often strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
Mechanistic Divergence: Understanding the "How"
The choice between copper and palladium is fundamentally a choice between two distinct catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reaction conditions.
The Ullmann Condensation: A Copper-Catalyzed Cycle
The classical Ullmann reaction, first described in 1905, required stoichiometric copper and harsh temperatures.[2] Modern protocols employ a catalytic amount of a copper(I) salt, often in the presence of a ligand, which solubilizes the copper species and facilitates the catalytic cycle. While the precise mechanism has been a subject of debate, a widely accepted pathway involves an oxidative addition/reductive elimination sequence.[3]
-
Formation of the Copper Phenoxide: The phenol is deprotonated by the base and coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The diaryl ether is formed by C-O bond formation, regenerating the active Cu(I) catalyst.
Caption: A simplified catalytic cycle for the modern Ullmann diaryl ether synthesis.
The Buchwald-Hartwig Etherification: A Palladium-Powered Pathway
Emerging in the mid-1990s, the Buchwald-Hartwig reaction leverages a palladium catalyst, typically with bulky, electron-rich phosphine ligands.[2] This combination has proven to be highly efficient, enabling C-O bond formation under significantly milder conditions than the classical Ullmann reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The alcohol or phenol is deprotonated by the base and displaces a halide on the palladium center to form a palladium alkoxide or phenoxide complex.
-
Reductive Elimination: The diaryl ether is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
Performance Under Pressure: A Data-Driven Comparison
While a single, comprehensive head-to-head study across a wide range of substrates is not available in the literature, we can compile representative data to draw meaningful comparisons. The following tables synthesize data from various sources to illustrate the performance of modern Ullmann and Buchwald-Hartwig protocols.
Table 1: Synthesis of Unactivated and Electron-Rich Diaryl Ethers
| Entry | Aryl Halide | Phenol | Method | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenol | Ullmann | CuI / N,N-dimethylglycine | Cs₂CO₃ | 90 | 24 | 85 | [4] |
| 2 | 4-Bromotoluene | Phenol | B-H | Pd₂(dba)₃ / t-BuXPhos | K₃PO₄ | 100 | 3 | 98 | [4] |
| 3 | 4-Bromoanisole | 4-Methoxyphenol | Ullmann | CuI / L-Proline | K₂CO₃ | 105 | 48 | 78 | [5] |
| 4 | 4-Bromoanisole | 4-Methoxyphenol | B-H | Pd(OAc)₂ / RuPhos | K₃PO₄ | 100 | 18 | 95 | [6] |
Analysis: For relatively simple, unactivated, or electron-rich substrates, modern Ullmann conditions can provide good yields, though often requiring longer reaction times and slightly higher temperatures compared to the Buchwald-Hartwig (B-H) method. The palladium-catalyzed reactions consistently demonstrate higher efficiency and faster conversion rates.
Table 2: Synthesis of Sterically Hindered Diaryl Ethers
| Entry | Aryl Halide | Phenol | Method | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromotoluene | 2,6-Dimethylphenol | Ullmann | CuI / Picolinic Acid | K₃PO₄ | 120 | 24 | 65 | [7] |
| 2 | 2-Bromotoluene | 2,6-Dimethylphenol | B-H | [(cinnamyl)PdCl]₂ / L8 | K₃PO₄ | 80 | 16 | 91 | [6] |
| 3 | 1-Iodo-2-isopropylbenzene | 2-tert-Butylphenol | Ullmann | CuI / N,N-dimethylglycine | Cs₂CO₃ | 105 | 36 | 72 | [5] |
| 4 | 1-Iodo-2-isopropylbenzene | 2-tert-Butylphenol | B-H | Pd(OAc)₂ / BrettPhos | NaOtBu | 100 | 24 | 88 | [6] |
| L8 is a specific bulky biarylphosphine ligand. |
Analysis: The synthesis of sterically hindered diaryl ethers is a significant challenge. While modern Ullmann protocols with specific ligands like picolinic acid have shown some success, the Buchwald-Hartwig reaction, with its highly tunable and sterically demanding biarylphosphine ligands, generally offers superior yields under milder conditions.[6][7]
Table 3: Functional Group Tolerance
| Functional Group | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Esters | Generally tolerated, but can be susceptible to hydrolysis with strong bases at high temperatures. | Highly tolerated.[8] |
| Ketones | Generally tolerated. | Highly tolerated. |
| Aldehydes | Can be problematic due to potential side reactions at high temperatures. | Generally well-tolerated. |
| Nitriles | Generally tolerated. | Highly tolerated. |
| Nitro Groups | Well-tolerated, often activating for the aryl halide. | Highly tolerated. |
| Free Amines (-NH₂) | Can coordinate to copper and inhibit catalysis; protection is often necessary. | Generally tolerated with appropriate ligand choice. |
| Free Alcohols (-OH) | The reacting phenol is a free alcohol, but diols can be challenging. | Generally tolerated, allowing for selective arylation. |
| Halogens (Cl, Br, I) | Can undergo self-coupling or other side reactions. | Highly tolerated, enabling sequential cross-couplings. |
Analysis: The Buchwald-Hartwig reaction exhibits broader functional group tolerance, a key advantage in complex molecule synthesis.[8] The milder reaction conditions and the fine-tuning of ligands prevent many of the side reactions that can occur under the more forcing conditions of some Ullmann couplings.
Practical Considerations for the Bench Chemist
Beyond yields and substrate scope, several practical factors influence the choice of method.
-
Cost and Availability: Copper catalysts and their typical ligands (e.g., N,N-dimethylglycine, L-proline) are significantly less expensive than palladium catalysts and the specialized biarylphosphine ligands required for the Buchwald-Hartwig reaction.[3] For large-scale industrial processes where cost is a primary driver, a well-optimized Ullmann procedure may be more economical.[9]
-
Reaction Setup and Sensitivity: Palladium-catalyzed reactions, particularly those using highly active phosphine ligands, often require strict anaerobic conditions to prevent catalyst deactivation. Copper-catalyzed reactions can be more robust and less sensitive to air, although an inert atmosphere is still recommended for optimal results.
-
Green Chemistry and Safety:
-
Metal Toxicity: While often perceived as "heavy and toxic," the toxicity of palladium complexes can be lower than some copper complexes, which can have significant ecotoxicity. The actual toxicity is highly dependent on the specific complex and its solubility.[10]
-
Solvents: Both reactions often employ high-boiling polar aprotic solvents like DMF, NMP, or dioxane. Efforts to develop greener protocols in more environmentally benign solvents are ongoing for both methods.
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A theoretical E-factor can be calculated for a given protocol. In general, higher yielding reactions with fewer workup and purification steps will have a more favorable E-factor. Due to generally higher yields and cleaner reactions, the Buchwald-Hartwig method often has the potential for a lower E-factor, despite the higher initial cost of the catalyst.
-
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for modern versions of both reactions.
Protocol 1: Ullmann Diaryl Ether Synthesis using N,N-Dimethylglycine
This protocol is adapted from the work of Ma and Cai.[4][11]
Workflow Diagram:
Caption: Step-by-step workflow for a modern Ullmann diaryl ether synthesis.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and N,N-dimethylglycine (0.2 mmol, 20 mol%).
-
The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for 24-36 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Diaryl Ether Synthesis using a Biarylphosphine Ligand
This protocol is a representative procedure based on the work of the Buchwald group.[6]
Workflow Diagram:
Caption: Step-by-step workflow for a Buchwald-Hartwig diaryl ether synthesis.
Step-by-Step Methodology:
-
Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 0.01 mmol, 1 mol% Pd), the biarylphosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv) to a vial equipped with a stir bar.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and the phenol (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (2 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 3-18 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).
-
Filter the mixture through a short plug of silica gel or Celite®, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Conclusion: Selecting the Right Tool for the Job
The choice between the Ullmann condensation and the Buchwald-Hartwig etherification is a classic example of the trade-offs inherent in synthetic strategy.
Choose the Ullmann Condensation when:
-
Cost is a primary concern, and the starting materials are relatively simple and robust.
-
The required reaction conditions are tolerated by the substrate's functional groups.
-
A well-optimized, ligand-assisted protocol for your specific substrate class is available.
Choose the Buchwald-Hartwig Etherification when:
-
High yields and short reaction times are critical.
-
The substrates are complex, sterically hindered, or contain sensitive functional groups.[12]
-
A broad substrate scope and high functional group tolerance are required for library synthesis or late-stage functionalization.
Ultimately, the "better" method is context-dependent. The classical Ullmann reaction, once limited by its harshness, has been revitalized by modern ligand development, making it a cost-effective and viable option for many applications.[2] The Buchwald-Hartwig reaction, while more expensive, offers unparalleled scope, efficiency, and mildness, solidifying its role as a powerful tool for the synthesis of complex molecular architectures. A thorough understanding of the strengths and weaknesses of both methodologies empowers the modern chemist to select the optimal tool for the synthetic challenge at hand.
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N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. ResearchGate. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies: Four Case Studies. MDPI. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenoxybiphenyl Quantification
The accurate and precise quantification of 2-Phenoxybiphenyl is critical across various sectors, from ensuring the purity of pharmaceutical intermediates to monitoring its presence as a potential environmental contaminant. When different analytical methods are employed across laboratories or during different stages of product development, it is imperative to ensure that the data generated is comparable and reliable. This is achieved through a process known as cross-validation, which formally demonstrates that two or more distinct analytical procedures are equivalent for the same intended purpose.[1][2]
This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for cross-validation in line with international regulatory standards.
Pillar 1: Understanding the Analytical Techniques
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC using a nonpolar stationary phase (like C18) is the method of choice. The separation is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Detection via UV spectrophotometry is effective due to the presence of chromophoric phenyl rings in the molecule's structure. HPLC-UV is robust, cost-effective, and ideal for routine quality control where analyte concentrations are relatively high.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Separation occurs in a capillary column based on the compound's boiling point and interactions with the stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique molecular fingerprint, offering exceptionally high selectivity and enabling definitive identification.[5] GC-MS is particularly advantageous for trace-level detection and for analyzing samples in complex matrices where specificity is paramount.
Pillar 2: Experimental Protocols & Method Validation
A method is only as reliable as its protocol. The following sections provide detailed, validated starting points for method development.
Protocol 1: Quantification by HPLC-UV
This protocol is designed for routine analysis in a quality control setting.
1. Instrumentation and Conditions:
- System: Standard HPLC with a UV Detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 phase provides excellent hydrophobic retention for the aromatic rings of this compound.
- Mobile Phase: Acetonitrile and Water (70:30, v/v). This composition provides sufficient elution strength for a reasonable retention time.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
- UV Detection: 258 nm. This wavelength is chosen based on the UV absorbance of similar aromatic structures and provides a good signal-to-noise ratio.[6][7]
2. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.
- Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.[7]
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
- Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999 for good linearity.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification by GC-MS
This protocol is suited for applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices.
1. Instrumentation and Conditions:
- System: Gas Chromatograph with a Mass Spectrometric Detector.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. This non-polar column separates compounds primarily based on boiling point, which is ideal for semi-volatile aromatic compounds.[5]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: Increase to 280 °C at a rate of 20 °C/min.
- Hold: Hold at 280 °C for 5 minutes. This program ensures good separation from solvent and other potential components.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
- Transfer Line Temperature: 280 °C.[5]
2. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but use a volatile solvent like ethyl acetate or dichloromethane.
- Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution in the chosen solvent.
- Sample Preparation: An extraction step is often necessary. For a solid sample, a technique like Accelerated Solvent Extraction (ASE) may be used. For liquid samples, a liquid-liquid extraction (LLE) with a suitable organic solvent is recommended. The final extract should be filtered if necessary.
3. Data Analysis:
- Identify the this compound peak in the total ion chromatogram by its retention time and mass spectrum.
- For quantification, construct a calibration curve using the peak area of a specific target ion (from SIM mode) versus concentration.
- As with HPLC, a linear regression with r² >0.999 is desired.
Pillar 3: The Cross-Validation Framework
Cross-validation is the formal process of comparing results from two validated analytical methods to ensure their equivalence.[8] According to the International Council for Harmonisation (ICH) Q2(R2) guideline, this process should demonstrate that the same predefined performance criteria are met by both procedures.[1] While ICH M10 does not specify rigid acceptance criteria for cross-validation, the goal is to ensure data can be correlated and compared reliably.[9]
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Performance of Analytical Methods
The selection of a method depends on the specific analytical requirements. The table below summarizes the expected performance characteristics for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by polarity | Separation by volatility & mass-to-charge ratio | Separation by polarity & mass-to-charge ratio |
| Selectivity | Moderate | Very High | Highest |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 10% | < 5.0% |
| Matrix Effect | Prone to interference | Less prone, but ion suppression possible | Minimized with specific MRM transitions |
| Throughput | High | Moderate | Moderate to High |
| Cost | Low | Moderate | High |
Note: Values are illustrative and based on typical performance for similar compounds. Actual performance must be determined during method validation.
Visualizing Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte. Liquid-liquid extraction (LLE) is a common and robust technique.
Caption: General workflow for liquid-liquid extraction (LLE) sample preparation.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, but they serve different primary purposes.
-
HPLC-UV is the workhorse for routine quality control, offering high throughput, robustness, and lower operational costs for samples where the analyte concentration is well above the detection limits and the matrix is relatively clean.
-
GC-MS provides superior selectivity and sensitivity, making it the method of choice for trace-level analysis, impurity identification, and quantification in complex matrices where definitive confirmation is required.
Ultimately, a successful cross-validation exercise provides documented evidence that allows a laboratory to use these methods interchangeably or to compare data generated by each, ensuring consistency and confidence in the analytical results throughout a product's lifecycle. This data-driven approach is the cornerstone of modern analytical science and regulatory compliance.
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De Meulder, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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Smith, G., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Retrieved from [Link]
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Egbuna, C., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]
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ResearchGate. (2025). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. ResearchGate. Retrieved from [Link]
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Petreska Stanoeva, J., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. Retrieved from [Link]
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Nikolin, B., et al. (2004). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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PubMed. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed. Retrieved from [Link]
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Rocío-Bautista, P., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking 2-Phenoxybiphenyl-Based Materials in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of novel host materials is of paramount importance. This guide provides an in-depth technical comparison of a 2-Phenoxybiphenyl-based material against a widely used benchmark, offering insights into the causal relationships between molecular structure and device performance. We will delve into the synthesis, characterization, and device fabrication protocols, providing a comprehensive framework for evaluating new materials in the field of organic electronics.
Introduction: The Rationale for this compound-Based Host Materials
The performance of phosphorescent OLEDs (PhOLEDs) is critically dependent on the host material in which the phosphorescent emitter is dispersed. An ideal host must possess several key characteristics: a high triplet energy (ET) to confine excitons on the guest emitter, balanced charge transport to ensure a wide recombination zone, and high thermal and morphological stability for a long operational lifetime[1].
Carbazole and biphenyl moieties are foundational building blocks in many high-performance host materials due to their excellent hole-transporting properties and thermal stability[2][3]. A classic example is 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), which has long served as a benchmark host for green and red PhOLEDs[4]. However, CBP's relatively low triplet energy of ~2.56 eV makes it unsuitable for blue PhOLEDs, which require hosts with ET > 2.65 eV to prevent reverse energy transfer from the blue emitter[4][5].
This has driven the exploration of new molecular architectures. The this compound scaffold offers a promising strategy. The introduction of a phenoxy group can induce a twist in the biphenyl core, disrupting π-conjugation and thereby increasing the triplet energy[5]. Furthermore, by functionalizing this core with both electron-donating (e.g., carbazole) and electron-accepting moieties, it is possible to engineer bipolar host materials with balanced charge transport.
This guide will focus on a specific this compound derivative, (4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine sulfide (CzPhPS) , as a case study[6]. We will benchmark its performance against the conventional host material, CBP .
Comparative Analysis: CzPhPS vs. CBP
The decision to incorporate a phenoxy-linked phenyl group and a phosphine sulfide acceptor in CzPhPS is a deliberate design choice to create a bipolar host with a high triplet energy. Let's examine the consequences of this molecular design by comparing its properties to the well-known unipolar host, CBP.
Physicochemical Properties
The thermal stability and photophysical properties are critical indicators of a material's suitability for use in OLEDs. High glass transition (Tg) and decomposition (Td) temperatures are necessary for morphological stability during device operation, while a high triplet energy is crucial for hosting blue emitters.
| Property | CzPhPS[6] | CBP[2][7] | Rationale for Difference |
| Molecular Structure | (4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine sulfide | 4,4'-bis(N-carbazolyl)-1,1'-biphenyl | CzPhPS incorporates an electron-accepting phosphine sulfide group, making it a bipolar D-A molecule, whereas CBP is a D-D unipolar molecule. |
| Decomposition Temp. (Td) | 366 °C | ~365 °C | Both materials exhibit high thermal stability, suitable for vacuum deposition. |
| Glass Transition Temp. (Tg) | Not observed (Melting Temp. 209 °C) | 63 °C | The asymmetric and rigid structure of CzPhPS contributes to a high melting point. The low Tg of CBP can lead to morphological instability under thermal stress. |
| Triplet Energy (ET) | 3.00 eV | 2.56 eV | The twisted conformation and the presence of the phosphine sulfide group in CzPhPS disrupt conjugation, leading to a significantly higher triplet energy, making it suitable for blue PhOLEDs. |
| HOMO Level | -5.71 eV | ~ -5.7 to -5.9 eV | The HOMO level in both is primarily determined by the carbazole moiety, resulting in similar values. |
| LUMO Level | -2.29 eV | ~ -2.1 to -2.4 eV | The electron-withdrawing phosphine sulfide group in CzPhPS lowers its LUMO level, facilitating electron injection. |
OLED Device Performance
The ultimate test of a host material is its performance in a device. Here, we compare the performance of blue PhOLEDs using CzPhPS and a CBP derivative (CBPPO, which has been modified to have a higher triplet energy for blue emission) as the host for the blue phosphorescent emitter FIrpic.
| Performance Metric | Device A (Host: CzPhPS)[6] | Device B (Host: CBPPO)[2] | Analysis |
| Emitter | FIrpic (25 wt%) | FIrpic | Both devices use the same blue emitter, allowing for a reasonable comparison of the host materials. |
| Turn-on Voltage (Von) | 3.1 V | 2.9 V | Both hosts enable low turn-on voltages, indicating efficient charge injection from the transport layers. |
| Max. Current Efficiency (ηc) | 36.7 cd/A | 28.0 cd/A | The higher current efficiency of the CzPhPS-based device suggests more balanced charge transport and recombination within the emissive layer. |
| Max. Power Efficiency (ηp) | 37.5 lm/W | 25.8 lm/W | The superior power efficiency of Device A is a direct result of its higher current efficiency and comparable turn-on voltage. |
| Max. External Quantum Eff. (EQE) | 17.5% | 14.4% | The significantly higher EQE of the CzPhPS device highlights its effectiveness in converting electrical energy into light. |
| Efficiency Roll-off | Moderate | Negligible (14.1% EQE at 5000 cd/m²) | While CzPhPS shows higher peak efficiency, the CBPPO device exhibits excellent stability at high brightness, an important parameter for display applications. |
The superior peak performance of the CzPhPS-based device can be attributed to its bipolar nature. The phosphine sulfide group facilitates electron injection and transport, balancing the inherent hole-transporting properties of the carbazole moiety. This leads to a more balanced distribution of charge carriers and a wider recombination zone within the emissive layer, resulting in higher efficiency.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Synthesis of (4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine Sulfide (CzPhPS)[6]
This protocol describes a one-pot synthesis, which is efficient for producing bipolar host materials.
Step-by-step Procedure:
-
Reaction Setup: Dissolve 9-(4-Bromophenyl)-9H-carbazole (1.0 eq.) in anhydrous THF under an Argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.2 eq., 1.6 M in hexane) dropwise to the solution. Stir for 2 hours at -78 °C. The color change to yellow indicates the formation of the organolithium intermediate.
-
Phosphination: Inject diphenylphosphine chloride (1.0 eq.) into the reaction mixture at -78 °C. Stir for 1 hour at this temperature, then allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Sulfurization: Dissolve the resulting solid in dichloromethane and add an excess of sulfur (3.0 eq.). Stir the mixture overnight at room temperature.
-
Purification: Remove the solvent and purify the crude product by column chromatography to obtain CzPhPS as a pure white solid.
Material Characterization
Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample in an alumina pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the sample in an aluminum pan.
-
Heat the sample to a temperature above its melting point, then cool it rapidly.
-
Heat the sample again at a rate of 10 °C/min. The glass transition temperature (Tg) is observed as a step-like change in the heat flow.
-
Photophysical Property Measurement:
-
UV-Vis Absorption and Photoluminescence (PL):
-
Prepare dilute solutions (10-5 M) of the material in an appropriate solvent (e.g., toluene).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the PL spectrum using a fluorescence spectrophotometer, exciting at the absorption maximum.
-
-
Triplet Energy (ET) Measurement:
-
Prepare a solution of the material in a 2-methyltetrahydrofuran (2-MeTHF) solvent.
-
Freeze the solution at 77 K (liquid nitrogen temperature) to form a rigid glass matrix.
-
Measure the phosphorescence spectrum using a fluorescence spectrophotometer with a time-delay function (e.g., 20 ms delay) to eliminate the fast fluorescence signal.
-
The triplet energy is calculated from the highest-energy vibronic peak (0-0 transition) of the phosphorescence spectrum.
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode[8].
-
Dissolve the sample in a degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Scan the potential to measure the oxidation and reduction potentials.
-
The HOMO energy level can be estimated from the onset of the oxidation peak relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (EHOMO = -[Eonset,ox - EFc/Fc+ + 4.8] eV)[6].
-
The LUMO energy level can be estimated from the HOMO level and the optical bandgap (Eg) obtained from the onset of the UV-Vis absorption spectrum (ELUMO = EHOMO + Eg).
-
OLED Fabrication and Testing
The following protocol describes the fabrication of a multilayer PhOLED by thermal evaporation in a high-vacuum chamber.
Step-by-step Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.
-
-
Deposition of Organic Layers and Cathode:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Sequentially deposit the following layers:
-
Hole Transport Layer (HTL): e.g., TAPC (20 nm)
-
Emissive Layer (EML): Co-evaporate the host material (CzPhPS or CBP) and the phosphorescent emitter (e.g., 25 wt% FIrpic) to a thickness of 20 nm.
-
Electron Transport Layer (ETL): e.g., TmPyPB (35 nm)
-
Electron Injection Layer (EIL): LiF (1 nm)
-
Cathode: Aluminum (100 nm) deposited through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Encapsulate the devices under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectroradiometer.
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Conclusion and Outlook
This guide demonstrates that this compound-based materials, exemplified by CzPhPS, represent a promising class of host materials for high-efficiency PhOLEDs. The strategic incorporation of a phenoxy-linked biphenyl core functionalized with both electron-donating and electron-accepting moieties can lead to bipolar materials with high triplet energies and balanced charge transport.
The comparative analysis reveals that CzPhPS outperforms the traditional host CBP and even its modified high-triplet-energy derivatives in terms of peak device efficiencies in blue PhOLEDs. This is primarily attributed to its engineered bipolar character, which promotes efficient charge recombination.
While the efficiency roll-off at high brightness remains a challenge to be addressed, the principles outlined in this guide provide a robust framework for the rational design and benchmarking of new organic electronic materials. The detailed experimental protocols serve as a self-validating system for researchers to rigorously evaluate their own novel materials and contribute to the advancement of OLED technology. Future work should focus on further refining the molecular structure of this compound-based hosts to improve device stability and lifetime without compromising their high efficiency.
References
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Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules. [Link]
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Wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]
-
High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives. ResearchGate. [Link]
-
Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI. [Link]
-
Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [Link]
-
Novel host materials for blue phosphorescent OLEDs. SPIE Digital Library. [Link]
-
Highly Efficient Orange and Warm White Phosphorescent OLEDs Based on a Host Material with a Carbazole–Fluorenyl Hybrid. HKU Scholars Hub. [Link]
-
A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
-
High-efficiency solution-processed OLED based on trivalent europium complex by modifying the composition of the multiple-host system. PubMed. [Link]
-
Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small. ACS Publications. [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]
-
Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. PMC. [Link]
-
1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. MDPI. [Link]
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A wet- and dry-process feasible carbazole type host for highly efficient phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]
-
Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. ResearchGate. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Red to orange thermally activated delayed fluorescence polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide for efficient solution-processed OLEDs. PMC. [Link]
-
Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process. Journal of Materials Chemistry C. [Link]
-
A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. SciSpace. [Link]
-
High-performance blue electroluminescent devices based on 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole. PubMed. [Link]
-
An ambipolar host material provides highly efficient saturated red PhOLEDs possessing simple device structures. ResearchGate. [Link]
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. University of Findlay. [Link]
-
Phosphorescent Platinum(II) Complexes with a Spiro-fused Xanthene Unit: Synthesis and Photophysical Properties. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenoxybiphenyl
For laboratory professionals dedicated to advancing pharmaceutical research and development, maintaining a safe and compliant workspace is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-phenoxybiphenyl, moving beyond simple checklists to explain the scientific rationale behind each critical step. Our goal is to empower your team with the knowledge to manage this substance confidently, ensuring personnel safety and environmental stewardship.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an aromatic ether, and its chemical structure informs its risk profile and, consequently, its disposal requirements.
While a specific, universally adopted hazard classification for this compound is not prominently available, data from structurally similar compounds, such as 2-phenylphenol and other aromatic ethers, provide a strong basis for a conservative risk assessment.
| Hazard Classification | Potential Effects & Rationale | GHS Pictograms |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Aromatic compounds can exhibit systemic toxicity. | |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1][2] A common property of phenolic and biphenyl compounds. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] The biphenyl structure suggests persistence in the environment. |
The primary driver for its classification as hazardous waste is its high aquatic toxicity. Aromatic compounds can be persistent in ecosystems and bioaccumulate, posing a significant threat if released into waterways.[3] Therefore, under no circumstances should this compound or its rinsate be disposed of down the sink .
The Disposal Workflow: A Self-Validating System
The following workflow is designed to create a closed-loop, self-validating system for the disposal of this compound waste. This ensures that from the moment the waste is generated to its final collection, every step is deliberate, documented, and safe.
Caption: Decision workflow for this compound waste management.
Detailed Disposal Protocol: From Benchtop to Manifest
This protocol provides the step-by-step methodology for safe disposal.
PART A: Waste Collection and Containment
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles and a face shield.[2]
-
A lab coat.
-
-
Waste Segregation (The Causality): this compound is a non-halogenated organic compound . It is critical to segregate it from halogenated waste streams (e.g., those containing chloroform or dichloromethane).[4][5]
-
Container Selection:
-
Use a dedicated waste container made of High-Density Polyethylene (HDPE) or other chemically compatible plastic.[7] Do not use glass containers for bulk liquid waste collection where plastic is a safer, non-breakable alternative.
-
Ensure the container has a screw-top cap to prevent vapor leakage. Funnels should not be left in the container opening.[8]
-
-
Labeling:
-
Accumulation:
-
Keep the waste container tightly closed except when adding waste.[10]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion (headspace).[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
PART B: Final Disposal
-
Primary Disposal Method: Incineration: The universally accepted and environmentally responsible method for disposing of this compound is high-temperature incineration.[11]
-
Reasoning: The high temperatures and controlled oxygen levels in a hazardous waste incinerator are necessary to ensure the complete destruction of the aromatic rings in the molecule. Incomplete combustion could potentially create harmful by-products.[11] This process must be performed by a licensed and regulated hazardous waste disposal facility.
-
-
Arranging for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor to schedule a pickup. Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
ALERT & EVACUATE: Alert all personnel in the immediate vicinity. If the spill is large (>100 mL), involves other highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[12]
-
CONTROL: If the spill is small and you are trained to handle it:
-
Ensure the area is well-ventilated. Turn on a fume hood if the spill occurs within it.
-
Remove all ignition sources.[12]
-
-
CONTAIN & CLEAN:
-
Don appropriate PPE (double nitrile gloves, safety goggles, face shield, lab coat).
-
Contain the spill by surrounding the edges with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[1][13]
-
Work from the outside in, slowly covering the entire spill with the absorbent.
-
Using non-sparking tools (e.g., plastic dustpan), carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated solid waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. All cleanup materials (gloves, cloths, etc.) are now considered hazardous waste.
-
-
DISPOSE: Seal the container with the spill cleanup debris, label it as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris containing this compound"), and manage it alongside your liquid waste for professional disposal.[12]
By adhering to this comprehensive guide, researchers and drug development professionals can manage this compound waste with the highest standards of safety and environmental compliance, reinforcing a culture of responsibility that extends beyond the laboratory bench.
References
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. University of Delaware. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). [Link]
-
World Health Organization (WHO). 2-Phenylphenol in Drinking-water. (2003). [Link]
-
Emory University Environmental Health and Safety Office. EHSO Manual 2025-2026: Spill Control/Emergency Response. (2025-01-14). [Link]
-
Temple University Environmental Health and Radiation Safety. Non-Halogenated Solvents in Laboratories. [Link]
-
University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]
-
Lichtveld, M., et al. By-products of the Thermal Treatment of Hazardous Waste: Formation and Health Effects. (2012-06-06). [Link]
-
University of Manitoba. Chemical Spill Response Procedure. (2023-05-04). [Link]
-
Tennessee State University. Spill Response Procedures. [Link]
-
U.S. Environmental Protection Agency. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. [Link]
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Navigating the Safe Handling of 2-Phenoxybiphenyl: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount. This guide provides an in-depth operational plan for the safe handling of 2-Phenoxybiphenyl, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we empower you to build a self-validating system of safety, ensuring both personal protection and data integrity.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 6738-04-1) is a solid compound that presents multiple health hazards. A thorough risk assessment is the foundation of safe handling, and for this compound, the data mandates a stringent approach to exposure minimization.
Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[1][2] |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Direct skin contact must be prevented through appropriate gloves and lab coats.[1][2] |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | Eye protection is mandatory to prevent irreversible damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Work in well-ventilated areas and use respiratory protection to avoid inhaling dust or aerosols.[1][2] |
| Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 | H410: Very toxic to aquatic life with long lasting effects | Prevent release into the environment through proper containment and disposal.[1][2] |
| Carcinogenicity, Category 2 (Suspected) | H351: Suspected of causing cancer | Long-term exposure should be minimized, necessitating a higher level of protective measures.[3] |
Note: Occupational exposure limits (PELs, RELs, TLVs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH. Therefore, a conservative approach based on the known hazards is essential.
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy for this compound is not a one-size-fits-all solution. It must be tailored to the specific laboratory operation being performed. The following sections detail the necessary PPE for various scenarios, from initial handling of the solid compound to the management of solutions and experimental reactions.
Foundational PPE: The Daily Standard
This level of PPE is the minimum requirement for any work in a laboratory where this compound is present, even if not actively being handled.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashes, such as when transferring solutions, a face shield worn over safety glasses is required.[4]
-
Protective Clothing: A properly buttoned, long-sleeved laboratory coat is essential to protect the skin.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[4]
Handling Solid this compound
When weighing or transferring the solid compound, the primary risks are inhalation of dust and skin contact.
-
Hand Protection: Due to the lack of specific glove permeation data for this compound, a conservative approach is to use dual-gloving. A recommended combination is a pair of nitrile gloves as the inner layer, with a pair of thicker, chemical-resistant gloves, such as neoprene or butyl rubber, as the outer layer. Regularly inspect gloves for any signs of degradation or puncture.
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with a particulate filter is required.[4]
Working with Solutions of this compound
The preparation and use of solutions introduce the risk of splashes and increased skin/eye exposure.
-
Hand Protection: The dual-gloving strategy remains crucial. Ensure the chosen outer glove material is resistant to the solvent being used. Consult glove manufacturer's chemical resistance guides for the specific solvent.[4]
-
Eye and Face Protection: A face shield worn over chemical splash goggles is strongly recommended during the preparation and transfer of solutions.
-
Protective Clothing: Consider the use of a chemical-resistant apron over the lab coat for added protection against splashes.
Procedural Deep Dive: PPE Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. The following protocols are designed to be self-validating, minimizing the risk of contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, more robust pair of gloves over the first.
-
Respiratory Protection: If required, put on and ensure a proper seal of the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
Doffing (Taking Off) PPE:
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the outer surface.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Operational Plan: Decontamination and Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and secondary exposure.
-
Decontamination: For reusable PPE such as face shields and goggles, clean with soap and water, followed by a disinfectant if necessary. All decontamination procedures should be performed in a designated area, such as a fume hood.
-
Disposal of Contaminated PPE: All single-use PPE (gloves, disposable lab coats) contaminated with this compound must be considered hazardous waste.
-
Segregation: Place all contaminated PPE in a designated, clearly labeled, and sealed hazardous waste container.[4]
-
Containerization: Use a leak-proof and puncture-resistant container.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[4]
-
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these rigorous guidelines, you contribute to a culture of safety and scientific excellence. This proactive approach to personal protection ensures that your valuable research can proceed without compromising your health or the integrity of your work.
References
-
Luminix Health. This compound Compliance & Safety Information. Luminix Health. Available at: [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. UCR Environmental Health & Safety. Available at: [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. EPA. Available at: [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
-
National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. CDC. Available at: [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances. OSHA. Available at: [Link]
-
Hazmat School. How to dispose of contaminated PPE. Hazmat School. Available at: [Link]
-
The Ohio State University College of Veterinary Medicine. Disposal of PPE. OSU CVM Veterinary Clinical and Professional Skills Center Handbook. Available at: [Link]
-
Centers for Disease Control and Prevention. PPE and Decontamination. CDC. Available at: [Link]
-
CleanRiver Recycling Solutions. Is PPE Recyclable? How to Dispose of PPE Correctly. CleanRiver. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
